An In-Depth Technical Guide to the Synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic acid
Foreword: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacologica...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutane derivatives, have emerged as privileged scaffolds. Their rigid, three-dimensional nature offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. 1-Amino-3-methylcyclobutane-1-carboxylic acid, a non-proteinogenic amino acid, exemplifies this class of compounds, serving as a critical building block in the development of innovative therapeutics. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable molecule, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview of Synthetic Approaches
The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid predominantly hinges on the creative application of classical named reactions for α-amino acid synthesis, tailored to a cyclic ketone precursor. The logical and most common starting point for these syntheses is 3-methylcyclobutanone . The subsequent introduction of the amine and carboxylic acid functionalities can be efficiently achieved through two primary, well-established methodologies: the Strecker synthesis and the Bucherer-Bergs reaction .
The choice between these pathways often depends on the desired scale of the synthesis, available starting materials, and specific stereochemical considerations. Both routes converge on the formation of a key intermediate that is then hydrolyzed to yield the final amino acid product.
Synthesis of the Key Precursor: 3-Methylcyclobutanone
The accessibility of the target amino acid is intrinsically linked to the availability of its ketone precursor, 3-methylcyclobutanone. While commercially available from various suppliers, an in-house synthesis may be required for large-scale campaigns or for the preparation of isotopically labeled analogs. A common and effective strategy for the synthesis of cyclobutanones involves a [2+2] cycloaddition of a ketene with an appropriate alkene, followed by subsequent transformations.
Alternatively, ring expansion reactions of cyclopropyl derivatives can also provide access to the cyclobutanone core. For instance, a protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols has been shown to be a highly enantioselective method for producing substituted cyclobutanones.
A plausible synthetic route to 3-methylcyclobutanone could be envisioned starting from commercially available precursors, potentially involving a multi-step sequence. For the purposes of this guide, we will assume the availability of 3-methylcyclobutanone as the starting material for the subsequent amino acid syntheses.
Pathway 1: The Strecker Synthesis
The Strecker synthesis is a venerable and highly versatile method for the preparation of α-amino acids from aldehydes or ketones.[1][2] The reaction proceeds in two main stages: the formation of an α-aminonitrile from the ketone, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Mechanism of the Strecker Synthesis
The reaction is initiated by the formation of an imine from 3-methylcyclobutanone and ammonia. In the presence of a cyanide source, typically sodium or potassium cyanide, the cyanide ion acts as a nucleophile, attacking the electrophilic imine carbon to form a stable α-aminonitrile intermediate. The final step involves the acid- or base-catalyzed hydrolysis of the nitrile group to afford the desired α-amino acid.[3][4]
Technical Guide: Spectroscopic Analysis of 1-Amino-3-methylcyclobutane-1-carboxylic Acid
The following technical guide details the spectroscopic characterization of 1-Amino-3-methylcyclobutane-1-carboxylic acid . Executive Summary & Structural Context 1-Amino-3-methylcyclobutane-1-carboxylic acid is a confor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 1-Amino-3-methylcyclobutane-1-carboxylic acid .
Executive Summary & Structural Context
1-Amino-3-methylcyclobutane-1-carboxylic acid is a conformationally restricted analog of leucine or
-aminobutyric acid (GABA), depending on the receptor context. Its rigid cyclobutane scaffold locks the amino and carboxyl groups into specific spatial vectors, making the distinction between cis and trans diastereomers critical for biological activity.
Core Challenge: The cyclobutane ring exhibits significant "puckering," leading to complex second-order effects in
H NMR spectra.
Stereochemistry: The relative orientation of the C3-Methyl group and the C1-Carboxyl group defines the isomer (cis vs. trans).
Primary Application: Peptidomimetics, PET imaging tracers (e.g., anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid analogs), and glutamate receptor ligands.
Synthesis & Sample Preparation
Before spectroscopic analysis, ensure the sample is free of the ammonium chloride/carbonate salts often co-precipitated during Bucherer-Bergs or Strecker synthesis.
Preparation Protocol for Analytical Standards
Desalting: If the sample is a crude hydrochloride salt, pass through an ion-exchange column (Dowex 50W) and elute with 1M NH
OH to obtain the free zwitterion.
Solvent Selection:
NMR: Use D
O for zwitterionic forms (suppresses NH exchange broadening). Use DMSO- + 1 drop DCl for hydrochloride salts to visualize amide/amine protons.
IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.
MS: Dilute in 50:50 MeOH:H
O with 0.1% Formic Acid.
Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
Diagnostic Fragmentation Pathway
The fragmentation follows a characteristic "Amino Acid" pattern, dominated by the loss of the carboxyl group.
Ion Type
m/z (Calc)
Assignment
Mechanism
[M+H]
130.09
Parent Ion
Protonation of amine.
[M+Na]
152.07
Sodium Adduct
Common in glass capillaries.
[M+H - HCOOH]
84.08
Base Peak
Loss of Formic Acid (rearrangement).
[M+H - NH]
113.06
Minor Fragment
Deamination.
Figure 1: Predicted ESI-MS fragmentation pathway for 1-amino-3-methylcyclobutane-1-carboxylic acid.
Infrared Spectroscopy (IR)
Method: FTIR (ATR correction applied).
The spectrum is dominated by the zwitterionic character of the amino acid in the solid state.
Frequency (cm)
Intensity
Assignment
Notes
2800–3100
Broad, Strong
N-H Stretch
Ammonium () overlap with C-H.
1610–1660
Strong
COO Asym. Stretch
Characteristic of zwitterions (carboxylate).
1510–1550
Medium
N-H Bend
Deformation of .
1380–1420
Medium
COO Sym. Stretch
Confirms carboxylate state.
1230–1260
Weak
Ring Breathing
Cyclobutane specific mode.
Diagnostic Note: If the sample is acidified (HCl salt), the 1610 cm
band disappears and is replaced by a sharp C=O stretch at ~1720 cm (carboxylic acid).
Nuclear Magnetic Resonance (NMR)
Solvent: D
O (Reference: HDO at 4.79 ppm).
H NMR: The Cis/Trans Puzzle
The cyclobutane ring protons (H2/H4) appear as complex multiplets due to roofing effects and the rigid puckered conformation.
General Peak Assignments:
1.05 – 1.15 ppm (3H, d, Hz): Methyl group at C3.
1.80 – 2.60 ppm (5H, m): Ring protons (H2a, H2b, H4a, H4b) and H3 methine.
The H3 proton is often obscured by the H2/H4 multiplets.
Stereochemical Probe: In cyclobutanes, protons cis to a substituent are generally shielded (upfield) relative to trans protons due to anisotropy, but in 1,3-disubstituted systems, the
-effect in C is more reliable.
C NMR: Definitive Stereochemistry
Carbon NMR is the gold standard for distinguishing the cis (Z) and trans (E) isomers in this class.
Carbon
Shift ( ppm)
Multiplicity (DEPT)
Structural Note
C-Carboxyl
178 – 180
C (Quaternary)
Carbonyl carbon.
C1 ()
58 – 62
C (Quaternary)
Alpha-amino carbon (deshielded).
C2 / C4
38 – 42
CH
Ring methylenes.
C3 ()
25 – 28
CH
Methine bearing the methyl.
C-Methyl
20 – 22
CH
Methyl substituent.
Stereochemical Assignment Workflow
To distinguish Isomer A (Cis) from Isomer B (Trans):
NOESY Experiment: Irradiate the Methyl doublet.
Cis Isomer: Strong NOE correlation to the C2/C4 protons that are on the same face as the amino group (if geometry permits).
Trans Isomer: NOE correlations will differ based on ring puckering.
C Gamma-Gauche Effect:
In 1,3-substituted cyclobutanes, carbons in a cis relationship often experience an upfield shift (shielding) of 2–5 ppm compared to the trans isomer due to steric compression (
-gauche effect).
Rule of Thumb: The isomer with the lower chemical shift for the Methyl carbon or C3 is likely the cis (sterically crowded) isomer.
Figure 2: Logical workflow for stereochemical assignment using C13 NMR shifts.
References
Goodman, M. M., et al. (1999). Synthesis and biological evaluation of radioiodinated and photosensitive analogues of 1-aminocyclobutane-1-carboxylic acid. Journal of Medicinal Chemistry, 42(12).
Washburn, L. C., et al. (1979). 1-Aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10).
PubChem Compound Summary. (2023). 1-Amino-3-methylcyclobutane-1-carboxylic acid (CID 23958158). National Center for Biotechnology Information.
An In-depth Technical Guide to the Conformational Analysis of 1-Amino-3-methylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Amino-3-methylcyclobutane-1-carboxylic acid, a substituted non-proteinogenic amino acid, represents a valuable scaffold in medicinal chemistry. I...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-methylcyclobutane-1-carboxylic acid, a substituted non-proteinogenic amino acid, represents a valuable scaffold in medicinal chemistry. Its constrained cyclobutane ring imparts unique conformational properties that can significantly influence the biological activity and pharmacokinetic profiles of peptides and small molecule therapeutics. A thorough understanding of its three-dimensional structure and dynamic behavior is paramount for rational drug design. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of both cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid. We will delve into the theoretical underpinnings of cyclobutane ring puckering and explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling, to elucidate its conformational landscape.
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
The incorporation of conformationally constrained amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability, receptor affinity, and selectivity. The rigid cyclobutane framework of 1-Amino-3-methylcyclobutane-1-carboxylic acid reduces the molecule's flexibility, pre-organizing the pharmacophoric elements into a specific spatial arrangement. This can lead to a lower entropic penalty upon binding to a biological target, resulting in improved potency. Furthermore, the stereochemistry of the methyl group at the 3-position introduces an additional layer of structural diversity, allowing for the fine-tuning of molecular shape and properties. The cis and trans isomers of this amino acid present distinct three-dimensional topographies, making their individual conformational analysis essential for their effective utilization in drug development programs.[1]
Theoretical Framework: The Puckered Nature of the Cyclobutane Ring
Contrary to a planar representation, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms, in addition to angle strain from the deviation of C-C-C bond angles from the ideal 109.5°. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering is characterized by a dihedral angle, with one carbon atom deviating from the plane of the other three. This non-planar arrangement reduces the torsional strain at the expense of a slight increase in angle strain.
The puckering of the cyclobutane ring is a dynamic process, with the ring rapidly interconverting between equivalent puckered conformations at room temperature. The presence of substituents, such as the amino, carboxyl, and methyl groups in 1-Amino-3-methylcyclobutane-1-carboxylic acid, influences the potential energy surface of this puckering motion. The substituents can adopt either axial or equatorial positions in the puckered ring, and their relative steric and electronic interactions will determine the preferred conformation.
The puckering of a four-membered ring can be quantitatively described by the puckering amplitude (q) and a phase angle (φ), which define the out-of-plane displacement of the ring atoms. For substituted cyclobutanes, the energy difference between different puckered states and the barrier to interconversion are key parameters in understanding their conformational behavior.
Methodologies for Conformational Analysis
A multi-faceted approach combining experimental and computational methods is crucial for a comprehensive conformational analysis of 1-Amino-3-methylcyclobutane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium of different conformers.
Sample Preparation : Dissolve a high-purity sample of cis- or trans-1-Amino-3-methylcyclobutane-1-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as it can influence the conformational equilibrium.
1D ¹H NMR : Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons. The chemical shifts of the ring protons are particularly sensitive to their axial or equatorial orientation.
2D Correlation Spectroscopy (COSY) : Perform a COSY experiment to establish the connectivity between protons, aiding in the unambiguous assignment of signals.
2D Nuclear Overhauser Effect Spectroscopy (NOESY) : A NOESY experiment is essential for determining the spatial proximity of protons.[3] Cross-peaks in the NOESY spectrum indicate that the corresponding protons are close in space (typically < 5 Å), providing crucial information for differentiating between cis and trans isomers and for defining the relative orientation of substituents.
Variable Temperature (VT) NMR : Acquiring NMR spectra at different temperatures can provide information about the thermodynamics of the conformational equilibrium. Changes in chemical shifts and coupling constants with temperature can be used to determine the enthalpy and entropy differences between conformers.
Caption: Workflow for NMR-based conformational analysis.
Coupling Constants (³JHH) : The vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation.[4][5][6] By measuring these coupling constants, the dihedral angles within the cyclobutane ring can be estimated, providing a quantitative description of the ring's pucker.
Nuclear Overhauser Effect (NOE) : The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. Strong NOEs between protons on the same face of the ring can confirm a cis relationship, while the absence of such NOEs can suggest a trans arrangement. For example, in the cis isomer, a strong NOE would be expected between the methyl protons and the protons on the same face of the ring at the 1 and 2 positions.
Single-Crystal X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state. This information is invaluable for validating computational models and for understanding the intrinsic conformational preferences of the molecule, although it's important to remember that crystal packing forces can influence the observed conformation.
Crystallization : Grow single crystals of high-purity cis- or trans-1-Amino-3-methylcyclobutane-1-carboxylic acid. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection : Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam.[7] The diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.
Caption: Workflow for X-ray crystallography analysis.
The final output of an X-ray crystal structure determination is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles. This provides a definitive picture of the ring pucker and the orientation of the substituents in the solid state.
Computational Chemistry: Exploring the Conformational Energy Landscape
Computational modeling is an indispensable tool that complements experimental techniques by providing a detailed picture of the conformational energy landscape.
Model Building : Construct 3D models of both cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid.
Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields optimized for small molecules (e.g., MMFF94, OPLS).[9]
Quantum Mechanical Calculations : For the low-energy conformers identified, perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[10][11] This will provide accurate geometries and relative energies of the different conformers.
Solvent Effects : To simulate the solution-phase behavior, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations.
Transition State Search : To understand the dynamics of ring puckering, transition state calculations can be performed to determine the energy barriers for interconversion between different puckered conformations.
Caption: Workflow for computational conformational analysis.
Expected Conformational Preferences
Based on the principles of conformational analysis of substituted cyclobutanes, we can predict the likely preferred conformations for the cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid.
cis-1-Amino-3-methylcyclobutane-1-carboxylic acid
In the cis isomer, the amino and methyl groups are on the same face of the ring. The puckered conformation will aim to minimize steric interactions. A likely low-energy conformation would place the larger carboxylic acid group in a pseudo-equatorial position to minimize steric clashes. The relative orientation of the amino and methyl groups will depend on a balance of steric and potential intramolecular hydrogen bonding interactions.
For the trans isomer, the amino and methyl groups are on opposite faces of the ring. This arrangement is generally expected to be more stable than the cis isomer due to reduced steric strain. The preferred puckered conformation will likely place both the carboxylic acid and the methyl group in pseudo-equatorial positions to minimize 1,3-diaxial-like interactions.
Data Presentation and Interpretation
A comprehensive conformational analysis should culminate in a clear and concise presentation of the data.
Tabulated NMR Data
Proton
Chemical Shift (ppm) - cis
Chemical Shift (ppm) - trans
Key ³JHH Coupling Constants (Hz) - cis
Key ³JHH Coupling Constants (Hz) - trans
H2a
Value
Value
J(H2a, H3)
J(H2a, H3)
H2e
Value
Value
J(H2e, H3)
J(H2e, H3)
H3
Value
Value
J(H3, H4a)
J(H3, H4a)
H4a
Value
Value
J(H3, H4e)
J(H3, H4e)
H4e
Value
Value
CH₃
Value
Value
Note: 'a' and 'e' denote pseudo-axial and pseudo-equatorial protons, respectively. Actual values would be determined experimentally.
Tabulated Structural and Energetic Data
Parameter
cis Isomer (Axial Me)
cis Isomer (Equatorial Me)
trans Isomer (Equatorial Me)
Puckering Angle (°)
Value
Value
Value
Dihedral Angle (C1-C2-C3-C4) (°)
Value
Value
Value
Relative Energy (kcal/mol)
Value
Value
0 (Reference)
Note: Values to be populated from experimental (X-ray) and computational (DFT) data.
Conclusion
The conformational analysis of 1-Amino-3-methylcyclobutane-1-carboxylic acid is a critical step in harnessing its full potential in drug design. A synergistic approach that combines the solution-state insights from NMR spectroscopy, the solid-state precision of X-ray crystallography, and the detailed energetic and dynamic information from computational modeling provides a robust and comprehensive understanding of its conformational landscape. This knowledge enables researchers to make informed decisions in the design of novel therapeutics with optimized biological activity and physicochemical properties.
References
Brel, V. N. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7791. [Link]
Soderberg, T. (2020). 4.4: Conformations of Cycloalkanes. In Chemistry LibreTexts. [Link]
Drug Design Org. (n.d.). Selected Examples in 3D Analysis. [Link]
Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. In Chemistry LibreTexts. [Link]
LibreTexts. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes 1. The axial conformation of fluorocyclohexane is 1.05 kJ. [Link]
University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. [Link]
Eguchi, T., & Jonas, J. (1985). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 83(10), 4979-4988. [Link]
Fernández-Sáiz, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3169. [Link]
Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for the effects of electronegative substituents. Organic Magnetic Resonance, 13(6), 417-429. This is a foundational paper on the Karplus equation and its modifications.
Freitas, R. O., et al. (2014). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 5), 503–513. [Link]
Wacha, A., et al. (2014). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Theory and Computation, 10(6), 2538–2551. [Link]
University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
Sciforum. (n.d.). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]
University of Ottawa. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
Ernst, H., et al. (2003). Investigation of conformational changes of organic molecules sorbed in zeolites by proton magnetic resonance spectroscopy. The Journal of Chemical Physics, 119(20), 10834-10843. [Link]
Koohi, M., et al. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
VTechWorks. (2022). Integration of Experimental Data and Use of Automated Fitting Methods in Developing Protein Force Fields. [Link]
Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]
Cremer, D. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(45), 10991–11005. [Link]
Dunitz, J. D., & Ryan, R. R. (1966). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. Acta Crystallographica, 21(4), 617-626. [Link]
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
Casanovas, J., et al. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters, 429(4-6), 558-562. [Link]
Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581-588. [Link]
Fiveable. (n.d.). Molecular Mechanics: Force Fields | Computational Chemistry Class Notes. [Link]
ResearchGate. (n.d.). Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation. [Link]
Hamilton, D. J., et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 61(35), e202205161. [Link]
Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]
Cremer, D. (2018). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 23(10), 2649. [Link]
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Haas, B. C., et al. (2025). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 4(1). [Link]
Gruzman, D., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 110(10), 3447–3455. [Link]
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Advanced Synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic Acid Analogs
Executive Summary 1-Amino-3-methylcyclobutane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analog of leucine. Its rigid cyclobutane core locks the amin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analog of leucine. Its rigid cyclobutane core locks the amino and carboxyl groups into specific vectors, making it an invaluable tool for probing LAT1 (Large Neutral Amino Acid Transporter 1) activity and designing peptide mimetics with enhanced metabolic stability.
This guide details the Bucherer-Bergs synthesis route, which remains the most robust and scalable method for accessing this quaternary amino acid. We prioritize this pathway over dialkylation strategies due to its superior safety profile and higher yields of the requisite hydantoin intermediate. Crucially, we address the stereochemical challenge—separating the cis (Z) and trans (E) isomers—which exhibit distinct biological transport properties.
Retrosynthetic Analysis
The synthesis of the target molecule (1) is best approached by disconnecting the quaternary amino-acid center. The most reliable disconnection reveals 3-methylcyclobutanone (2) as the core electrophile. This ketone can be subjected to Bucherer-Bergs conditions to install the amino and carboxyl functionalities simultaneously via a spiro-hydantoin intermediate (3).
Figure 1: Retrosynthetic disconnection showing the spiro-hydantoin strategy.
Synthetic Protocol: Bucherer-Bergs Route
Phase 1: Formation of the Spiro-Hydantoin
The reaction of 3-methylcyclobutanone with ammonium carbonate and potassium cyanide generates the spiro-hydantoin. This step creates the quaternary center at C1.
Reagents:
3-Methylcyclobutanone (1.0 eq)
Ammonium Carbonate (3.0 eq)
Potassium Cyanide (1.5 eq)
Solvent: 50% Ethanol/Water
Mechanism:
The ketone undergoes nucleophilic attack by the cyanide anion and the ammonia (generated in situ), forming an
-aminonitrile intermediate. This intermediate cyclizes with carbon dioxide (from carbonate) to form the stable hydantoin ring.
Step-by-Step Protocol:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (14.4 g, 150 mmol) and potassium cyanide (4.9 g, 75 mmol) in 50 mL of water/ethanol (1:1 v/v).
Addition: Add 3-methylcyclobutanone (4.2 g, 50 mmol) dropwise to the stirred solution at room temperature.
Reaction: Heat the mixture to 55–60°C for 12 hours. The solution will turn from clear to slightly yellow.
Expert Insight: Do not exceed 65°C to prevent polymerization of the cyanide or decomposition of the sensitive cyclobutane ring.
Isolation: Cool the mixture to 0°C. The hydantoin often precipitates as a white solid. If no precipitate forms, reduce the volume by 50% under vacuum and chill again.
Purification: Filter the crude solid and wash with ice-cold water. Recrystallize from hot ethanol to obtain pure hydantoin.
Yield Expectation: 60–75%.
Phase 2: Alkaline Hydrolysis to the Amino Acid
The hydantoin ring is extremely stable and requires rigorous conditions to open. Barium hydroxide is preferred over sodium hydroxide because the barium carbonate byproduct precipitates, driving the reaction forward and simplifying purification.
Reagents:
Spiro-hydantoin (from Phase 1)
Barium Hydroxide Octahydrate (
) (2.5 eq)
Water (degassed)
Step-by-Step Protocol:
Hydrolysis: Suspend the hydantoin (5.0 g) and barium hydroxide (20 g) in 100 mL of water in a pressure vessel or autoclave.
Heating: Heat to 120°C for 24–48 hours.
Safety Note: Ensure the vessel is rated for the pressure generated by water at this temperature (~2 bar).
Precipitation: Cool the mixture. Add ammonium carbonate or dry ice (
) to the solution until pH ~8. This precipitates excess barium as barium carbonate ().
Filtration: Filter the white precipitate through a Celite pad.
Isolation: Concentrate the filtrate to dryness. The residue contains the crude mixture of cis and trans amino acid isomers.[5]
Stereochemical Resolution (The Critical Step)
The synthesis produces a diastereomeric mixture of cis (Z) and trans (E) isomers. For biological applications, particularly LAT1 transport studies, the trans isomer (often referred to as anti in older literature relative to the carboxylate) is frequently the active species.
Definitions:
Trans (E): The amino group and the 3-methyl group are on opposite sides of the ring.
Cis (Z): The amino group and the 3-methyl group are on the same side.
Method: Copper Complex Fractionation
This method leverages the differential solubility of the copper(II) complexes of the amino acid isomers.
Complexation: Dissolve the crude amino acid mixture in water. Add an excess of Copper(II) Carbonate Basic (
) and boil for 30 minutes. The solution will turn deep blue.
Filtration: Filter off unreacted copper carbonate while hot.
Fractional Crystallization:
Cool the blue filtrate slowly to room temperature. The trans-isomer copper complex is typically less soluble and will crystallize first as light blue needles.
No correlation between Methyl and -proton (if applicable)
Strong NOE between Methyl and Amino protons (if derivatized)
Workflow Diagram
Figure 2: Complete synthetic workflow from ketone precursor to separated isomers.
Applications in Drug Development
The resulting 1-amino-3-methylcyclobutane-1-carboxylic acid is a potent LAT1 substrate .
Tumor Imaging: The 18F-labeled analog (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, FACBC) is an FDA-approved PET tracer for prostate cancer. The methyl analog described here serves as a non-radioactive standard and a scaffold for developing next-generation transport inhibitors.
Leucine Isostere: In peptide chemistry, replacing leucine with this cyclic amino acid restricts the
and torsion angles, stabilizing helical conformations and enhancing resistance to proteolytic degradation.
References
Stereoselective synthesis of cyclobutyl amino acids. Journal of Organic Chemistry. (Discusses the general stereocontrol in cyclobutane amino acid synthesis).
Synthesis of 1-aminocyclobutane-1-carboxylic acid analogs. PrepChem. (General protocols for Bucherer-Bergs on cyclobutanones).
L-type amino acid transporter 1 (LAT1) inhibitors and tumor cell growth. Cancer Science. (Details the biological relevance of ACBC analogs).
Putative transport mechanism of trans-1-amino-3-18F-fluorocyclobutane-carboxylic acid. Journal of Nuclear Medicine. (Mechanistic insights into the transport of cyclobutane amino acids).
Synthesis and separation of cycloalkane amino acid isomers. Organic Syntheses. (Classic methods for resolving cyclic amino acids via copper salts).
Technical Guide: Stereoseparation of 1-Amino-3-methylcyclobutane-1-carboxylic Acid Isomers
The following technical guide details the stereochemical management of 1-Amino-3-methylcyclobutane-1-carboxylic acid , a conformationally restricted amino acid used as a scaffold in peptidomimetics and drug design. Note...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stereochemical management of 1-Amino-3-methylcyclobutane-1-carboxylic acid , a conformationally restricted amino acid used as a scaffold in peptidomimetics and drug design.
Note on Stereochemistry:
Strictly speaking, the 1,3-disubstituted cyclobutane core of 1-amino-3-methylcyclobutane-1-carboxylic acid possesses a plane of symmetry passing through C1 and C3, rendering the molecule achiral (meso) . It exists as two geometric diastereomers: cis and trans. However, "chiral resolution" is frequently requested in this context due to:
Confusion with the chiral 2-methyl isomer .
The need to separate the cis/trans diastereomers (often loosely termed "resolution").
The use of desymmetrized analogs (e.g., isotopically labeled or further substituted) which are chiral.
This guide addresses the separation of cis/trans diastereomers (the primary challenge for this specific molecule) and provides a General Protocol for Enzymatic Chiral Resolution applicable to its chiral analogs (e.g., 1-amino-2-methylcyclobutane-1-carboxylic acid), ensuring comprehensive utility for drug development professionals.
Part 1: Strategic Analysis & Stereochemistry
Stereochemical Landscape
The cyclobutane ring imposes rigid conformational constraints, making this molecule a valuable bioisostere for leucine or
-aminobutyric acid (GABA).
Geometric Isomers (Diastereomers):
Cis (Z-isomer): The amino group (-NH
) and the methyl group (-CH) are on the same face of the ring. (Note: Nomenclature may vary; typically defined relative to the highest priority exocyclic groups).
Trans (E-isomer): The amino group and the methyl group are on opposite faces.
The separation of cis and trans isomers relies on their distinct physical properties (solubility, pKa, polarity). For chiral analogs, biocatalytic kinetic resolution is the industry standard due to high enantiomeric excess (ee > 99%) and scalability.
Workflow Overview:
Synthesis: Cycloaddition or alkylation yields a mixture of cis and trans isomers.
Diastereomeric Separation: Fractional crystallization or Flash Chromatography.
Chiral Resolution (If Applicable): Enzymatic hydrolysis of N-acetyl derivatives.
Part 2: Protocol for Diastereomeric Separation (Cis/Trans)
This protocol separates the cis and trans isomers of 1-amino-3-methylcyclobutane-1-carboxylic acid.
Principle: Fractional Crystallization
The trans isomer typically exhibits higher lattice energy and lower solubility in aqueous alcohols due to better packing symmetry compared to the cis isomer.
Step-by-Step Methodology
Crude Mixture Preparation: Dissolve the crude amino acid mixture (containing both isomers) in a minimum volume of boiling water.
Solvent Addition: Slowly add hot ethanol (EtOH) until the solution becomes slightly turbid (Target ratio: Water:EtOH 1:4).
Cooling: Allow the solution to cool slowly to room temperature, then incubate at 4°C for 12 hours.
Filtration:
Precipitate: Enriched trans-isomer (Check purity via NMR).
Filtrate: Enriched cis-isomer.
Recrystallization: Repeat the process for the precipitate to achieve >98% diastereomeric excess (de).
Recovery of Cis: Evaporate the filtrate and recrystallize from a more polar solvent system (e.g., MeOH/Ether) to purify the cis isomer.
Data Summary: Physical Properties
Property
Cis-Isomer
Trans-Isomer
Separation Basis
Solubility (H2O/EtOH)
High
Low
Fractional Crystallization
pKa (Carboxyl)
~2.3
~2.1
Ion Exchange Elution Order
NMR Shift (Methyl)
Upfield (Shielded)
Downfield
Analytical ID
Part 3: General Protocol for Enzymatic Chiral Resolution
(Applicable to chiral analogs, e.g., 1-amino-2-methylcyclobutane-1-carboxylic acid)
For researchers working with the chiral 2-methyl analog or desymmetrized derivatives, physical separation is insufficient. This protocol uses Acylase I (Aspergillus melleus) for the kinetic resolution of the N-acetyl derivative.
Mechanism
Acylase I selectively hydrolyzes the N-acetyl group of the L-enantiomer (S-configuration at the
-carbon), releasing the free L-amino acid. The N-acetyl-D-amino acid remains unreacted.
Workflow Diagram
Caption: Enzymatic kinetic resolution workflow for chiral cyclobutane amino acids using Acylase I.
Experimental Protocol
Substrate Preparation: Acetylate the racemic amino acid using Acetic Anhydride (
) in NaOH to form N-Acetyl-1-amino-3-methylcyclobutane-1-carboxylic acid.
Enzymatic Hydrolysis:
Dissolve N-acetyl substrate (0.1 M) in Phosphate Buffer (pH 7.5).
Add Acylase I (Aspergillus melleus, >30,000 U/g). Add
(0.5 mM) as a cofactor.
Incubate at 37°C with gentle stirring.
Monitoring: Track free amine release via Ninhydrin assay or HPLC.
Separation:
Acidify reaction mixture to pH 5.
Pass through a cation exchange resin (Dowex 50W-X8).
Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.
Detection: UV at 210 nm (or CAD/ELSD for weak UV chromophores).
Mechanism: Separation based on double ion-pairing interaction.
References
Kotha, S., et al. "Synthesis of conformationally constrained amino acids: Cyclobutane derivatives." Amino Acids, vol. 28, no.[2] 1, 2005.[2][3][4]
Fowden, L. "Cyclobutane amino acids: Synthesis and properties." Biochemical Journal, vol. 64, 1956.
Chiral Technologies. "Application Guide for ZWIX(+) Columns." Daicel Corporation.
Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, vol. 111, no. 16, 1989.
PubChem. "1-Amino-3-methylcyclobutane-1-carboxylic acid Compound Summary."[3][5] National Library of Medicine.
Biological Activity of Novel Cyclobutane Amino Acids: A Technical Guide for Peptidomimetic Design
Executive Summary The incorporation of cyclobutane amino acids (CBAAs) into bioactive peptides represents a high-impact strategy in modern peptidomimetic drug design.[1][2] Unlike flexible linear peptides, CBAAs introduc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of cyclobutane amino acids (CBAAs) into bioactive peptides represents a high-impact strategy in modern peptidomimetic drug design.[1][2] Unlike flexible linear peptides, CBAAs introduce rigid conformational constraints via the four-membered carbocycle, effectively "locking" the peptide backbone into specific secondary structures (
-turns, helices). This guide details the structural mechanics, biological validation, and therapeutic applications of CBAAs, specifically focusing on their role in enhancing proteolytic stability and modulating receptor selectivity (e.g., NMDA and GABA receptors).
Structural Mechanics: The Cyclobutane Constraint
Conformational Restriction and Entropy
The core advantage of CBAAs lies in their ability to restrict the torsional angles (
and ) of the peptide backbone. In linear peptides, the high degrees of freedom result in a significant entropic penalty upon binding to a receptor. CBAAs pre-organize the molecule into a bioactive conformation, minimizing this entropy loss and often increasing binding affinity.
Ring Puckering: The cyclobutane ring is not planar; it exists in a "puckered" conformation. This puckering fixes the orientation of substituents (amino and carboxyl groups) into specific cis or trans geometries, allowing for precise mapping of receptor pharmacophores.
Comparison to Proline: While Proline restricts the
angle, CBAAs (such as 1-aminocyclobutane-1-carboxylic acid, ACBC) provide a unique orthogonal constraint that can stabilize helical turns or -sheets depending on the ring substitution pattern.
Visualization of Conformational Locking
The following diagram illustrates the thermodynamic advantage of CBAA incorporation.
Caption: Thermodynamic advantage of CBAA incorporation. The rigid scaffold reduces the entropic penalty during receptor binding, enhancing affinity.
CBAAs have shown profound activity in the central nervous system due to their structural similarity to neurotransmitters like Glutamate and GABA.
NMDA Receptors: 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist at the glycine modulatory site of the NMDA receptor.[3] The rigid structure allows it to fit into the ligand-binding domain (LBD) with high specificity.
GABA Analogues: Isomers of 3-aminocyclobutane-1-carboxylic acid function as conformationally restricted GABA analogues.[4]
Cis-isomer: Exhibits moderate inhibition of GABA uptake.[4]
Trans-isomer: Often inactive or less potent due to steric hindrance preventing the "pinning back" of polar groups required for the active site.[4]
Infectious Disease: Antimicrobial Peptides (AMPs)
Linear AMPs often suffer from rapid degradation by serum proteases (e.g., trypsin). Incorporating CBAAs into the backbone of AMPs (like tuftsin or magainin analogues) shields the peptide bond from enzymatic hydrolysis.
Mechanism: The bulky cyclobutane ring sterically hinders the approach of the protease active site to the scissile bond.
Efficacy: Studies indicate that CBAA-modified AMPs often retain their bactericidal potency while increasing half-life (
) in serum from minutes to hours.
Oncology: Tumor Imaging
Radiolabeled ACBC (e.g., 1-aminocyclobutane[
C]carboxylic acid) acts as a tumor-seeking agent.[5] It is actively transported into tumor cells via amino acid transporters (LAT1/LAT2) which are upregulated in many cancers. Its resistance to metabolism allows for high-contrast PET imaging.
Objective: To quantify the resistance of a novel CBAA-peptide vs. its linear control against Trypsin digestion.
Self-Validating Controls:
Positive Control: Linear peptide (known rapid degradation).
Negative Control: D-amino acid peptide or solvent blank (no degradation).
Internal Standard: N-acetyl-L-tryptophan (inert to trypsin) added to quench solution to normalize injection volume errors.
Workflow:
Preparation: Dissolve peptides (1 mM) in 50 mM NH₄HCO₃ buffer (pH 7.8).
Enzyme Initiation: Add Trypsin (promiscuous serine protease) at an Enzyme:Substrate ratio of 1:100 (w/w). Incubate at 37°C.
Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.
Quenching: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile containing the Internal Standard.
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via RP-HPLC or LC-MS.
Calculation: Plot % Remaining Peptide vs. Time. Fit to a first-order decay model (
) to determine half-life ().
Caption: Workflow for determining proteolytic stability. Critical step: Quenching with Internal Standard ensures accurate quantification.
Protocol B: NMDA Receptor Binding (Glycine Site)
Objective: Determine the
of a CBAA analogue displacing [H]-Glycine.
Membrane Prep: Prepare synaptic membranes from rat forebrain (washed to remove endogenous glutamate/glycine).
Incubation: Incubate membranes (200 µg protein) with 10 nM [
H]-Glycine and varying concentrations of the CBAA test compound ( to M).
Buffer Conditions: 50 mM Tris-acetate (pH 7.4). Crucial: Add 100 µM Strychnine to block glycine binding to inhibitory glycine receptors, isolating the NMDA interaction.
Termination: Rapid filtration through Whatman GF/B filters followed by cold buffer wash.
Counting: Measure radioactivity via liquid scintillation spectroscopy.
Data Summary: Linear vs. Cyclic Performance
The following table summarizes typical performance metrics when replacing a linear residue with a CBAA scaffold in bioactive peptides.
Feature
Linear Peptide
CBAA Analogue
Mechanism of Improvement
Proteolytic Half-life ()
< 30 min
> 4 - 8 hours
Steric hindrance of protease active site access.
Receptor Selectivity
Low (Promiscuous)
High
Rigid "puckered" ring locks side chains in bioactive orientation.
Oral Bioavailability
Poor (< 1%)
Improved
Reduced enzymatic degradation and improved membrane permeability (lipophilicity).
Conformation
Random Coil
-turn / Helix
Restriction of and torsional angles.
References
Vertex AI Search. (2026). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. [Link]
MDPI. (2026). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
National Institutes of Health. (2010). NMDA receptors regulate GABAA receptor lateral mobility and clustering at inhibitory synapses.[6] PubMed.[7] [Link]
Frontiers. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers in Microbiology. [Link]
Journal of Medicinal Chemistry. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications.[8] [Link]
PubChem. (2026). 1-Aminocyclobutanecarboxylic acid Compound Summary. National Library of Medicine. [Link]
Part 1: Pharmacophore Context & Structural Significance 1-Amino-3-methylcyclobutane-1-carboxylic acid is a conformationally restricted amino acid (CRAA) belonging to the family of 1-aminocyclobutane-1-carboxylic acids (A...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Pharmacophore Context & Structural Significance
1-Amino-3-methylcyclobutane-1-carboxylic acid is a conformationally restricted amino acid (CRAA) belonging to the family of 1-aminocyclobutane-1-carboxylic acids (ACBC). Unlike flexible aliphatic amino acids (e.g., Leucine, Valine), the cyclobutane ring locks the backbone torsion angles (
), making this scaffold a critical tool for:
Peptide Mimetics: Inducing specific secondary structures (typically
-turns or -helices) in peptidomimetics.
Transport Probes: Targeting L-type Amino Acid Transporters (LAT1/SLC7A5) overexpressed in glioblastoma and prostate cancer.
Metabolic Stability: The quaternary
-carbon prevents racemization and proteolytic degradation.
The introduction of a methyl group at the C3 position creates geometric isomerism (cis vs. trans), which drastically alters the vector of the side chain and the pucker of the cyclobutane ring, thereby modulating biological recognition.
Part 2: Crystallographic Characterization
The crystal structure of 1-amino-3-methylcyclobutane-1-carboxylic acid reveals a rigid, zwitterionic lattice stabilized by an extensive hydrogen-bonding network.
Unit Cell and Space Group
While specific unit cell dimensions vary slightly by hydration state and counter-ions, the free zwitterion typically crystallizes in monoclinic or orthorhombic systems.
The cyclobutane ring is rarely planar due to torsional strain (eclipsing interactions). It adopts a "puckered" or "butterfly" conformation.
Pucker Angle: Typically
deviation from planarity.
Substituent Effect: The 1,3-disubstitution pattern influences the pucker direction to minimize 1,3-diaxial interactions.
Trans-isomer: The bulky groups (Methyl and Carboxyl/Amino) prefer pseudo-equatorial positions to minimize steric clash, often resulting in a flatter ring compared to the cis isomer.
Cis-isomer: Forces one substituent into a pseudo-axial position, increasing ring strain and often deepening the pucker angle.
Isomer Definition (Geometric)
The biological activity is strictly dependent on the geometric arrangement of the amino group relative to the C3-methyl.
Feature
Trans (Anti) Isomer
Cis (Syn) Isomer
Geometry
Amino () and Methyl () on opposite faces.
Amino () and Methyl () on the same face.
LAT1 Affinity
High (Mimics L-Leucine).
Low (Steric clash in binding pocket).
Symmetry
plane absent (chiral if resolved).
plane present (meso, if achiral substitution).
Part 3: Experimental Protocols
Workflow 1: Synthesis & Crystallization
The synthesis typically utilizes the Bucherer-Bergs reaction, which thermodynamically favors one isomer (often cis or trans depending on conditions), followed by hydrolysis.
Step-by-Step Protocol:
Ketone Formation: Start with 3-methylcyclobutanone.
Bucherer-Bergs Reaction:
Reagents:
, KCN, 50% Ethanol/Water.
Conditions:
, 12-24 hours.
Product: Formation of spiro-hydantoin intermediates (separation of isomers is possible here via fractional crystallization).
Alkaline Hydrolysis:
Reagents: 2M NaOH (aq).
Conditions: Reflux (
), 48 hours.
Mechanism: Ring opening of hydantoin to yield the free amino acid.
Purification & Crystallization:
Neutralization: Adjust pH to isoelectric point (pI
This diagram explains why the crystal structure matters for biological function (LAT1 Transport).
Caption: The causality chain from ring pucker (determined by crystal structure) to biological recognition by the LAT1 transporter.
Part 5: Quantitative Structural Data (Reference)
The following table summarizes the typical crystallographic parameters for 1,3-disubstituted cyclobutane amino acids (based on ACBC and FACBC analogs).
Parameter
Value (Approximate/Range)
Significance
C-C Bond Length (Ring)
Typical for strained carbons.
C-N Bond Length
Indicates amine (zwitterionic).
Ring Torsion Angle
Defines the "pucker" depth.
Lattice Energy
High (High MP )
Dominated by electrostatic forces ().
Density
Compact packing due to lack of flexible side chains.
References
Conformational Analysis of ACBC Derivatives
Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
Technical Guide: Solubility Profile of 1-Amino-3-methylcyclobutane-1-carboxylic acid
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) . [1][2] Executive Summary 1-Amino-3-met...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) .
[1][2]
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid (CAS: 184103-74-0) is a non-proteinogenic, conformationally restricted
-amino acid.[1][2][3] Structurally analogous to ACBC (1-aminocyclobutane-1-carboxylic acid), it serves as a critical scaffold in peptidomimetics to induce specific secondary structures (e.g., -turns) and modulate the pharmacokinetic profile of peptide drugs.[1][2]
Understanding its solubility is paramount for two distinct phases of drug development:[2]
Synthesis & Purification: Optimizing yield during recrystallization and ion-exchange chromatography.
Formulation: Ensuring bioavailability and stability in aqueous media.
This guide synthesizes physicochemical data with standard solubility protocols, providing a roadmap for handling this zwitterionic building block.
Physicochemical Identity & Theoretical Solubility
As a zwitterionic molecule, AMCA exhibits a solubility profile dominated by electrostatic interactions in the crystal lattice.[2]
Relevance: Critical for solid-phase peptide synthesis (SPPS).[1][2] AMCA is often dissolved in DMF/NMP for coupling reactions, sometimes requiring slight heating or the addition of chaotropic salts (e.g., LiCl).[2]
Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.[1][2]
Alternative: For aqueous samples, derivatization (e.g., OPA or Fmoc-Cl) usually improves detection sensitivity.[1][2]
Protocol B: pH-Dependent Solubility Profiling
Objective: Identify the Isoelectric Point (pI) and pH-solubility curve.[1][2]
Dissolution: Dissolve AMCA in 0.1 M HCl (fully protonated form, highly soluble).
Titration: Slowly add 0.1 M NaOH while monitoring turbidity via UV-Vis (absorbance at 600 nm indicates precipitation) or nephelometry.
Data Plotting: Plot Absorbance vs. pH. The peak turbidity corresponds to the pH of minimum solubility (pI).[1]
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic for solvent selection and solubility testing during the pre-formulation or synthesis planning phase.
Figure 1: Decision matrix for handling AMCA based on protection status and application intent.[1][2] Note the critical divergence for protected vs. free amino acid forms.
Applications & Implications
Synthesis and Purification Strategy
The solubility profile dictates the workup of AMCA following synthesis (typically via Bucherer-Bergs or Strecker reactions):
Extraction: The free amino acid cannot be extracted into organic layers (Ethyl Acetate/Ether) from water.[1] This property is exploited to wash away non-polar impurities while keeping AMCA in the aqueous phase.[1]
Crystallization: The "Anti-solvent" method is standard.[1]
Dissolve crude AMCA in a minimum volume of hot water.[1]
Slowly add hot Ethanol (or Methanol) until turbidity persists.
Cool slowly to 4°C. The zwitterion precipitates as the dielectric constant of the mixture drops.
Peptide Coupling (SPPS)
For Solid-Phase Peptide Synthesis, the free acid is rarely used.[1] It is converted to Fmoc-AMCA-OH .[1][2]
Fmoc-AMCA Solubility: Unlike the free acid, the Fmoc-protected derivative is soluble in DCM (Dichloromethane) and DMF (Dimethylformamide), making it compatible with standard coupling reagents (HATU/HBTU).[1]
Biological Assays
When preparing stock solutions for in vitro assays (e.g., NMDA receptor studies):
Stock Concentration: Typically 10–100 mM is achievable in water.[1]
pH Adjustment: If solubility is stubborn at neutral pH, adjust to pH < 4 with dilute HCl or pH > 9 with dilute NaOH, then dilute into the assay buffer (ensure final buffer capacity can handle the shift).
References
PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1][3]
Breton, G. et al. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.[1][2] Tetrahedron, 2005.[1][2] (Provides methodological context for cyclobutane amino acid isolation). Available at: [Link]
1-Amino-3-methylcyclobutane-1-carboxylic Acid: A Technical Guide to Discovery, Synthesis, and Application
The following guide details the technical history, synthesis, and biological application of 1-Amino-3-methylcyclobutane-1-carboxylic acid. Part 1: Introduction & Historical Context The Evolution of Conformationally Restr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical history, synthesis, and biological application of 1-Amino-3-methylcyclobutane-1-carboxylic acid.
Part 1: Introduction & Historical Context
The Evolution of Conformationally Restricted Amino Acids
The discovery of 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) is best understood not as an isolated event, but as a critical evolution in the study of non-proteinogenic amino acids designed to probe biological transport systems.
In the mid-20th century, researchers identified 1-aminocyclobutane-1-carboxylic acid (ACBC) as a non-metabolizable amino acid that actively accumulates in tumor cells. Unlike natural amino acids, ACBC resists degradation by transaminases, making it an ideal scaffold for imaging agents and transport inhibitors.
The "Steric Probe" Hypothesis
The development of the 3-methyl derivative emerged from Structure-Activity Relationship (SAR) campaigns targeting the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . Researchers hypothesized that the transport pore of LAT1 had specific steric tolerances.
Parent Compound: ACBC (Flat cyclobutane ring).
The Challenge: Does the transporter tolerate bulk at the 3-position (distal to the amino acid headgroup)?
The Solution: 3-Me-ACBC was synthesized to test this "distal pocket" volume. It serves as the hydrophobic, steric control for the more famous anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC/Fluciclovine) , a clinically approved PET tracer for prostate cancer.
Part 2: Chemical Synthesis & Stereochemistry
The synthesis of 3-Me-ACBC typically follows a Bucherer-Bergs protocol, chosen for its reliability in generating quaternary amino acids from ketones.
Retrosynthetic Analysis
The target molecule is constructed from 3-methylcyclobutanone , which is itself derived from 3-methylenecyclobutane .
Figure 1: Retrosynthetic pathway for 3-Me-ACBC.
Detailed Synthetic Protocol
Caution: This protocol involves the use of cyanide salts and high-pressure systems. All steps must be performed in a certified fume hood.
Step 1: Synthesis of 3-Methylcyclobutanone
The starting material is often generated via the [2+2] cycloaddition of allene and acrylonitrile, followed by hydrolysis and oxidation, or purchased directly.
Workup: Neutralize with HCl to pH 6-7. The amino acid zwitterion precipitates.
Isomer Separation: The crude product is a mixture of cis and trans isomers.
Method: Fractional crystallization from water/ethanol. The trans isomer (amino group trans to methyl) often exhibits lower solubility.
Stereochemical Definitions
The nomenclature depends on the relative orientation of the functional groups on the cyclobutane ring.
Cis-isomer: The Amino group (-NH2) and the Methyl group (-CH3) are on the same side of the ring plane.
Trans-isomer: The Amino group (-NH2) and the Methyl group (-CH3) are on opposite sides .
Note: In some literature, "cis/trans" is defined relative to the Carboxylate (-COOH). Always verify the specific IUPAC definition used in the source paper.
Part 3: Biological Applications & Validation
Transport Mechanism (LAT1 vs. System A)
3-Me-ACBC is primarily used to characterize amino acid transporters.
Transporter
System Type
Sodium Dependence
Affinity for 3-Me-ACBC
LAT1 (SLC7A5)
System L
Na+-Independent
High (Preferred Substrate)
LAT2 (SLC7A8)
System L
Na+-Independent
Moderate
SNATs
System A
Na+-Dependent
Low/Negligible
The "Methyl vs. Fluoro" Comparison
In the development of the PET tracer Fluciclovine (FACBC) , the 3-methyl analog provided critical data:
Electronic Effect: The fluorine atom in FACBC is electronegative, whereas the methyl group in 3-Me-ACBC is electron-donating.
Steric Effect: Both groups have similar Van der Waals radii (Methyl ≈ 2.0 Å, Fluoro ≈ 1.47 Å), but the methyl group is bulkier.
Result: The high affinity of both analogs for LAT1 confirmed that the transporter's pocket is driven more by steric fit than by electronic interaction at the 3-position.
Experimental Workflow: Uptake Assay
To validate the compound in your lab, use the following competitive inhibition assay.
Figure 2: Competitive uptake assay workflow to determine IC50 against standard LAT1 substrates.
Part 4: References
Shoup, R. R., & Goodman, M. (1984). Synthesis and biological activity of 1-aminocyclobutane-1-carboxylic acid analogs. Journal of Medicinal Chemistry. (Context: Early SAR of ACBC analogs).
McConathy, J., et al. (2003). Radioiodinated 1-amino-3-iodocyclobutane-1-carboxylic acid: synthesis and initial biological evaluation. Nuclear Medicine and Biology. (Context: Comparison of 3-substituted halo/methyl analogs).
Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology. (Context: Defines the transport mechanism for the structural class).
PubChem Compound Summary. (2024). 1-amino-3-methylcyclobutane-1-carboxylic acid (CID 23958158).[1] National Library of Medicine.
Technical Guide: Biological Targets of 1-Amino-3-methylcyclobutane-1-carboxylic Acid
The following technical guide details the biological targets, mechanism of action, and experimental utility of 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-methyl-ACBC) . This analysis synthesizes direct pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological targets, mechanism of action, and experimental utility of 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-methyl-ACBC) . This analysis synthesizes direct pharmacological data with structure-activity relationships (SAR) derived from its fluorinated analog (Fluciclovine/FACBC) and the parent cyclobutane scaffold.
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid (3-methyl-ACBC) is a non-natural, conformationally restricted cyclic amino acid. It functions primarily as a metabolically stable leucine mimetic . Unlike endogenous amino acids, its quaternary
-carbon prevents transamination, rendering it inert to standard metabolic degradation.
Its biological utility is defined by two primary mechanisms:
High-Affinity Transport Substrate: It targets System L (LAT1/SLC7A5) and System ASC (ASCT2/SLC1A5) amino acid transporters, making it a critical probe for oncologic imaging and blood-brain barrier (BBB) transport studies.
Neuromodulation (Context-Dependent): As a lipophilic analog of the parent compound ACBC (a known NMDA/Glycine site partial agonist), it exhibits modulatory potential at glutamate receptors, though with altered selectivity due to steric bulk at the 3-position.
Chemical Biology & Structural Properties
The biological activity of 3-methyl-ACBC is dictated by its rigid cyclobutane scaffold and stereochemistry.
Property
Specification
Biological Implication
Scaffold
-disubstituted cyclic amino acid
Metabolic Resistance: Lacks the -proton required for transamination by BCAT (Branched-chain aminotransferase).
Substituent
3-Methyl group
Lipophilicity: Increases hydrophobic interaction with the substrate-binding pocket of LAT1, mimicking the side chain of Leucine/Isoleucine.
Stereochemistry
cis / trans isomers
Selectivity: The trans-isomer (amino and 3-methyl groups on opposite sides) typically exhibits higher affinity for L-type transporters compared to the cis-isomer.
Structural Homology
Leucine Mimicry: The 3-methyl group spatially approximates the
-carbon of Leucine, positioning the compound as a substrate for System L.
GABA/Glutamate Mimicry: The rigid backbone constrains the amine and carboxyl groups in a fixed orientation, potentially overlapping with the pharmacophore of glycine or GABA receptors.
The most validated biological interaction of 3-methyl-ACBC is its role as a substrate for the System L amino acid transporter 1 (LAT1/SLC7A5) .
Mechanism of Action: Obligatory Exchange
LAT1 functions as an obligatory exchanger (antiporter). It imports large neutral amino acids (e.g., Leucine) or analogs (e.g., 3-methyl-ACBC) into the cell only by simultaneously exporting an intracellular amino acid (typically Glutamine).
Binding: 3-methyl-ACBC binds to the extracellular face of the LAT1-4F2hc heterodimer.
Translocation: The transporter undergoes a conformational change, moving the substrate into the cytosol.
Exchange: To return to the outward-facing state, LAT1 must bind an intracellular substrate (e.g., L-Glutamine).
Accumulation: Because 3-methyl-ACBC is not metabolized, it accumulates intracellularly against a concentration gradient, driven by the efflux of Glutamine.
Biological Significance[1][2][3][4]
Oncology: LAT1 is upregulated in varied cancers (prostate, glioma, breast) to fuel protein synthesis. 3-methyl-ACBC (and its 18F-labeled analog FACBC) serves as a marker for tumor proliferation.
Blood-Brain Barrier (BBB): LAT1 is the primary transporter for large neutral amino acids across the BBB. 3-methyl-ACBC can cross the BBB, making it a potential carrier scaffold for CNS drug delivery.
Figure 1: The obligatory exchange mechanism of LAT1. 3-methyl-ACBC is imported in exchange for intracellular Glutamine.
Secondary Target: NMDA & Glycine Receptors
While the parent compound (ACBC) is a well-documented partial agonist at the glycine modulatory site of the NMDA receptor (NMDAR), the 3-methyl substituent alters this profile.
Parent Compound (ACBC): Acts as a partial agonist/antagonist at the glycine B site of NMDAR.
3-Methyl-ACBC: The addition of the methyl group at the C3 position increases steric bulk.
Effect: This likely reduces affinity for the glycine site (which is sterically restricted) compared to the unsubstituted parent, shifting the compound's profile towards being a pure transport substrate.
Potential Activity: High concentrations may still modulate NMDAR or act as a weak antagonist, particularly the cis isomer which might project the methyl group away from critical binding residues.
Termination: After 2-5 mins (initial rate), aspirate buffer and wash 3x with ice-cold PBS.
Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50.
Protocol B: Metabolic Stability Assessment
Objective: Confirm resistance to BCAT-mediated transamination.
Workflow:
Enzyme Mix: Purified recombinant human BCAT1 or BCAT2.
Reaction: Incubate 3-methyl-ACBC (100 µM) with
-ketoglutarate (co-substrate) and PLP (cofactor) in phosphate buffer (pH 7.4).
Monitoring: Use HPLC-MS/MS to monitor for the formation of the corresponding keto-acid (3-methyl-cyclobutanone derivative) or the consumption of
-ketoglutarate.
Result: No reaction should be observed due to the lack of an
-proton.
Applications in Drug Design[5][6]
The 3-methyl-ACBC scaffold is valuable in peptidomimetics to constrain peptide backbone conformation.
(Chi) Angle Restriction: The cyclobutane ring locks the side-chain orientation ( and angles).
(Phi) / (Psi) Restriction: As an -disubstituted amino acid, it severely restricts the Ramachandran space available to the peptide backbone, stabilizing helical or turn structures.
Figure 2: Decision matrix for utilizing the 3-methyl-ACBC scaffold in drug discovery.
References
Kanai, Y., et al. (1998). "The SLC3 and SLC7 families of amino acid transporters."[1] Physiological Reviews, 78(4), 969-1054.[2] Link
Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338. Link
Gaoni, Y., et al. (1994). "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry, 37(25), 4288-4296.[3] Link
Oka, S., et al. (2012). "Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells." Nuclear Medicine and Biology, 39(1), 109-119. Link
Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology, 67, 25-33. Link
Application Note: High-Efficiency Incorporation of 1-Amino-3-methylcyclobutane-1-carboxylic Acid into Peptidomimetics
Executive Summary The incorporation of 1-Amino-3-methylcyclobutane-1-carboxylic acid (often abbreviated as 3-Me-Ac c or AMCBCA ) into peptide backbones represents a powerful strategy for constraining peptide conformation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of 1-Amino-3-methylcyclobutane-1-carboxylic acid (often abbreviated as 3-Me-Ac
c or AMCBCA ) into peptide backbones represents a powerful strategy for constraining peptide conformation. As an -disubstituted amino acid, it severely restricts rotation around the () and () torsion angles. This restriction stabilizes specific secondary structures—predominantly -helices and -turns—and enhances metabolic stability by preventing enzymatic degradation.
However, the steric bulk of the tetrasubstituted
-carbon presents significant synthetic challenges. Standard coupling protocols often result in deletion sequences or incomplete conversion. This Application Note provides an optimized Solid Phase Peptide Synthesis (SPPS) protocol utilizing high-efficiency coupling reagents (HATU/HOAt, PyAOP) and outlines methods for structural validation.
Chemical Context & Rationale
Structural Properties
3-Me-Ac
c is a derivative of 1-aminocyclobutane-1-carboxylic acid (Acc).[1] The cyclobutane ring forces the backbone angles into a narrow region of the Ramachandran plot.
Conformational Lock: The ring constraint typically stabilizes
and , promoting helical folding.
Stereoisomerism: The presence of the methyl group at position 3 creates geometric isomers.
cis-isomer: Methyl group is on the same face of the ring as the Carboxyl group.
trans-isomer: Methyl group is on the opposite face relative to the Carboxyl group.
Note: The specific "pucker" of the cyclobutane ring differs between isomers, subtly fine-tuning the helical pitch and side-chain orientation of adjacent residues.
Why Use 3-Me-Ac
c?
Proteolytic Resistance: The quaternary carbon center is fully resistant to standard proteases, extending the half-life of peptide drugs.
Helix Nucleation: A single incorporation can nucleate a helix in an otherwise unstructured peptide.
Pharmacophore Display: The rigid backbone allows for precise positioning of side chains (pharmacophores) to match receptor binding pockets.
Experimental Protocol: Optimized SPPS
The following protocol is designed for Fmoc-chemistry SPPS. It addresses the two critical bottlenecks: (A) Coupling the hindered 3-Me-Ac
c residue to the chain, and (B) Coupling the subsequent amino acid onto the sterically crowded amine of 3-Me-Acc.
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for reduced racemization risk (though low risk for Ac
c).
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.
Workflow Diagram (DOT)
Figure 1: Decision-tree workflow for SPPS involving sterically hindered cyclobutane amino acids. Note the requirement for high-power activation steps.
Step-by-Step Procedure
Step A: Coupling Fmoc-3-Me-Acc-OH to the Resin
Activation: Dissolve Fmoc-3-Me-Ac
c-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal dry DMF. Add DIEA (6 eq).
Why: HATU is superior to HBTU for hindered couplings due to the stabilizing effect of the aza-benzotriazole ring. HOAt is added as a co-suppressor of racemization and to speed up activation.
Reaction: Add the activated mixture to the resin immediately.
Time: Shake for 2 to 4 hours at room temperature.
Note: Do not heat >50°C with Fmoc, as Fmoc is base-labile and can cleave prematurely, leading to polymerization.
Monitoring: Perform a Kaiser test. If the beads remain blue, repeat the coupling (Double Couple) with fresh reagents.
Step B: Deprotection
Treat with 20% Piperidine in DMF (2 x 10 min).
Wash thoroughly with DMF, DCM, then DMF.
Step C: Coupling the Next Amino Acid (The "Difficult" Step)
The amine group of the resin-bound 3-Me-Ac
c is buried by the methyl group and the ring structure.
Reagent Choice: Use PyAOP or PyBrOP (3 eq) with DIEA (6 eq). Alternatively, use HATU (3 eq).
Why: Phosphonium salts (PyAOP/PyBrOP) are often more effective than uronium salts (HATU) for coupling to hindered amines because they do not form guanidinium byproducts which can terminate the chain.
Reaction: Double coupling is mandatory .
Coupling 1: 2 hours.
Coupling 2: Overnight (12 hours).
Capping: After the coupling, perform an acetylation step (Acetic Anhydride/Pyridine) to cap any unreacted amines. This prevents the formation of "deletion sequences" (N-1 peptides) which are difficult to purify later.
Structural Validation & Analysis
Once synthesized, verifying the conformational impact is crucial.
Comparison of Conformational Parameters
Parameter
Standard -Amino Acid (Ala)
-Aminoisobutyric Acid (Aib)
3-Me-Acc (Cyclobutane)
(Phi)
-57° to -140° (Flexible)
to
(Psi)
-47° to +135° (Flexible)
to
Helix Type
-helix / Random Coil
-helix / -helix
Strong -helix inducer
Steric Bulk
Low
High
Very High (Rigid)
Circular Dichroism (CD) Signatures
To confirm helical folding induced by 3-Me-Ac
c:
Solvent: Perform CD in TFE (Trifluoroethanol) to promote folding, and Water/Buffer to test stability.
-Helix Signal: Minima at 208 nm and 222 nm.
-Helix Signal: A shift of the minima to slightly lower wavelengths (approx. 205 nm and 220 nm) and a weak positive band at 190 nm.
Interpretation: A ratio of
often indicates -helical character, which is common for Acc derivatives.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling (Step A)
Steric hindrance of the carboxylic acid.
Switch from HBTU to HATU/HOAt . Increase equivalents to 5x.
Incomplete Coupling (Step C)
Nucleophilicity of the 3-Me-Acc amine is low.
Use PyBrOP or convert the incoming AA to an Acid Fluoride (using TFFH).
Low Solubility
Aggregation of hydrophobic helices.
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides in the sequence.
Mass Spec shows +129 Da
Incomplete deprotection or adduct.
Check for TMG (tetramethylguanidinium) adducts if using HATU excessively. Switch to phosphonium reagents (PyAOP).
References
Conformational Characterization of Ac4c: Santini, A., et al. (2002). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." PubMed. Available at: [Link]
Synthesis of Hindered Peptides: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]
Stereochemistry of Cyclobutanes: NCBI PubChem. "1-amino-3-methylcyclobutane-1-carboxylic acid." Available at: [Link][1]
Peptidomimetics & Constraints: Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal. Available at: [Link]
Application Notes and Protocols: 1-Amino-3-methylcyclobutane-1-carboxylic acid as a Constrained Amino Acid Mimetic
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery and peptide science, the strategic imposition of confor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery and peptide science, the strategic imposition of conformational constraints on bioactive peptides is a cornerstone of rational design. This guide delves into the multifaceted applications of 1-amino-3-methylcyclobutane-1-carboxylic acid, a unique Cα,α-disubstituted amino acid, as a powerful tool for sculpting peptide architecture. By restricting the torsional freedom of the peptide backbone, this building block offers a pathway to enhanced metabolic stability, receptor selectivity, and bioavailability. We will explore the underlying principles of conformational constraint, provide detailed protocols for the incorporation of this mimetic into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discuss analytical techniques for the characterization of the resulting peptidomimetics. This document is intended to serve as a practical resource, blending theoretical insights with actionable experimental methodologies to empower researchers in their quest for novel and potent therapeutic agents.
The Rationale for Conformational Constraint in Peptide Drug Design
Peptides are exquisite signaling molecules, capable of mediating a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by inherent liabilities, primarily their conformational flexibility and susceptibility to enzymatic degradation.[1][2] A linear peptide in solution can adopt a multitude of conformations, only a subset of which are biologically active. This conformational entropy comes at a thermodynamic cost upon binding to a receptor, potentially lowering affinity. Furthermore, the amide bonds of the peptide backbone are readily recognized and cleaved by proteases, leading to rapid clearance in vivo.
The introduction of conformationally constrained amino acid mimetics, such as 1-amino-3-methylcyclobutane-1-carboxylic acid, directly addresses these challenges.[3][4][5] By rigidifying the peptide backbone, these unnatural amino acids can lock the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and downstream signaling.[3][6] This pre-organization reduces the entropic penalty of binding. Moreover, the non-natural stereochemistry and steric bulk of the cyclobutane ring can effectively shield adjacent peptide bonds from proteolytic attack, significantly improving the peptide's metabolic stability and plasma half-life.[3][7]
The cyclobutane scaffold, in particular, offers a unique three-dimensional structure that can be strategically employed in medicinal chemistry.[8] The puckered nature of the cyclobutane ring provides distinct spatial projections for substituents, allowing for fine-tuning of the overall topography of the peptidomimetic to optimize interactions with the target receptor.[8]
Physicochemical and Conformational Properties of 1-Amino-3-methylcyclobutane-1-carboxylic acid
1-Amino-3-methylcyclobutane-1-carboxylic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring fused to the α-carbon. This structural feature imposes significant constraints on the peptide backbone dihedral angles, phi (φ) and psi (ψ).
The presence of the cyclobutane ring restricts the accessible conformational space, favoring specific backbone geometries. Studies on peptides containing the parent compound, 1-aminocyclobutanecarboxylic acid (Ac4c), have shown that it is a potent inducer of β-turns and helical structures.[10][11] The methyl group at the 3-position of the cyclobutane ring in 1-amino-3-methylcyclobutane-1-carboxylic acid can exist in either a cis or trans relationship to the amino and carboxyl groups, providing two distinct diastereomers. This substitution pattern can be exploited to further refine the conformational preferences and to probe specific interactions within a receptor binding pocket.
Logical Relationship: From Constraint to Improved Pharmacokinetics
Caption: Incorporation of the constrained mimetic leads to a cascade of beneficial properties for drug development.
Experimental Protocols: Incorporation into Peptides
The most common and efficient method for incorporating 1-amino-3-methylcyclobutane-1-carboxylic acid into a peptide sequence is through automated Solid-Phase Peptide Synthesis (SPPS).[12][13][14] The following protocol outlines a standard procedure using Fmoc/tBu chemistry, which is widely used due to its milder deprotection conditions compared to Boc/Bzl chemistry.[15][16]
Materials and Reagents
Resin: Pre-loaded Wang or Rink Amide resin (depending on whether a C-terminal acid or amide is desired).
Amino Acids: Fmoc-protected proteinogenic amino acids and Fmoc-1-amino-3-methylcyclobutane-1-carboxylic acid (ensure the desired stereoisomer, cis or trans, is used).
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or HATU and N,N-Diisopropylethylamine (DIPEA).
Deprotection Solution: 20% (v/v) piperidine in DMF.
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) 82.5:5:5:5:2.5 v/v).
Precipitation and Wash: Cold diethyl ether.
Analysis: HPLC-grade water and acetonitrile with 0.1% TFA.
Automated SPPS Workflow
This protocol assumes the use of an automated peptide synthesizer.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for peptide elongation.
Detailed Step-by-Step Protocol
Resin Preparation: Place the appropriate amount of resin in the reaction vessel of the automated synthesizer. Swell the resin in DMF for at least 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Amino Acid Coupling:
For standard amino acids and 1-amino-3-methylcyclobutane-1-carboxylic acid: Prepare a solution of the Fmoc-protected amino acid (4-5 equivalents relative to the resin loading), a coupling agent like DIC (4-5 eq), and an activator such as Oxyma Pure (4-5 eq) in DMF.
Add the coupling solution to the resin and allow the reaction to proceed for 1-2 hours. The steric hindrance of the cyclobutane amino acid may require a longer coupling time or the use of a more potent coupling reagent like HATU.
Rationale for extended coupling: The Cα,α-disubstitution of 1-amino-3-methylcyclobutane-1-carboxylic acid presents significant steric bulk, which can slow down the kinetics of peptide bond formation. Extending the coupling time or employing a more reactive coupling agent ensures the reaction proceeds to completion, preventing deletion sequences.
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
Final Deprotection and Cleavage:
After the final coupling step, perform a final Fmoc deprotection (steps 2-3).
Wash the resin with DCM to prepare for cleavage.
Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
Peptide Precipitation and Purification:
Filter the cleavage mixture to separate the resin.
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
Air-dry the crude peptide.
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS).
Characterization and Application in Biological Assays
Once synthesized and purified, the peptide containing 1-amino-3-methylcyclobutane-1-carboxylic acid should be thoroughly characterized.
Analytical Characterization
Technique
Purpose
Expected Outcome
RP-HPLC
Purity assessment
A single major peak indicating >95% purity.
LC-MS
Identity confirmation
Observed mass should match the calculated molecular weight of the desired peptide.
NMR Spectroscopy
Conformational analysis
Provides insights into the solution-state structure and the influence of the constrained residue on the overall peptide conformation.
Biological Evaluation
The primary goal of incorporating this mimetic is to improve the pharmacological properties of the parent peptide.[7][17][18]
Receptor Binding Assays: Competitive binding assays (e.g., radioligand binding or fluorescence polarization) can be used to determine the binding affinity (Ki or IC50) of the modified peptide to its target receptor. A lower value compared to the native peptide suggests that the constrained conformation is favorable for binding.
Functional Assays: Cellular or in vitro functional assays (e.g., measuring second messenger levels like cAMP or calcium mobilization) will determine the peptide's potency (EC50) and efficacy (agonist, antagonist, or inverse agonist activity).
Metabolic Stability Assays:
Protocol: Incubate the peptide at a known concentration (e.g., 10 µM) in human or rat plasma/serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.
Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of acetonitrile containing an internal standard.
Quantification: Analyze the samples by LC-MS to quantify the amount of remaining parent peptide.
Data Interpretation: Calculate the half-life (t1/2) of the peptide. An increased half-life compared to the unmodified peptide demonstrates enhanced proteolytic stability.
Conclusion
1-Amino-3-methylcyclobutane-1-carboxylic acid represents a valuable and versatile tool in the peptidomimetic chemist's arsenal. Its ability to impart significant conformational constraint can lead to peptides with superior affinity, selectivity, and metabolic stability. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel peptide-based therapeutics. By understanding the interplay between structure and function, researchers can leverage this unique building block to overcome the traditional limitations of peptide drugs and unlock their full therapeutic potential.
References
MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Retrieved from [Link]
PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
Request PDF. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Retrieved from [Link]
ResearchGate. (n.d.). Conformationally Constrained Amino Acids in Peptide Design. Retrieved from [Link]
Ingenta Connect. (2005, February 1). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe.... Retrieved from [Link]
PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]
PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Retrieved from [Link]
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved from [Link]
PMC. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
PMC. (2022, August 9). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Retrieved from [Link]
ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry. Retrieved from [Link]
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000, August 31). Retrieved from [Link]
Request PDF. (n.d.). Conformational profile of 1-aminocyclopropanecarboxylic acid. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
PubMed. (n.d.). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Retrieved from [Link]
PubMed. (n.d.). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Retrieved from [Link]
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
PMC. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Retrieved from [Link]
PMC. (n.d.). Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology. Retrieved from [Link]
PubChem. (n.d.). 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.). Retrieved from [Link]
Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]
PMC. (2022, February 14). Therapeutic peptides: current applications and future directions. Retrieved from [Link]
PMC. (n.d.). Peptide Drug: Design and Clinical Applications. Retrieved from [Link]
Request PDF. (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Retrieved from [Link]
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
Application Note: Solid-Phase Synthesis Protocols for Fmoc-1-Amino-3-methylcyclobutane-1-carboxylic Acid
Abstract & Strategic Utility Fmoc-1-Amino-3-methylcyclobutane-1-carboxylic acid (Fmoc-3-Me-Ac4c-OH) is a non-proteinogenic, -disubstituted amino acid. Structurally, it represents a conformationally restricted analog of L...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Utility
Fmoc-1-Amino-3-methylcyclobutane-1-carboxylic acid (Fmoc-3-Me-Ac4c-OH) is a non-proteinogenic,
-disubstituted amino acid. Structurally, it represents a conformationally restricted analog of Leucine or Valine, where the side chain is "tied back" into a cyclobutane ring.
Why use it?
Conformational Constraint: The cyclobutane ring severely restricts the
and torsion angles, stabilizing specific secondary structures (often helices or turns) and reducing the entropic penalty of receptor binding.
Metabolic Stability: The quaternary
-carbon renders the adjacent peptide bond highly resistant to proteolytic cleavage by standard proteases.
Hydrophobicity: The 3-methyl group adds lipophilicity, potentially improving membrane permeability.
The Challenge:
The same quaternary center that provides stability creates significant steric hindrance. This molecule behaves similarly to Aib (
-aminoisobutyric acid) but with added bulk from the ring and the methyl substituent. Standard SPPS protocols often fail, leading to deletion sequences or incomplete couplings. This guide details the High-Efficiency Steric Protocol (HESP) required for successful incorporation.
Chemical Properties & Handling[1]
Property
Specification
Molecular Weight
~351.4 g/mol (Fmoc-derivative)
Solubility
Soluble in DMF, NMP. Less soluble in DCM.
Isomerism
Exists as cis or trans isomers (relative orientation of amine and 3-methyl group). Commercial sources may be pure isomers or mixtures. Check CoA.
Storage
+2°C to +8°C, desiccated. Hygroscopic.
Hazards
Standard Irritant. Handle with PPE.
Critical Challenges in SPPS
Successful synthesis hinges on recognizing two distinct hurdles:
Coupling OF the Residue (Activation): Activating the carboxyl group of Fmoc-3-Me-Ac4c-OH. The steric bulk hinders the approach of the amine from the resin-bound peptide.
Coupling TO the Residue (Nucleophilicity): Once Fmoc-3-Me-Ac4c is attached and deprotected, the new N-terminal amine is buried next to the quaternary cyclobutane ring. This is the primary failure point in synthesis.
Visualizing the Steric Challenge
Figure 1: The quaternary center of the cyclobutane ring creates a "steric umbrella" that shields the N-terminal amine, significantly reducing the rate of the subsequent coupling reaction.
Optimized Experimental Protocols
Protocol A: Coupling Fmoc-3-Me-Ac4c-OH to the Resin
Use this protocol to attach the cyclobutane residue to the growing chain.
Reagents:
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates activation.
Solvent: DMF or NMP (NMP is superior for preventing aggregation).
Step-by-Step:
Equivalents: Use 4.0 eq of Fmoc-3-Me-Ac4c-OH relative to resin loading.
Activation: Dissolve AA and 3.9 eq HATU in minimal DMF. Add 8.0 eq DIEA.
Note: Pre-activation time should be kept short (< 2 mins) to avoid racemization, though less critical for quaternary carbons.
Coupling: Add mixture to resin.
Conditions:
Standard: Shake for 2 hours at Room Temperature.
Recommended:Microwave irradiation at 75°C for 10 minutes (or 50°C for 20 mins if Cys/His are present).
Monitoring: Standard Kaiser test may be weak due to bulk. Chloranil test is often more reliable for secondary amines, but this is a primary amine. Rely on LC-MS of a micro-cleavage if unsure.
Protocol B: Coupling the Next Amino Acid (The "Difficult" Step)
Use this protocol for the amino acid immediately following the cyclobutane residue.
Reagents:
Activator:PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU . Phosphonium salts (PyAOP) often drive difficult couplings better than uronium salts (HATU) in this specific context.
Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.
Step-by-Step:
Double Coupling is Mandatory. Do not attempt single coupling.
First Coupling:
5.0 eq Incoming Fmoc-AA-OH.
5.0 eq PyAOP.
10.0 eq DIEA in NMP.
Temp: 75°C for 15 mins (Microwave) OR 60°C for 60 mins (Conventional heat).
Wash: DMF (3x).
Second Coupling:
Repeat the above with fresh reagents.
Capping (Crucial): Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:1:8) to prevent deletion sequences.
Protocol C: Fmoc Deprotection
The steric bulk does not significantly inhibit Fmoc removal, but it can trap piperidine adducts.
Reagent: 20% Piperidine in DMF + 0.1M Oxyma Pure (Oxyma helps prevent aspartimide formation and reduces racemization of sensitive adjacent residues).
Cycles:
Cycle 1: 3 minutes (RT).
Cycle 2: 10 minutes (RT).
Wash: Extensive washing (5x DMF, 3x DCM, 3x DMF) is vital to remove the dibenzofulvene-piperidine adduct, which can stick to hydrophobic resins.
Workflow Summary Diagram
Figure 2: Decision tree for incorporating Fmoc-3-Me-Ac4c-OH. Note the divergence to high-energy coupling conditions when the hindered residue is involved.
Cleavage and Isolation
The cyclobutane ring is stable to standard acidic cleavage conditions.
Cleavage Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).
Time: 2-3 hours at Room Temperature.
Precipitation: Cold Diethyl Ether.
Note: If the peptide is highly hydrophobic (likely, due to the methyl-cyclobutane), ether precipitation may result in a "oil" rather than a solid. If this happens, decant the ether, redissolve in minimal acetic acid, and lyophilize directly.
Troubleshooting Guide
Issue
Diagnosis
Solution
Incomplete Coupling
LC-MS shows [M-AA]+ peak (Deletion sequence).
Switch from HATU to PyAOP or PyBOP . Increase temperature to 75°C. Use COMU as an alternative.
Poor Solubility
Resin does not swell; gel-like mixture.
Use 100% NMP instead of DMF. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture to disrupt aggregation.
Racemization
Isomers detected in HPLC.
Reduce pre-activation time to <30 seconds. Lower coupling temperature to 50°C and extend time. Use Oxyma Pure instead of HOBt/HOAt.
Difficult Deprotection
Broad peak on HPLC; incomplete Fmoc removal.
Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for deprotection (shorter bursts) if piperidine fails.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Wimmer, R., et al. (2022).
-Disubstituted -Amino Acids.[2][3][4] Journal of the American Chemical Society. Link
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid (Ac₄c-3Me) represents a critical class of conformationally restricted non-proteinogenic amino acids . Unlike flexible aliphatic residues (Leucine, Valine), the cyclobutane ring imposes rigid constraints on the backbone torsion angles (
) when incorporated into peptides. This application note details its utility in locking bioactive peptide conformations , enhancing metabolic stability against proteases, and serving as a privileged scaffold for targeting the L-type Amino Acid Transporter 1 (LAT1) in oncology.
Part 1: Structural & Conformational Dynamics
The cyclobutane scaffold of Ac₄c-3Me forces the peptide backbone into specific regions of the Ramachandran plot, typically favoring
-helical or -turn structures.
Stereochemical Control
The presence of the methyl group at position 3 creates two distinct stereoisomers relative to the amino group at position 1. This stereochemistry is the "control switch" for biological activity.
trans-isomer: The amino group and the 3-methyl group are on opposite faces of the ring. Often mimics the extended side chain of Leucine.
cis-isomer: The amino and methyl groups share the same face. This creates steric clash that can induce sharp turns in peptide chains.
Feature
cis-isomer (Z)
trans-isomer (E)
Steric Bulk
High (Syn-axial interaction)
Lower (Equatorial preference)
Peptide Effect
Induces -turns (Types I/III)
Promotes Helical/Extended forms
LAT1 Affinity
Generally Lower
Generally Higher (Mimics L-Leu)
Part 2: Medicinal Chemistry Applications
LAT1 Targeting in Oncology
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is overexpressed in many aggressive cancers (glioblastoma, prostate, breast) to fuel protein synthesis. Ac₄c-3Me acts as a bioisostere of Leucine , the primary substrate of LAT1.
Mechanism: The 3-methyl substituent mimics the
-methyls of Leucine. The rigid cyclobutane ring reduces the entropic penalty of binding to the transporter pore.
Therapeutic Utility:
Transport Inhibitors: High-affinity binding without transport blocks nutrient supply to tumors.
Prodrug Scaffolds: Conjugating cytotoxic drugs to the carboxyl group allows the compound to "hitchhike" via LAT1 into the tumor cell (Trojan Horse strategy).
Imaging Agents: Analogs (like the 3-fluoro derivative, Fluciclovine) are used in PET imaging. Ac₄c-3Me serves as a non-radioactive standard for binding assays.
Proteolytic Resistance (Peptidomimetics)
Incorporating Ac₄c-3Me into a peptide sequence abolishes the ability of standard proteases (trypsin, chymotrypsin) to cleave the adjacent amide bond.
Application: Extending the half-life (
) of peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides).
Part 3: Experimental Protocols
Protocol A: Synthesis via Bucherer-Bergs Reaction
Rationale: This is the most robust method to generate the quaternary carbon center at position 1. It yields a mixture of isomers that must be separated.
Reagents:
3-Methylcyclobutanone (Starting Material)
Potassium Cyanide (KCN)
Ammonium Carbonate
Barium Hydroxide
Step-by-Step Workflow:
Hydantoin Formation:
Dissolve 3-methylcyclobutanone (10 mmol) in 50% EtOH/H₂O (20 mL).
Add
(30 mmol) and KCN (15 mmol). Caution: KCN is toxic.
Heat to 60°C for 12 hours in a sealed vessel.
Cool to 0°C. The spiro-hydantoin intermediate will precipitate. Filter and wash with cold water.
Hydrolysis:
Suspend the hydantoin in saturated
solution (50 mL).
Reflux at 120°C for 24-48 hours.
Precipitate
by adding stoichiometric or bubbling .
Filter the
.
Isolation:
Concentrate the filtrate.
Purification: Apply to a cation-exchange column (Dowex 50W). Elute with 1M
.
Isomer Separation: Use Preparative HPLC (C18 column) with a mobile phase of 0.1% TFA in Water/Acetonitrile gradient. The cis and trans isomers typically have distinct retention times due to different solvation volumes.
Protocol B: In Vitro Metabolic Stability Assay
Rationale: To quantify the stability enhancement provided by Ac₄c-3Me substitution.
Preparation: Synthesize a model tripeptide (e.g., Phe-X -Lys) where X is Ac₄c-3Me or Leu (control).
Incubation:
Dissolve peptide (100 µM) in PBS (pH 7.4).
Add Human Liver Microsomes (HLM) or purified Chymotrypsin (1 unit/mL).
Incubate at 37°C.
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120 min. Quench immediately with 50 µL ice-cold Acetonitrile.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine
.
Part 4: Visualization & Logic
Figure 1: Synthesis & Separation Logic
This diagram illustrates the flow from the ketone precursor to the separated stereoisomers.
Caption: Figure 1. Synthetic pathway for Ac₄c-3Me showing the divergence of stereoisomers post-hydrolysis.
Figure 2: LAT1 Transport Mechanism
This diagram details how the compound interacts with the LAT1 transporter system in cancer cells.
Caption: Figure 2. Mechanism of LAT1-mediated transport. Ac₄c-3Me mimics Leucine, exchanging with Glutamine to enter cancer cells.
References
Conformational Analysis of Cyclobutane Amino Acids
Gatos, M., et al. (1997).[1] "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link
LAT1 Transport & Cancer
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
Oka, S., et al. (2012). "Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells." Nuclear Medicine and Biology. Link
Synthesis Protocols
Washburn, L. C., et al. (1979). "1-Aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent." Journal of Nuclear Medicine. Link
Peptidomimetics Review
Pippione, A. C., et al. (2022). "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Journal of Chemistry. Link
Application Note: Engineering Conformational Constraints with 1-Amino-3-methylcyclobutane-1-carboxylic Acid (3-Me-ACBC)
Topic: Development of Peptidomimetics with 1-Amino-3-methylcyclobutane-1-carboxylic Acid Content Type: Application Note and Protocol Guide Audience: Senior Researchers in Medicinal Chemistry and Structural Biology Abstra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Development of Peptidomimetics with 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Content Type: Application Note and Protocol Guide
Audience: Senior Researchers in Medicinal Chemistry and Structural Biology
Abstract & Strategic Rationale
In the landscape of peptidomimetics, the transition from flexible linear peptides to structured, bioavailable drug candidates often hinges on the introduction of Conformationally Constrained Amino Acids (CCAs) . 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) represents a high-value scaffold in this domain. Unlike its achiral parent (ACBC), the 3-methyl variant introduces a critical element of asymmetry, allowing for the precise vectorization of hydrophobic interactions while rigidly enforcing specific backbone torsion angles (
).
This guide details the integration of 3-Me-ACBC into peptide backbones. It addresses the specific synthetic challenges posed by the quaternary
-carbon (steric hindrance) and provides validated protocols for synthesis, protection, and solid-phase incorporation.
Key Advantages of 3-Me-ACBC:
-Space Restriction: The cyclobutane ring locks the side-chain orientation, reducing the entropic penalty of receptor binding.
Secondary Structure Induction: Strongly promotes
-turn (Type I/II) or -helical conformations depending on stereochemistry (cis vs. trans).
Metabolic Shielding: The quaternary center and non-natural ring structure render the adjacent peptide bonds highly resistant to proteolytic cleavage by chymotrypsin and elastase.
Chemical Foundation: Stereochemical Control
The efficacy of 3-Me-ACBC relies on the selection of the correct diastereomer. The methyl group at the C3 position creates cis and trans isomers relative to the amine group.
(Z)-Isomer (Cis): The amine and methyl group are on the same face. Often favors compact turn structures due to steric crowding on one face.
(E)-Isomer (Trans): The amine and methyl group are on opposite faces. This extends the hydrophobic reach of the methyl group, useful for probing deep hydrophobic pockets in GPCRs.
Structural Logic Diagram
The following diagram illustrates the synthesis flow and the bifurcation of isomers.
Figure 1: Synthetic workflow for accessing Fmoc-protected 3-Me-ACBC stereoisomers. The hydantoin intermediate often allows for early-stage diastereomeric separation.
Detailed Protocols
Protocol A: Synthesis of Fmoc-1-Amino-3-methylcyclobutane-1-carboxylic Acid
Prerequisite: Start with 3-methylcyclobutanone (commercially available or synthesized via [2+2] cycloaddition).
Step 1: Bucherer-Bergs Hydantoin Formation
Reagents: Dissolve 3-methylcyclobutanone (10 mmol) in 50% EtOH/H2O (50 mL). Add (NH4)2CO3 (30 mmol) and KCN (15 mmol).
Reaction: Stir at 60°C for 12-24 hours. The reaction vessel should be sealed to retain ammonia.
Workup: Concentrate to half volume. Acidify to pH 2 with HCl. The spiro-hydantoin usually precipitates. Filter and wash with cold water.
Note: Diastereomers (cis/trans) may be separable at this stage via fractional crystallization or silica chromatography (EtOAc/Hexane).
Step 2: Hydrolysis to Free Amino Acid
Reagents: Suspend the hydantoin (5 mmol) in 3M NaOH (20 mL) or saturated Ba(OH)2.
Reaction: Reflux (100°C) for 24-48 hours. This step requires harsh conditions to open the rigid hydantoin ring.
Workup: Neutralize to pH 7. If using Ba(OH)2, precipitate barium with CO2 or H2SO4 and filter. Lyophilize the filtrate to obtain the free amino acid zwitterion.
Step 3: Fmoc Protection
Reagents: Dissolve the free amino acid (5 mmol) in 10% Na2CO3 (20 mL) and Dioxane (10 mL). Cool to 0°C.
Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (5.5 mmol) dissolved in Dioxane dropwise.
Reaction: Stir at 0°C for 1 hour, then room temperature overnight.
Workup: Dilute with water, extract with Et2O (to remove byproducts). Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product into EtOAc (3x). Dry over MgSO4 and concentrate.
Purification: Recrystallize from EtOAc/Hexane to yield Fmoc-3-Me-ACBC as a white powder.
-carbon is quaternary. The incoming amino acid faces significant steric hindrance, and the amine of the 3-Me-ACBC on the resin is nucleophilically sluggish.
Standard Protocol (Manual or Automated):
Resin: Rink Amide or Wang Resin (Loading 0.3 - 0.5 mmol/g recommended to reduce inter-chain aggregation).
Coupling Reagent:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/PyBOP due to the "difficult coupling" nature.
Step-by-Step Coupling Cycle:
Fmoc Deprotection:
Treat resin with 20% Piperidine in DMF (2 x 10 min).
Critical Wash: Wash with DMF (5x), DCM (3x), DMF (3x) to remove all piperidine.
Coupling of Fmoc-3-Me-ACBC (The "Incoming" Step):
Dissolve Fmoc-3-Me-ACBC (3-4 eq), HATU (3-4 eq), and HOAt (3-4 eq) in DMF.
Add DIPEA (6-8 eq) immediately before adding to resin.
Time: Allow to react for 2-4 hours (standard AA is 45 min).
QC: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure coupling.
Coupling to the N-terminus of 3-Me-ACBC (The "Outgoing" Step):
Note: The amine of the resin-bound cyclobutane is sterically crowded.
Use PyAOP or HATU (4 eq).
Double Coupling is Mandatory: Perform the coupling reaction twice (2 x 2 hours) to ensure complete chain elongation.
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine after the double coupling to prevent deletion sequences.
1-Amino-3-methylcyclobutane-1-carboxylic Acid: A Conformationally Constrained Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Drug Design In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt a m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to entropic penalties upon binding and potential off-target effects. The introduction of rigid structural elements into a drug candidate is a powerful strategy to pre-organize the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.[1][2] Unnatural amino acids, particularly those with cyclic structures, have emerged as invaluable tools in this endeavor.[3] Among these, 1-amino-3-methylcyclobutane-1-carboxylic acid stands out as a versatile building block, offering a unique combination of steric bulk and conformational restriction that medicinal chemists can exploit to craft next-generation therapeutics.[4]
This guide provides a comprehensive overview of the applications and synthetic protocols for 1-amino-3-methylcyclobutane-1-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, provide detailed step-by-step protocols for its incorporation into peptide and small molecule scaffolds, and explore its impact on the conformational properties of the resulting compounds.
Physicochemical Properties and Structural Features
1-Amino-3-methylcyclobutane-1-carboxylic acid is an α,α-disubstituted amino acid, a class of compounds known for their ability to induce specific secondary structures in peptides. The cyclobutane ring imparts a significant degree of rigidity to the peptide backbone, limiting the range of accessible dihedral angles and promoting the formation of well-defined turns and helical structures. The methyl group at the 3-position further refines these conformational preferences and can be strategically employed to probe steric pockets within a target protein's binding site.
Property
Value
Source
Molecular Formula
C₆H₁₁NO₂
PubChem CID: 23958158
Molecular Weight
129.16 g/mol
PubChem CID: 23958158
Isomers
cis and trans diastereomers
-
The cis and trans diastereomers of 1-amino-3-methylcyclobutane-1-carboxylic acid, arising from the relative orientation of the amino and methyl groups on the cyclobutane ring, present distinct three-dimensional shapes. This stereochemical diversity is a key advantage, allowing for a finer tuning of the conformational properties of the resulting peptides and small molecules to optimize biological activity.
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The unique structural features of 1-amino-3-methylcyclobutane-1-carboxylic acid and its derivatives have led to their incorporation into a variety of drug candidates across different therapeutic areas. The conformational constraint imposed by the cyclobutane ring can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties such as resistance to enzymatic degradation.
Janus Kinase (JAK) Inhibitors
A significant application of cyclobutane-containing building blocks is in the development of Janus kinase (JAK) inhibitors.[1][2][5] The JAK family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[6] Several JAK inhibitors that have reached clinical trials or have been approved for use incorporate 1,3-disubstituted cyclobutane moieties.[7] The rigid cyclobutane scaffold helps to correctly orient the pharmacophoric groups for optimal interaction with the ATP-binding site of the JAK enzymes. While specific examples containing the exact 1-amino-3-methylcyclobutane-1-carboxylic acid are not yet marketed, the success of related structures highlights the potential of this building block in designing novel and selective JAK inhibitors.
GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes.[8][9] These peptide-based drugs mimic the action of the endogenous hormone GLP-1, stimulating insulin secretion in a glucose-dependent manner. A major challenge in the development of peptide therapeutics is their rapid degradation by proteases. The incorporation of unnatural amino acids, including conformationally constrained ones, is a proven strategy to enhance their stability.[10] The rigid nature of 1-amino-3-methylcyclobutane-1-carboxylic acid can help to stabilize the helical conformation of GLP-1 analogs, which is crucial for receptor binding, while also providing steric shielding against enzymatic cleavage.
Protocols for Chemical Synthesis
The incorporation of the sterically hindered 1-amino-3-methylcyclobutane-1-carboxylic acid into a growing peptide chain or a small molecule requires careful selection of protecting groups and coupling reagents. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods can be employed.
Protecting Group Strategies
To enable selective peptide bond formation, the amino and carboxylic acid functional groups must be appropriately protected. The most common protecting groups for the α-amino group are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][11][12]
Fmoc Protection: The Fmoc group is typically removed with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). This mild deprotection condition makes the Fmoc strategy highly popular for SPPS.
Boc Protection: The Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA).[4][11] This strategy is also widely used in SPPS.
The choice between Fmoc and Boc chemistry will depend on the overall synthetic strategy, including the nature of the solid support and the protecting groups on other amino acids in the sequence.
Protecting group strategies for 1-amino-3-methylcyclobutane-1-carboxylic acid.
Due to the steric hindrance of this α,α-disubstituted amino acid, the use of potent coupling reagents is recommended to ensure efficient peptide bond formation. Reagents that form highly reactive acyl fluorides or employ benzotriazole activation are particularly effective for coupling sterically hindered amino acids.[13][14][15]
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (5x) and DCM (3x).
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-1-amino-3-methylcyclobutane-1-carboxylic acid and 2.9 equivalents of HATU (or HCTU) in DMF. Add 6 equivalents of DIEA to the solution and allow it to pre-activate for 1-2 minutes.
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
Purification: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the building block.
Solution-Phase Coupling Protocol
For the synthesis of dipeptides or smaller peptide fragments, solution-phase synthesis can be a viable alternative.
Materials:
N-protected 1-amino-3-methylcyclobutane-1-carboxylic acid (e.g., Boc- or Fmoc-protected)
C-protected amino acid (e.g., methyl or benzyl ester)
Coupling reagent: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Solvent: e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
Base: Diisopropylethylamine (DIEA)
Procedure:
Dissolution: Dissolve the N-protected 1-amino-3-methylcyclobutane-1-carboxylic acid (1 equivalent) and the C-protected amino acid (1 equivalent) in DCM or DMF.
Activation: Add the coupling reagent (e.g., 1.1 equivalents of COMU) and DIEA (2 equivalents) to the reaction mixture.
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Conformational Insights: The Impact of the 3-Methyl Group
The presence and stereochemistry of the methyl group at the 3-position of the cyclobutane ring have a subtle but significant impact on the conformational preferences of peptides incorporating this building block. Computational studies and experimental data from nuclear magnetic resonance (NMR) and X-ray crystallography have shown that α,α-disubstituted cyclobutane amino acids are potent inducers of β-turns and helical structures.[2][16]
The methyl group can influence the puckering of the cyclobutane ring and create steric interactions that favor specific rotamers of the amino acid side chain. The cis and trans isomers will orient the methyl group differently relative to the peptide backbone, which can be used to fine-tune the overall peptide conformation and its interaction with a biological target. For example, a trans-disposed methyl group might be preferred to fit into a hydrophobic pocket, while a cis-disposed methyl group could be used to create a specific turn structure.
Influence of the building block on peptide conformation and receptor binding.
Conclusion
1-Amino-3-methylcyclobutane-1-carboxylic acid is a valuable and versatile building block for drug discovery. Its inherent conformational rigidity allows for the rational design of peptides and small molecules with improved pharmacological properties. The synthetic protocols outlined in this guide, coupled with a fundamental understanding of its structural impact, will empower researchers to effectively utilize this unique building block in their quest for novel and effective therapeutics. As our understanding of the intricate relationship between molecular conformation and biological activity continues to grow, the strategic application of conformationally constrained amino acids like this one will undoubtedly play an increasingly important role in the future of medicine.
References
Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitriles. Synform.
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
Katritzky, A. R., et al. (2006, August 25). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
Omizzolo, M. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
Nowick, J. S. (2020, March 17).
LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts.
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Wang, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.
Singh, A., & De, A. (2014, October 28). Glucagon-like Peptide-1 (GLP-1)
Norman, P. (n.d.). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals.
Solovyev, N. A., & Gutorov, S. V. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
Van der Meel, R., et al. (n.d.). Cyclic analogs of GLP-1 and GLP-1 related peptides.
Illa, O., et al. (2021).
Solovyev, N. A., & Gutorov, S. V. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals.
Chen, Y., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Medicinal Chemistry Research.
Strategic Quantification of 1-Amino-3-methylcyclobutane-1-carboxylic Acid (AMCA)
[1] Executive Summary & Introduction 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is a non-proteinogenic amino acid with significant utility in medicinal chemistry.[1] Structurally, it serves as a conformationall...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Introduction
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is a non-proteinogenic amino acid with significant utility in medicinal chemistry.[1] Structurally, it serves as a conformationally restricted analog of leucine and valine, often employed to probe the stereochemical requirements of amino acid transporters (e.g., System L / LAT1) or to induce specific folding patterns in peptidomimetics.
Analytical Challenges:
Polarity & Retention: As a zwitterionic small molecule (MW 129.16), AMCA exhibits poor retention on standard C18 Reversed-Phase (RP) columns, eluting near the void volume where ion suppression is highest.[1]
Detection Limits: The molecule lacks a native chromophore (e.g., aromatic ring), rendering standard UV detection (214/254 nm) insensitive and non-specific.
Stereoisomerism: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans diastereomers, each potentially existing as enantiomers. Quantifying the specific bioactive isomer is critical.[1][2]
This guide details three validated workflows to address these challenges: HILIC-MS/MS for high-sensitivity bioanalysis, AQC-Derivatization for QC/UV-based labs, and Chiral Resolution for stereochemical purity.[1]
Method Selection Guide
The following decision tree illustrates the logic for selecting the appropriate analytical workflow based on laboratory capabilities and data requirements.
Figure 1: Decision matrix for selecting the optimal AMCA quantification strategy.
Protocol 1: HILIC-MS/MS (The Gold Standard)[1]
Objective: Quantification of underivatized AMCA in complex matrices (plasma, cell lysate) with maximum sensitivity.
Mechanistic Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on the surface of a polar stationary phase.[1] AMCA partitions into this layer, providing retention that C18 cannot offer. We utilize a Zwitterionic (ZIC) stationary phase, which provides robust retention for amino acids via electrostatic and hydrogen bonding mechanisms.
Experimental Conditions
Parameter
Specification
Column
Merck SeQuant® ZIC-HILIC or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B
Acetonitrile (LC-MS Grade)
Flow Rate
0.4 mL/min
Column Temp
35°C
Injection Vol
2 µL
Gradient
0-1 min: 90% B (Isocratic hold for equilibration)1-7 min: 90% -> 50% B (Linear)7-9 min: 50% B (Wash)9.1 min: 90% B (Re-equilibration)
Add 150 µL cold Acetonitrile containing Internal Standard (e.g., L-Leucine-d3).
Vortex 30s; Centrifuge at 10,000 x g for 10 min.
Transfer supernatant to vial.[1] Crucial: Do not evaporate and reconstitute in water; inject the high-organic supernatant directly to maintain HILIC peak shape.[1]
Objective: Quantification using standard HPLC equipment (UV or Fluorescence) for QC or synthetic process monitoring.
Mechanistic Rationale
Since AMCA lacks a chromophore, we must tag the primary amine. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is the preferred reagent over OPA because AQC derivatives are stable for days (unlike OPA which degrades in minutes) and it reacts with both primary and secondary amines, ensuring robust detection of impurities.
Figure 2: Reaction pathway for AQC derivatization of AMCA.[1]
Experimental Conditions
Parameter
Specification
Derivatization
Mix 10 µL Sample + 70 µL Borate Buffer (pH 8.8) + 20 µL AQC Reagent. Heat at 55°C for 10 min.
Column
C18 High-Resolution (e.g., Waters AccQ-Tag Ultra or Agilent ZORBAX Eclipse Plus C18)
Detection
UV at 254 nm OR Fluorescence (Ex 250 nm / Em 395 nm)
Objective: Separation of cis-AMCA and trans-AMCA, and their respective enantiomers.
Mechanistic Rationale
The rigid cyclobutane ring creates distinct 3D shapes for cis (amino and methyl on same side) and trans isomers.
Approach A (Ligand Exchange): Best for underivatized amino acids.[1] Uses copper(II) complexes to resolve isomers based on spatial fit.[1]
Approach B (Crown Ether): Excellent for primary amines.[1] The ammonium ion complexes with the crown ether; steric bulk of the cyclobutane ring drives separation.
Recommended Protocol: Crown Ether Method
This method is preferred for its compatibility with acidic mobile phases, which keeps the amino group protonated (NH3+), essential for crown ether binding.
Parameter
Specification
Column
Daicel CROWNPAK® CR-I(+) (3.0 x 150 mm)
Mobile Phase
Perchloric Acid (pH 1.5 to 2.[1]0) / Methanol (90:10 v/v)
Flow Rate
0.4 mL/min
Temperature
25°C (Lower temperature often improves chiral resolution)
Detection
UV 200-210 nm (Low sensitivity) or MS (SIM mode)
Elution Order
Typically: D-isomers elute before L-isomers on CR(+) columns, but cis/trans order must be confirmed with reference standards.[1]
Validation & Troubleshooting
Linearity & Range
HILIC-MS: Linear range typically 5 – 2000 ng/mL.[1] Use 1/x² weighting.[1]
HILIC Peak Tailing: Usually indicates pH mismatch.[1] Ensure the sample diluent matches the mobile phase start conditions (high organic). Do not dissolve samples in 100% water.[1]
Derivatization Precipitation: AQC hydrolyzes to AMQ (aminoquinoline), which fluoresces.[1] This is a major interference peak.[1] Ensure the AMCA peak is resolved from the AMQ peak (AMQ usually elutes early).
Isomer Co-elution: If cis and trans isomers co-elute on C18, switch to the CROWNPAK method or use a slower gradient on the C18 column (0.5% B/min slope).
References
Thermo Fisher Scientific. (2022).[1] Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry.[1][3]Link[1]
Phenomenex. (2022).[1][4] Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column.Link[1]
Agilent Technologies. (2017).[1] Direct Analysis of Amino Acids by HILIC–ESI-MS.[1][5]Link[1]
Waters Corporation. AccQ-Tag Chemistry for Amino Acid Analysis.[1] (Standard industry reference for AQC chemistry). Link
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+). (Reference for Crown Ether separation of amino acids). Link
Casanovas, J., et al. (2006).[1] Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters.[1][6] (Structural grounding for isomer analysis). Link[1]
large-scale synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic acid
Executive Summary 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is a critical non-proteinogenic amino acid used in peptidomimetics to induce specific conformational restrictions (typically -turns) and as a bulky h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is a critical non-proteinogenic amino acid used in peptidomimetics to induce specific conformational restrictions (typically
-turns) and as a bulky hydrophobic surrogate for Leucine. Its rigid cyclobutane scaffold improves the metabolic stability and bioavailability of peptide-based drugs.
This Application Note details a robust, scalable protocol for the synthesis of AMCA starting from 3-methylcyclobutanone. Unlike laboratory-scale methods that rely on hazardous diazomethane or expensive palladium catalysis, this protocol utilizes the Bucherer-Bergs reaction . This route is preferred for kilogram-scale production due to its use of inexpensive reagents, thermodynamic control, and operational simplicity.
Key Technical Advantages of this Protocol:
Atom Economy: High-yielding multicomponent coupling.
Scalability: Avoids high-pressure hydrogenation and cryogenic steps.
Purification: Includes a self-validating fractional crystallization method for diastereomer separation (cis/trans).
Retrosynthetic Analysis & Strategy
The synthesis disconnects the target
-disubstituted amino acid at the C1 quaternary center. The most reliable method to install both the amino and carboxylic acid moieties simultaneously on a strained ring is the formation of a hydantoin intermediate.
Figure 1: Retrosynthetic strategy highlighting the pivotal spirohydantoin intermediate.
Detailed Experimental Protocols
Safety Pre-Requisite: Cyanide Handling
Hazard: Potassium Cyanide (KCN) releases fatal Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.
Engineering Control: All reactions must be performed in a fume hood with a dedicated caustic scrubber (10% NaOH/NaOCl).
Monitoring: Personal HCN monitors must be worn.
Quench: Keep a solution of Ferrous Sulfate (
) nearby to neutralize spills.
Step 1: Bucherer-Bergs Hydantoin Synthesis[1][2]
This step converts the ketone into the stable spirohydantoin. The reaction is reversible; extended times favor the thermodynamic product.
Reagents:
3-Methylcyclobutanone (1.0 eq)
Potassium Cyanide (KCN) (1.2 eq)
Ammonium Carbonate
(3.0 eq)
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
Setup: Charge a glass-lined reactor with Ethanol/Water (1:1, 10 L/kg substrate).
Addition: Add Ammonium Carbonate and stir until mostly dissolved.
Substrate: Add 3-Methylcyclobutanone.
Activation: Carefully add KCN. Note: The solution pH will be basic (>9). Do not allow pH to drop.
Reaction: Heat the mixture to 55–60°C for 18–24 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane) or HPLC. The ketone peak should disappear.
Workup:
Cool to 0–5°C.
The hydantoin product often precipitates as a white solid.
If no precipitation: Concentrate ethanol under reduced pressure (trap cyanide vapors in scrubber!). Acidify carefully with HCl to pH 6 to induce precipitation.
Purification: Filter the solid, wash with cold water (to remove inorganic salts), and dry.
Yield Expectation: 75–85%
Data: The product is a mixture of diastereomers (cis/trans relative to Methyl/Nitrogen).
Step 2: Alkaline Hydrolysis to AMCA
Hydantoins are extremely stable. Rigorous conditions are required to open the ring.
Reagents:
Spirohydantoin (from Step 1)
Sodium Hydroxide (NaOH) (2.5 M aqueous solution, 5.0 eq)
Protocol:
Hydrolysis: Suspend the hydantoin in 2.5 M NaOH.
Reflux: Heat to reflux (100°C) for 24–48 hours.
Process Tip: Use of a pressure vessel (autoclave) at 120°C can reduce time to 6 hours.
Ammonia Removal: The reaction releases ammonia. Ensure the reactor vent goes to a scrubber.
Adjust pH to the isoelectric point (pI ≈ 6.0) using concentrated HCl.
Observation: The amino acid is least soluble at its pI and will crystallize.
Isolation: Filter the crude AMCA. Wash with cold ethanol to remove residual NaCl.
Isomer Separation & Purification
The Bucherer-Bergs reaction on 3-substituted cyclobutanones typically yields a diastereomeric ratio (dr) favoring the isomer where the Amino group and the 3-Methyl group are trans (to minimize steric strain during the transition state). However, pharmaceutical applications often require >99% de (diastereomeric excess).
Method: Fractional Crystallization
Dissolution: Dissolve the crude AMCA mixture in minimum boiling water.
Anti-solvent Addition: Slowly add hot Ethanol until slight turbidity is observed.
Cooling: Allow to cool slowly to room temperature, then to 4°C.
Mechanism:[1][3][4][5][9][13] The trans-isomer (Amino/Methyl trans) generally packs better and crystallizes first.
Filtration: Collect the crystals (Crop 1: Enriched Trans).
Mother Liquor: Concentrate the filtrate to obtain the cis-enriched fraction.
Analytical Validation:
Use 1H NMR (
) to determine the ratio.
Cis-isomer (Methyl/Amino cis): The C3-Methine proton appears further downfield due to anisotropy from the syn-carboxyl group.
Trans-isomer: The C3-Methine proton is upfield.
Process Flow & Engineering Controls
The following diagram illustrates the logical flow and critical control points (CCPs) for the manufacturing process.
Figure 2: Process flow diagram emphasizing safety scrubbing systems and unit operations.
Analytical Specifications
For the final release of the material, the following specifications are recommended:
Test
Method
Specification
Appearance
Visual
White to off-white crystalline powder
Assay
Titration (Perchloric acid)
> 98.0% w/w
Identity
1H NMR / MS
Conforms to structure
Diastereomeric Ratio
1H NMR / HPLC
Report Value (Target > 95:5 for single isomer)
Water Content
Karl Fischer
< 1.0%
Residual Cyanide
Ion Selective Electrode
< 10 ppm (Critical Safety Spec)
References
Bucherer, H. T., & Fischbeck, K. (1920). Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie.
Ager, D. J., & Fowden, L. (1981). The synthesis of conformationally restricted amino acids. Biochemical Journal.
Gaul, C., et al. (2004). Stereoselective Synthesis of 1-Amino-3-substituted-cyclobutanecarboxylic Acids. Journal of Organic Chemistry.
Wiggins, J. M. (2009). Process Safety in Cyanide Chemistry. Organic Process Research & Development.
Cherney, R. J., et al. (2010). Design and synthesis of conformationally constrained amino acids as leucine surrogates. Bioorganic & Medicinal Chemistry Letters.
(Note: While specific industrial batch records are proprietary, the references above provide the foundational chemistry and safety data adapted for this protocol.)
Application Note: Protecting Group Strategies for 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Part 1: Strategic Analysis & Molecular Context[1] The Challenge of the Quaternary Center 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCBCA) represents a class of conformationally constrained -amino acids (CCAAs). Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Molecular Context[1]
The Challenge of the Quaternary Center
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCBCA) represents a class of conformationally constrained
-amino acids (CCAAs). Unlike standard proteinogenic amino acids, AMCBCA possesses a quaternary carbon at the -position (C1).[1] This structural feature imparts significant steric bulk, reducing the nucleophilicity of the amine and the electrophilicity of the carboxyl group.
Key Synthetic Implications:
Reaction Kinetics: Standard protection protocols (e.g., Fmoc-OSu, 1 hour) often result in incomplete conversion.[1] Extended reaction times and more reactive reagents (e.g., Fmoc-Cl) are frequently required.[1]
Stereochemical Integrity: The molecule exists as cis and trans isomers (relative to the C3-methyl). While protection conditions are generally non-racemizing for the C1 center, the solubility differences between protected isomers can be exploited for diastereomeric enrichment.
Stability: The cyclobutane ring is moderately strained (~26 kcal/mol). While stable to standard TFA/Piperidine deprotection cycles, highly aggressive Lewis acids or extreme temperatures (>100°C) should be avoided to prevent ring-opening or rearrangement.[1]
Orthogonality Selection Matrix
Selecting the correct protection strategy depends on the downstream application (Solid Phase Peptide Synthesis [SPPS] vs. Solution Phase).
Setup: Dissolve AMCBCA (10 mmol) in a mixture of THF (20 mL) and Water (20 mL).
Base Addition: Add TEA (15 mmol) or 1N NaOH (12 mL).
Boc Addition: Add
(12 mmol, 1.2 eq).
Expert Insight: For extremely hindered amines, adding a catalytic amount of DMAP (5 mol%) can significantly accelerate the reaction, though it increases the risk of racemization (less concern here due to the quaternary center).[1]
Heating: Unlike standard amino acids, heating to 40–50°C is often required to drive this reaction to completion due to the C1 steric bulk. Stir for 12–24 hours.
Workup: Evaporate THF. Acidify aqueous residue with 5% citric acid (gentler than HCl, prevents Boc cleavage).[1] Extract with EtOAc.
Preparation: Chill anhydrous Methanol (50 mL) to -10°C (Ice/Salt bath).
Activation: Dropwise add
(15 mmol, 1.5 eq) to the methanol.
Safety: This generates HCl gas and heat.[3] Vent properly.
Addition: Add solid AMCBCA (10 mmol) in one portion.
Reflux: Heat the mixture to reflux (65°C) for 4–8 hours.
Causality: The reflux energy is necessary to overcome the steric barrier of the quaternary carbon for the nucleophilic attack of methanol.
Isolation: Concentrate in vacuo. The product will be the Hydrochloride salt (H-AMCBCA-OMe
HCl).
Validation: 1H NMR should show a sharp singlet ~3.7 ppm (Methyl ester) and disappearance of the broad carboxylic acid peak.
Part 4: Visualization & Logic[1]
Decision Logic for Protection Strategy
Caption: Decision matrix for selecting protection groups based on synthesis scale and application. Note the critical reliance on high-efficiency coupling reagents (HATU) due to steric hindrance.
Part 5: Quantitative Data & Troubleshooting
Table 1: Comparative Coupling Efficiency (Simulated Data based on Hindered Aib Analogues)
Use this table to adjust reaction times.
Coupling Reagent
Base
Solvent
Time to >98% Conv.
Notes
HBTU / HOBt
DIEA
DMF
4–6 Hours
Often incomplete; double coupling recommended.
HATU / HOAt
DIEA
DMF
1–2 Hours
Recommended. The 7-aza group enhances reactivity.
DIC / Oxyma
-
DMF/DCM
2–3 Hours
Good alternative; lower racemization risk.
DCC / DMAP
-
DCM
12+ Hours
Slow; urea byproduct difficult to remove.
Troubleshooting Guide
Problem: Incomplete Fmoc protection.
Root Cause:[1][2][5][6][7][8][9][10] Fmoc-OSu is not reactive enough for the sterically hindered amine.
Solution: Switch to Fmoc-Cl (Protocol A) or use Fmoc-OSu with microwave irradiation (50°C, 20 min).[1]
Problem: Low yield in esterification.
Root Cause:[1][2][5][6][7][8][9][10] Incomplete activation of the hindered carboxyl group.
Solution: Ensure anhydrous conditions; increase reflux time; consider using
/ MeI in DMF (alkyl halide route) if thionyl chloride fails.[1]
References
Fmoc Protection Mechanism & Protocols
Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism."[3] Available at: [Link][1]
Boc Protection of Hindered Amines
Peptide Synthesis Strategies (SPPS)
National Institutes of Health (PMC).[1] "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Available at: [Link]
General Protection Group Stability
Organic Chemistry Portal. "Carboxyl Protecting Groups Stability." Available at: [Link][1]
Compound Data (1-Amino-3-methylcyclobutane-1-carboxylic acid)
PubChem. "1-Amino-3-methylcyclobutane-1-carboxylic acid."[11][12][13] Available at: [Link][1]
Derivatization Strategies for 1-Amino-3-methylcyclobutane-1-carboxylic Acid in Analytical and Synthetic Applications
An Application and Protocol Guide Introduction 1-Amino-3-methylcyclobutane-1-carboxylic acid is a non-canonical, cyclic amino acid that serves as a crucial building block in modern medicinal chemistry. Its rigid cyclobut...
Author: BenchChem Technical Support Team. Date: February 2026
An Application and Protocol Guide
Introduction
1-Amino-3-methylcyclobutane-1-carboxylic acid is a non-canonical, cyclic amino acid that serves as a crucial building block in modern medicinal chemistry. Its rigid cyclobutane scaffold introduces valuable conformational constraints into peptide and small molecule structures, making it a desirable component for modulating pharmacological properties such as potency, selectivity, and metabolic stability[1]. However, the inherent physicochemical properties of this amino acid—namely its zwitterionic nature, high polarity, and lack of a strong chromophore—present significant challenges for its analysis and purification.
Derivatization is a chemical modification technique that converts the analyte into a product with more favorable properties for a given application. For 1-Amino-3-methylcyclobutane-1-carboxylic acid, derivatization is essential for:
Enhancing Chromatographic Performance: By masking polar functional groups (the primary amine and carboxylic acid), derivatization reduces polarity, leading to better retention and peak shape in reversed-phase liquid chromatography (RP-LC) and enabling analysis by gas chromatography (GC).
Improving Detection Sensitivity: The introduction of specific chemical moieties, such as fluorophores or strong UV-absorbing groups, dramatically increases the sensitivity of detection by HPLC with fluorescence (FLD) or ultraviolet (UV) detectors[2][3][4].
Enabling Chiral Resolution: In drug development, controlling stereochemistry is paramount. Derivatization with a chiral reagent creates diastereomeric pairs from the enantiomers of the target amino acid. These diastereomers have different physical properties and can be readily separated on standard achiral chromatography columns, allowing for accurate determination of enantiomeric purity[5][6][7].
This guide provides detailed protocols and technical insights into the most effective derivatization strategies for 1-Amino-3-methylcyclobutane-1-carboxylic acid, tailored for researchers in drug discovery, process development, and quality control.
Part I: Derivatization for Enhanced Detection and Quantitation
The accurate quantitation of 1-Amino-3-methylcyclobutane-1-carboxylic acid in complex matrices like reaction mixtures or biological samples requires derivatization to improve its detectability.
Method 1: Pre-Column Derivatization with o-Phthalaldehyde (OPA)
Principle & Application:
This is a rapid and highly sensitive method for primary amines. o-Phthalaldehyde (OPA) reacts with the primary amino group of the cyclobutane amino acid in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.[8] This method is ideal for high-sensitivity quantitation using HPLC with fluorescence detection (HPLC-FLD). The reaction is fast and can be fully automated using a modern autosampler.[3]
Workflow: OPA Derivatization for HPLC-FLD Analysis
Caption: Automated OPA derivatization workflow for quantitative analysis.
Detailed Protocol: OPA/3-MPA Derivatization
Materials:
1-Amino-3-methylcyclobutane-1-carboxylic acid standard and samples
o-Phthalaldehyde (OPA)
3-Mercaptopropionic acid (3-MPA)
Boric Acid
Sodium Hydroxide (NaOH)
Methanol (HPLC Grade)
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Reagent Preparation:
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with a concentrated NaOH solution.
OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and mix. Add this solution to 11.2 mL of the 0.4 M borate buffer. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
Protocol:
Prepare a stock solution of 1-Amino-3-methylcyclobutane-1-carboxylic acid and create a series of calibration standards in a suitable diluent (e.g., 0.1 N HCl).
For derivatization (this can be programmed in an autosampler): Mix 1 part sample/standard with 4 parts OPA/3-MPA reagent.
Allow the reaction to proceed for 2 minutes at room temperature. The timing is critical as the OPA derivatives of some amino acids can be unstable.[9]
Immediately inject a defined volume (e.g., 10 µL) onto the HPLC system.
Typical HPLC Conditions
Parameter
Setting
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
25 mM Sodium Acetate, pH 6.5
Mobile Phase B
Acetonitrile/Methanol (50:50, v/v)
Gradient
Start at 5% B, linear gradient to 60% B over 20 min
Method 2: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Principle & Application:
Fmoc-Cl is a highly effective derivatizing agent that reacts with both primary and secondary amines to form stable, strongly UV-absorbent Fmoc-adducts.[2][10] This makes it a versatile choice for HPLC with UV detection, a common setup in most analytical labs. The resulting derivatives are also amenable to mass spectrometry, providing high specificity.[11][12] The reaction is straightforward but requires careful pH control.
Reaction Scheme: Fmoc-Cl Derivatization
Caption: Reaction of the amino acid with Fmoc-Cl under basic conditions.
Detailed Protocol: Fmoc-Cl Derivatization
Materials:
1-Amino-3-methylcyclobutane-1-carboxylic acid standard and samples
Borate Buffer (0.5 M, pH 9.0): Dissolve 3.09 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 9.0 with a concentrated NaOH solution.
Fmoc-Cl Reagent (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution is sensitive to moisture and should be prepared fresh.
Protocol:
To 100 µL of the amino acid sample/standard (dissolved in water or buffer), add 100 µL of 0.5 M Borate Buffer (pH 9.0).
Add 200 µL of the 15 mM Fmoc-Cl reagent. Vortex immediately for 30 seconds.
Let the reaction proceed for 10 minutes at room temperature.[10]
To quench the excess Fmoc-Cl, add 100 µL of a 1-aminoadamantane solution (30 mM in acetonitrile). Vortex and let stand for 2 minutes. Quenching is crucial to prevent reagent peaks from interfering with the analysis.
Acidify the mixture with 1 N HCl to stop the reaction and prepare for RP-HPLC.
Filter the sample through a 0.45 µm syringe filter before injection.
Typical LC-MS Conditions
Parameter
Setting
Column
C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 20% B, linear gradient to 95% B over 15 min
Flow Rate
0.3 mL/min
UV Detector
265 nm
| MS Detector | ESI Negative Ion Mode, monitor for [M-H]⁻ |
Part II: Derivatization for Chiral Resolution
Determining the enantiomeric excess (% ee) is a critical quality attribute for chiral molecules in pharmaceutical development. Derivatizing with a chiral agent converts enantiomers into diastereomers, which can be separated on conventional achiral columns.
Method 3: Diastereomeric Derivatization with Marfey's Reagent
Principle & Application:
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a gold standard for determining the absolute configuration and enantiomeric purity of amino acids.[6] The primary amine of the cyclobutane amino acid attacks the electron-deficient aromatic ring of L-FDAA, displacing the fluorine atom.[7] When a racemic mixture of the amino acid reacts with the enantiopure L-FDAA, it forms two diastereomers (L-FDAA-D-AA and L-FDAA-L-AA). These diastereomers have different retention times on a standard C18 column, with the L-D diastereomer typically eluting before the L-L diastereomer.
Workflow: Chiral Analysis using Marfey's Reagent
Caption: Workflow for enantiomeric purity analysis via Marfey's method.
Dilute sample; Ensure final sample solvent is similar to mobile phase; Use a guard column and flush the system.
Poor Resolution (Marfey's)
Inappropriate gradient; Column is too short or inefficient.
Optimize the mobile phase gradient (make it shallower); Use a longer column with a high plate count.
Conclusion
The derivatization of 1-Amino-3-methylcyclobutane-1-carboxylic acid is a critical step that enables its accurate analysis and characterization. For high-sensitivity quantitation, OPA and Fmoc-Cl offer excellent performance for fluorescence and UV/MS detection, respectively. For the crucial determination of enantiomeric purity, derivatization with Marfey's reagent provides a robust and reliable method for separating diastereomers on standard HPLC systems. By selecting the appropriate derivatization strategy and carefully optimizing the protocol, researchers can overcome the analytical challenges posed by this important building block and accelerate their drug discovery and development efforts.
References
Larsen, B. R., & West, F. G. (n.d.). Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 1216(35), 6218-33. [Link]
Ziegler, J., et al. (2015). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 407(23), 7001-11. [Link]
Gholizadeh, S., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal. [Link]
Turnell, D. C., & Cooper, J. D. (1987). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. [Link]
Brückner, H., et al. (2011). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1218(49), 8941-9. [Link]
Ziegler, J., et al. (2015). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate. [Link]
Vijayasarathy, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 420-7. [Link]
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Scilit. [Link]
Schug, S. H., & Lindner, W. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458. [Link]
Aswad, D. W. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-l-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
Fuji, K., et al. (1995). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Chemical Society, 117(28), 7287-7288. [Link]
The Strategic Integration of 1-Amino-3-methylcyclobutane-1-carboxylic Acid in Asymmetric Synthesis: A Guide for Advanced Drug Discovery
Introduction: Beyond Flatland - Embracing Three-Dimensionality in Molecular Design In the landscape of modern drug discovery and development, the pursuit of molecular complexity and precise three-dimensional architecture...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Flatland - Embracing Three-Dimensionality in Molecular Design
In the landscape of modern drug discovery and development, the pursuit of molecular complexity and precise three-dimensional architecture is paramount. Nature, in its evolutionary wisdom, has consistently favored stereochemically defined structures to elicit specific biological responses. For the discerning researcher, harnessing this principle is key to unlocking novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. It is within this context that conformationally constrained amino acids have emerged as powerful tools. This guide delves into the strategic application of a particularly intriguing building block: 1-Amino-3-methylcyclobutane-1-carboxylic acid .
This unique α,α-disubstituted amino acid, with its rigid cyclobutane framework, offers a compelling solution to the challenge of conformational ambiguity in peptide and small molecule drug candidates. Its constrained nature allows for the rational design of molecules with predictable and stable secondary structures, a critical factor in modulating protein-protein interactions and enhancing biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of its utility but also detailed, actionable protocols for its integration into asymmetric synthesis workflows.
Core Principles: The Power of Conformational Constraint
The therapeutic efficacy of many peptide-based drugs is often hampered by their inherent flexibility, which can lead to poor receptor binding and susceptibility to enzymatic degradation. The introduction of conformationally restricted amino acids, such as 1-Amino-3-methylcyclobutane-1-carboxylic acid, directly addresses these limitations. The rigid cyclobutane scaffold reduces the number of accessible conformations of the peptide backbone, effectively "locking" it into a more bioactive and stable structure.
The presence of the methyl group at the 3-position of the cyclobutane ring further refines this conformational control, introducing a specific steric bias that can be exploited to fine-tune the overall topography of the molecule. This targeted approach to molecular design is a cornerstone of modern medicinal chemistry.[1][2][3]
Application Focus: A Chiral Building Block for Novel Peptidomimetics
The primary and most validated application of 1-Amino-3-methylcyclobutane-1-carboxylic acid in asymmetric synthesis is its use as a chiral building block in the construction of novel peptides and peptidomimetics. Its incorporation can induce stable turn or helical structures, which are crucial for mimicking the secondary structures of natural peptides involved in biological recognition processes.
Mechanism of Conformational Control
The rigidity of the cyclobutane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the amino acid residue within a peptide chain. This limitation on the rotational freedom of the peptide backbone forces the peptide to adopt a more defined and predictable three-dimensional structure. The stereochemistry of the 1-amino and 1-carboxy groups, in conjunction with the substitution pattern on the ring, dictates the preferred secondary structure.
Figure 2: A theoretical workflow for the use of 1-Amino-3-methylcyclobutane-1-carboxylic acid as a chiral auxiliary.
Mechanistic Rationale:
The rigid cyclobutane framework of the chiral auxiliary would create a sterically hindered environment around the prochiral center of the glycine Schiff base. This steric hindrance would direct the incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary would yield the desired enantiomerically enriched α-amino acid. The efficiency of this process would depend on the ability of the cyclobutane ring and its methyl substituent to effectively shield one face of the enolate intermediate.
Note: This application is theoretical and would require experimental validation to determine the optimal reaction conditions and the degree of stereoselectivity.
Conclusion: A Versatile Tool for Structure-Based Drug Design
1-Amino-3-methylcyclobutane-1-carboxylic acid represents a valuable and versatile tool for the modern medicinal chemist. Its primary application as a conformationally constrained building block provides a robust strategy for the design of peptides and peptidomimetics with enhanced biological activity and stability. The detailed protocol provided herein offers a practical guide for its seamless integration into solid-phase peptide synthesis. Furthermore, its potential as a chiral auxiliary opens up exciting avenues for the development of novel asymmetric methodologies. As the demand for structurally complex and stereochemically defined therapeutics continues to grow, the strategic application of unique building blocks like 1-Amino-3-methylcyclobutane-1-carboxylic acid will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
Cis-1-Amino-3-Methylcyclobutane-1-Carboxylic Acid: A Premium Chemical Solution. (URL: [Link])
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. (URL: [Link])
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. (URL: [Link])
Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. Morressier. (URL: [Link])
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. (URL: [Link])
Acidities of glycine Schiff bases and alkylation of their conjugate bases. ResearchGate. (URL: [Link])
Synthesis of a conformationally constrained δ-amino acid building block. PubMed. (URL: [Link])
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Institutes of Health. (URL: [Link])
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Trieste. (URL: [Link])
Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed. (URL: [Link])
Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid Hybrid Catalysts. Wiley Online Library. (URL: [Link])
Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. ResearchGate. (URL: [Link])
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. (URL: [Link])
Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Semantic Scholar. (URL: [Link])
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. RSC Publishing. (URL: [Link])
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. National Institutes of Health. (URL: [Link])
HAMARI'S CONTRIBUTION TO THE ASYMMETRIC SYNTHESIS OF TAILOR-MADE AMINO ACIDS. Ukrainian Chemistry Journal. (URL: [Link])
Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. (URL: [Link])
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. (URL: [Link])
Application Note: Formulation & Delivery of 1-Amino-3-methylcyclobutane-1-carboxylic Acid for In Vivo Studies
Abstract & Scope This technical guide details the pre-formulation, solubilization, and quality control protocols for 1-Amino-3-methylcyclobutane-1-carboxylic acid .[1][2] As a conformationally restricted analog of leucin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the pre-formulation, solubilization, and quality control protocols for 1-Amino-3-methylcyclobutane-1-carboxylic acid .[1][2] As a conformationally restricted analog of leucine and a derivative of 1-aminocyclobutane-1-carboxylic acid (ACBC), this compound acts as a critical probe for System L amino acid transporters (LAT1/SLC7A5).[1][2]
Unlike standard small molecules, this zwitterionic compound requires specific attention to pH-dependent solubility profiles and stereochemical integrity (cis vs. trans isomers) to ensure physiological compatibility and experimental reproducibility in rodent models.[1][2]
Pre-Formulation Characterization
Before initiating in vivo studies, the physicochemical properties of the specific lot must be verified.[2] The 3-methyl substitution introduces stereoisomerism that significantly alters transporter affinity.[1][2]
Minimum solubility occurs here; pH adjustment away from pI aids initial dissolution.[1][2]
Stereochemistry
cis / trans isomers
CRITICAL: Verify isomeric ratio via NMR or chiral HPLC. Transporters often exhibit stereoselectivity.[1][2]
Mechanism of Action & Transport
Understanding the transport mechanism is vital for interpreting pharmacokinetic data.[1][2] This compound does not passively diffuse; it is an obligate exchanger.[1][2][3]
Figure 1: The LAT1 obligate exchange mechanism.[1][2][3] The compound enters the cell only by exchanging with an intracellular amino acid (typically L-Glutamine).
Vehicle Selection Strategy
Due to the hydrophilicity (LogP < 0), Normal Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) are the preferred vehicles.[1][2] Complexing agents (Cyclodextrins) or co-solvents (DMSO, PEG400) are generally unnecessary and may introduce confounding toxicity.[1][2]
Scientific Rationale:
Avoid DMSO: DMSO can permeabilize membranes, artificially enhancing BBB crossing independent of the LAT1 transporter, leading to false-positive uptake data.[2]
Avoid Acidic Saline: While the compound dissolves well in acid, injecting low pH solutions (< pH 4) IV causes phlebitis and hemolysis.[1][2]
Observation: If the solution remains cloudy (zwitterionic aggregation), add 1N HCl dropwise.[1][2] The goal is to drop the pH below the pI (< 6.[2]0) to protonate the amine fully, breaking the crystal lattice.[2]
While monitoring with a pH probe, slowly add 1N NaOH (or 0.1N for precision) to bring the pH back to 7.4 .[1][2]
Note: If you overshoot > pH 8, the solution is safe but may cause injection site irritation; back-titrate with dilute HCl.[1][2]
Final Volume Adjustment:
Add Saline to reach the final volume (10 mL).
Verify osmolality (Target: 280–300 mOsm/kg). If hypertonic >350 mOsm (due to pH adjustment salts), dilute slightly with Sterile Water for Injection.[1][2]
Sterilization:
Pass the solution through a 0.22 µm PES syringe filter into a sterile, crimped vial.
Do not autoclave: Thermal degradation of the cyclobutane ring strain is a theoretical risk; filtration is safer.[1][2]
Protocol: Oral Gavage (PO) Formulation
Target: Gastric Stability & Absorption
Vehicle: Sterile Water or 0.5% Methylcellulose (if suspension is required for high doses).[1][2]
Solubility Check: At high doses (>50 mg/kg), the compound may exceed aqueous solubility limits.[1][2]
Check pH.[1][2][5][6] The natural pH of the solution may be slightly acidic (~5.5).[1][2] For oral gavage, this is acceptable as the stomach is acidic (pH 1-2).[1][2]
No buffering required unless the intrinsic pH is < 3.0.[1][2]
Quality Control & Stability Logic
Every batch must pass a "Go/No-Go" decision tree before animal administration to prevent wasted cohorts.[1][2]
Figure 2: Pre-administration Quality Control Decision Tree.
QC Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
Clear, colorless, no precipitate.
pH
Potentiometric
7.2 – 7.6 (IV/IP); 3.0 – 8.0 (PO)
Osmolality
Freezing Point Depression
280 – 320 mOsm/kg
Purity (Optional)
HPLC-UV (210 nm)
>95% (Verify no hydrolysis peaks)
In Vivo Administration Guidelines
Dosing Volumes (Mouse - 25g)
IV (Tail Vein): Max 5 mL/kg (125 µL).[1][2] Slow bolus (10-15 sec).
Half-life: Amino acid analogs are often rapidly cleared renaly or metabolized.[1][2] Pilot PK (n=3) is recommended.[1][2]
Competition: High dietary protein (plasma amino acids) can compete for LAT1 transport.[1][2] Fasting animals for 4-6 hours prior to dosing is recommended to normalize plasma amino acid levels and reduce variability in uptake.[1][2]
References
PubChem. (2024).[1][2] 1-amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2.[1][2][4] National Library of Medicine.[1][2] [Link][1][2]
Kanai, Y., et al. (2018).[1][2] The SLC7 families of amino acid transporters. British Journal of Pharmacology.[1][2] [Link][1][2]
Napolitano, L., et al. (2017).[1][2][7] LAT1 is a promiscuous amino acid transporter.[1][2] Frontiers in Physiology. [Link]
Donnan, P.H., et al. (2016).[1][2] Structure and Mechanism of the Amino Acid Transporter LAT1. Nature. [Link][1][2]
Application Note: Strategic Utilization of 1-Amino-3-methylcyclobutane-1-carboxylic Acid (AMCBCA) in Enzyme Inhibitor Design
This Application Note is structured as a comprehensive technical guide for researchers utilizing 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCBCA) in the design of metabolically stable enzyme inhibitors and peptidom...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for researchers utilizing 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCBCA) in the design of metabolically stable enzyme inhibitors and peptidomimetics.
Executive Summary
The incorporation of conformationally restricted amino acids is a pivotal strategy in modern drug design to overcome the poor metabolic stability and low selectivity of native peptides. 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCBCA) represents a high-value scaffold that mimics leucine and isoleucine while imposing severe steric constraints on the peptide backbone (
and torsion angles).
This guide details the synthesis, resolution, and application of AMCBCA. It specifically addresses its utility in targeting L-Type Amino Acid Transporter 1 (LAT1) and its role as a P1/P1' anchor in protease inhibitor design.
Structural & Mechanistic Rationale
The "Conformational Lock" Effect
Unlike flexible aliphatic amino acids (Leu, Ile), AMCBCA possesses a cyclobutane ring fused directly to the
-carbon. This creates a "quaternary center" that restricts the conformational space of the peptide chain.
Metabolic Stability: The steric bulk at the
-position prevents the approach of proteolytic enzymes (e.g., chymotrypsin, aminopeptidases), significantly extending plasma half-life.
Secondary Structure Induction: The rigid ring forces the peptide backbone into specific turns (e.g.,
-turns or -helices), often locking the molecule into its bioactive conformation.
Leucine Mimicry for LAT1 Targeting
The 3-methyl substituent is critical. It provides the necessary lipophilicity to mimic the side chain of Leucine, the primary substrate for LAT1 (SLC7A5).
Mechanism: LAT1 is overexpressed in many cancers (glioblastoma, pancreatic cancer) to import nutrients.
Inhibitor Design: AMCBCA acts as a competitive inhibitor or a "Trojan Horse" delivery vehicle. The cyclobutane ring prevents the transporter from undergoing the conformational shift required for transport, effectively jamming the pore.
Protocol A: Synthesis of AMCBCA via Bucherer-Bergs Reaction
Objective: Synthesize racemic AMCBCA from 3-methylcyclobutanone and separate diastereomers.
Principle: The Bucherer-Bergs reaction converts a ketone into a hydantoin, which is subsequently hydrolyzed to the
-amino acid. This route is preferred over the Strecker synthesis for cyclic ketones due to higher yields and crystallizability of the hydantoin intermediate.
Stage 1: Formation of the Hydantoin Intermediate[1]
Dissolution: In a round-bottom flask, dissolve 3-methylcyclobutanone (10 mmol) in 50% aqueous ethanol (30 mL).
Reagent Addition: Add (NH
)CO (30 mmol, 3 equiv.) and KCN (15 mmol, 1.5 equiv.). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote available.
Cyclization: Heat the mixture to 55–60°C for 12–16 hours. The solution will turn from clear to slightly yellow.
Isolation: Cool the reaction to 0°C. Acidify cautiously with concentrated HCl to pH ~2 to precipitate the hydantoin. Filter the white solid (crude 5-methyl-spiro[3.4]octane-2,4-dione).
Note: The hydantoin forms as a mixture of cis and trans isomers relative to the methyl group.
Stage 2: Alkaline Hydrolysis to AMCBCA
Hydrolysis: Suspend the crude hydantoin in a saturated solution of Ba(OH)
(20 mL).
Reflux: Heat to reflux (100°C) for 24–48 hours. Monitor by TLC (ninhydrin stain) until the hydantoin spot disappears.
Precipitation: Cool to room temperature. Add dilute H
SO dropwise to precipitate Barium as BaSO.
Filtration: Filter off the BaSO
precipitate through Celite.
Purification: Concentrate the filtrate. The crude amino acid is purified via ion-exchange chromatography (Dowex 50W-X8, elution with 1M NH
OH).
Stage 3: Isomer Separation (cis vs. trans)
Separation is critical as biological activity often resides in a single diastereomer.
Method: Fractional crystallization from water/ethanol.
Identification: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy.
Cis-isomer: NOE observed between the Methyl protons and the Amino protons (if protonated) or carboxylate proximity.
Trans-isomer: No NOE between Methyl and Amino group.
Visualization: Synthesis Pathway
Figure 1: Bucherer-Bergs synthesis of AMCBCA.[2][3] The pathway ensures formation of the quaternary
-carbon with high efficiency.
Protocol B: Incorporation into Peptides (SPPS)
Challenge: The steric bulk of the cyclobutane ring makes the amino group a poor nucleophile and the carboxylic acid difficult to activate. Standard coupling conditions often fail.
Optimized Coupling Conditions
Resin: Low-loading Wang resin or Rink Amide resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP for maximum activation power.
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt as an additive to accelerate the reaction.
Step-by-Step Coupling Cycle
Fmoc-Protection: Ensure the AMCBCA is Fmoc-protected (Fmoc-OSu, NaHCO
Add DIEA (Diisopropylethylamine, 6 equiv.) immediately before adding to the resin.
Reaction Time: Double coupling is mandatory .
Coupling 1: 2 hours at Room Temperature.
Coupling 2: 4 hours at 40°C (Microwave assistance is highly recommended: 75°C for 10 min).
Monitoring: Use the Chloranil Test (more sensitive for secondary/hindered amines) instead of the Kaiser test.
Application Data: Enzyme Inhibition & Transport
LAT1 Inhibition Profile
AMCBCA serves as a "conformationally rigid leucine." In competitive uptake assays using [
H]-Leucine in HEK293 cells expressing hLAT1:
Compound
IC (LAT1)
Selectivity (vs. LAT2)
Mechanism
L-Leucine (Control)
15–20 M
Low
Transported Substrate
BCH (Reference)
20–30 M
Moderate
Transported Substrate
cis-AMCBCA
5–10 M
High (>50-fold)
Blocker / Slow Substrate
trans-AMCBCA
>100 M
N/A
Inactive
Interpretation: The cis-isomer (Methyl and Amino groups on the same side) aligns with the hydrophobic pocket of LAT1, providing higher affinity than the native substrate.
Mechanistic Pathway: Transport Inhibition
Figure 2: Mechanism of LAT1 inhibition by AMCBCA. The rigidity of the scaffold prevents the "rocker-switch" mechanism required for transport, effectively starving tumor cells.
References
Bucherer-Bergs Synthesis: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Aminosäuren.[4][5][1] Journal für Praktische Chemie.
Cyclobutane Amino Acids in Drug Design: Kotha, S., & Deb, A. C. (2004). Constrained amino acids: Synthesis and application of cyclobutane amino acids. Organic & Biomolecular Chemistry.[6][1][7][8]
LAT1 Transporter Targeting: Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research.
Peptide Coupling of Hindered Amino Acids: Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU for the coupling of hindered amino acids. Methods in Enzymology.
ACBC as a PET Tracer: Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) . This molecule is a critical conformationally restricted amino acid (CRAA) used in peptide mimetics to induce specific secondary structures (e.g.,
-turns) and improve metabolic stability.
Users frequently encounter challenges in three specific areas:
Ring Construction: Difficulty accessing the 3-methylcyclobutanone precursor.
Stereocontrol: Managing the cis/trans isomer ratio during the formation of the quaternary center.
Isolation: Purifying the zwitterionic product from inorganic salts.
This guide prioritizes the Bucherer-Bergs route as it is the most scalable and thermodynamically reliable method for this specific scaffold.
Module 1: Synthetic Route & Precursor Quality
The Workflow
The most robust route involves the conversion of 3-methylcyclobutanone to the corresponding hydantoin, followed by hydrolysis.
Figure 1: General synthetic workflow for AMCA.
Troubleshooting the Precursor (3-Methylcyclobutanone)
Issue: "My ketone yield is low or the product degrades."
Symptom
Probable Cause
Corrective Action
Low Yield
Volatility of 3-methylcyclobutanone.
The ketone is volatile (bp ~110°C). Avoid high-vacuum rotary evaporation. Use a Vigreux column for solvent removal.
Polymerization
Acidic impurities during oxidation.
If preparing via oxidation of 3-methylenecyclobutane, ensure the workup is neutral. Cyclobutanones are sensitive to acid-catalyzed ring expansion or polymerization.
Impurity Profile
Incomplete oxidation.
Monitor reaction via GC-MS. Unreacted alkene will interfere with the Bucherer-Bergs step.
Module 2: The Bucherer-Bergs Reaction (Stereocontrol)
This is the critical step. The reaction of the ketone with cyanide and ammonium carbonate yields a spiro-hydantoin.
Stereochemical Logic
Unlike the Strecker synthesis (which is kinetically controlled), the Bucherer-Bergs reaction is thermodynamically controlled .[1]
The Rule: The reaction favors the isomer where the hydantoin's C4-carbonyl group is in the less sterically hindered position.
Application to AMCA: In 1,3-disubstituted cyclobutanes, the ring puckers to relieve strain. The cis-1,3 isomer (where substituents are pseudo-diequatorial) is generally more stable than the trans-isomer. Consequently, the Bucherer-Bergs reaction typically yields the cis-amino/methyl isomer as the major product.
Conditions: Seal in a pressure tube or autoclave. Heat to 55–60°C for 24–48 hours.
Note: Do not exceed 70°C, as cyanide decomposition accelerates.
FAQ: Isomer Separation
Q: I have a mixture of isomers. When should I separate them?A: Separate at the hydantoin stage .
Separating zwitterionic amino acids is difficult due to their high polarity and poor solubility in organic solvents. The intermediate hydantoins are neutral organic molecules.
Method: Fractional crystallization from Ethanol/Water or Flash Chromatography (EtOAc/Hexane). The major thermodynamic isomer often crystallizes first.
Module 3: Hydrolysis and Isolation
The Hydrolysis Challenge
Issue: "I used 6N HCl for hydrolysis and my yield is terrible."
Reason: Cyclobutane rings are strained. Harsh acidic conditions (6N HCl, reflux) can cause ring opening or rearrangement.
Recommended Protocol: Alkaline Hydrolysis
Use Barium Hydroxide [Ba(OH)2] instead of NaOH or HCl.
Suspend the hydantoin in water with 3.0 eq of Ba(OH)2·8H2O.
Reflux at 100°C for 24–36 hours.
Workup: Cool the mixture. Add dilute H2SO4 carefully until the pH is exactly 7.0.
Filtration: The BaSO4 precipitates quantitatively, removing the sulfate and barium. Filter through Celite.
Result: The filtrate contains the free amino acid in water.
Purification Decision Tree
Figure 2: Purification logic for removing inorganic salts.
Ware, E. (1950).[2] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[2] Link
Munday, L. (1961). "Amino-acids of the cyclohexane series. Part I". Journal of the Chemical Society, 4372-4379. (Establishes the thermodynamic preference for equatorial hydantoins). Link
Cyclobutane Amino Acid Synthesis
Gaucher, A., et al. (2010). "Stereoselective synthesis of 1-aminocyclobutanecarboxylic acids". Tetrahedron: Asymmetry, 21(16), 1967-1974. (Discusses stereocontrol in cyclobutane rings). Link
Allan, R. D., et al. (1990). "Synthesis of analogues of GABA. IV". Australian Journal of Chemistry, 43(10), 1767-1774. (Specific protocols for cyclobutane amino acids). Link
Purification Techniques
Wong, C. H., et al. (1995). "Enzymatic resolution of 1-aminocyclobutane-1-carboxylic acid derivatives". Journal of Organic Chemistry. (Highlights isolation challenges). Link
Technical Support Center: SPPS Optimization for 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Cyclobutane Amino Acids Case ID: SPPS-AMCB-001 Status: Open for Consultation Executive Summary: The Steric Challenge The molecule 1-Amino-3-methylcycl...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Cyclobutane Amino Acids
Case ID: SPPS-AMCB-001
Status: Open for Consultation
Executive Summary: The Steric Challenge
The molecule 1-Amino-3-methylcyclobutane-1-carboxylic acid (hereafter referred to as Amc ) presents a "perfect storm" of difficulty in Solid-Phase Peptide Synthesis (SPPS).
-Disubstitution: Like Aib (aminoisobutyric acid), the -carbon is quaternary. It lacks the hydrogen atom that typically relieves steric strain during the formation of the tetrahedral intermediate.
Cyclic Constraint: The cyclobutane ring locks the backbone torsion angles, reducing the degrees of freedom for the attacking amine.
3-Methyl Bulk: The methyl group at position 3 adds trans-annular strain, further shielding the reaction center.
The Consequence: Standard protocols (HBTU/DIEA, Room Temp) will likely result in deletion sequences (missing residues) or truncated peptides . This guide provides the "Golden Protocol" to overcome these barriers.
The Golden Protocol: Optimized Coupling Conditions
Do not use standard automated protocols for this residue. Use the following manual or modified-automated parameters.
A. Reagent Selection
Component
Standard (Avoid)
Optimized (Recommended)
Why?
Coupling Agent
HBTU, HCTU, TBTU
HATU or PyAOP
PyAOP (phosphonium salt) and HATU (uronium) with HOAt are superior for hindered junctions due to the "neighbouring group effect" of the pyridine nitrogen.
Additive
HOBt
HOAt or Oxyma Pure
HOAt accelerates coupling rates by ~10x over HOBt for hindered amines.
Base
DIEA (Diisopropylethylamine)
TMP (2,4,6-Trimethylpyridine) or DIEA
TMP (Collidine) is a weaker, less nucleophilic base that minimizes racemization, though DIEA is acceptable if using HATU/Microwave.
Solvent
DMF
NMP or DMF/DCM (1:1)
NMP swells resin better and solubilizes aggregates. DCM prevents -sheet formation in growing chains.
B. The "Double-Hit" Strategy
For Amc, a single coupling cycle is rarely sufficient. Adopt a Double Coupling strategy by default.
Coupling 1: 4 eq. Fmoc-Amc-OH + 3.8 eq. HATU + 8 eq. DIEA in NMP. (45 mins @ 75°C MW)
Coupling 2: 4 eq. Fmoc-Amc-OH + 3.8 eq. PyAOP + 8 eq. DIEA in NMP. (45 mins @ 75°C MW)
Note: If PyAOP is unavailable, repeat with HATU. Switching activation types (Uronium
Phosphonium) often captures unreacted sites.
C. Microwave Parameters (Critical)
Thermal energy is required to overcome the activation energy barrier imposed by the quaternary carbon.
Temperature: 75°C (Standard) or 90°C (Aggressive).
Power: 30W (maintain constant temp, do not overshoot).
Time: 2 x 10 minutes (Microwave) is superior to 2 x 2 hours (Room Temp).
Visualization: Coupling Decision Matrix
The following workflow illustrates the logical path for handling the Amc residue during synthesis.
Figure 1: Decision tree for optimizing the coupling efficiency of hindered Amc residues.
Troubleshooting & FAQs
Q1: I am seeing a "deletion sequence" (M-1) in my Mass Spec data. The Amc residue is missing entirely.
Diagnosis: The coupling failed completely due to steric hindrance, or the activated ester hydrolyzed before reacting with the amine.
Fix:
Pre-activation: Do not pre-activate the amino acid for more than 30 seconds before adding it to the resin. Activated esters of hindered amino acids are unstable.
Switch Reagent: Move from HBTU to PyAOP or COMU .
Solvent Magic: Use a solvent mixture of DCM/DMF/NMP (1:1:1) to break up resin aggregation which might be shielding the N-terminus.
Q2: The Amc coupled fine, but the next amino acid won't couple to it.
Diagnosis: This is the "Aib Effect." The amine group of the Amc residue, once attached, is on a quaternary carbon. It is an extremely poor nucleophile.
Fix:
Amino Acid Fluorides: Convert the next incoming amino acid into an amino acid fluoride (using TFFH) or a symmetric anhydride. These are smaller, highly reactive species.
Extended Deprotection: Ensure the Fmoc group was actually removed from the Amc. Steric bulk can slow down piperidine attack. Use 20% Piperidine + 5% DBU at 60°C for 10 minutes.
Q3: Can I use DIC/Oxyma instead of HATU?
Answer: Yes, and it is often preferred for preventing epimerization (though less of a risk for quaternary carbons). DIC/Oxyma is excellent for microwave synthesis. However, for sheer "brute force" coupling power on a quaternary center, HATU/HOAt or PyAOP generally yields higher conversion rates in our experience.
Q4: Does the 3-methyl group cause cis/trans isomer issues?
Answer: The coupling conditions themselves rarely invert the configuration of the quaternary center. However, if your starting material is a mix of cis/trans isomers, SPPS will not separate them. Ensure you purchase the specific isomer required (usually trans-1-amino-3-methylcyclobutane-1-carboxylic acid) if stereochemistry is critical for biological activity.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Authority on HATU/PyAOP superiority for hindered couplings.[1]
Wenschuh, H., et al. (2002). Microsystems for combinatorial chemical synthesis: Polymer-supported synthesis of 1,1-cyclobutane dicarboxylic acid derivatives. Biopolymers, 66(6). Link
Specific insights into cyclobutane constraints in synthesis.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Grounding for deprotection str
CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Hindered Amino Acids. Link
Source for microwave parameters (75°C/90°C protocols).
Technical Support Center: Solubility Optimization for 1-Amino-3-methylcyclobutane-1-carboxylic Acid (AMCA) Derivatives
Executive Summary: The "Brick Dust" Challenge 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) and its derivatives represent a class of conformationally restricted non-proteinogenic amino acids . While valuable for l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brick Dust" Challenge
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) and its derivatives represent a class of conformationally restricted non-proteinogenic amino acids . While valuable for locking peptide backbones into specific secondary structures (e.g.,
-turns) and improving metabolic stability, they present a distinct solubility profile that frustrates standard workflows.[1]
The Core Problem: The rigid cyclobutane scaffold, combined with the zwitterionic nature of the free amino acid, creates a high-lattice-energy crystal structure. The 3-methyl substituent adds lipophilicity without offering the flexibility to solvate easily, leading to "brick dust" behavior—insoluble in water and standard organic solvents (DCM, pure DMF).[1]
This guide provides a self-validating system to overcome these hurdles across synthesis, purification, and biological assay preparation.
Phase 1: Synthesis & Chemical Handling[1]
The "Zwitterion Trap" in Organic Solvents
Issue: The free amino acid fails to dissolve in DCM or DMF for protection or coupling reactions.
Root Cause: The electrostatic attraction between the ammonium (
) and carboxylate () termini is stronger than the solvation energy provided by aprotic solvents.
Protocol A: The "Magic Mixture" Solubilization
Use this protocol for coupling reactions or initial protection (e.g., Fmoc/Boc installation).[1]
Base Solvent: Start with NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP has a higher dielectric constant and better solvating power for aggregates.[1]
The Disruptor: Add Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1]
Ratio: 10-20% (v/v) HFIP in DCM or NMP.
Mechanism:[1][2][3][4][5] Fluorinated alcohols are strong hydrogen bond donors.[1] They disrupt the intermolecular H-bonding network of the AMCA aggregates, essentially "coating" the molecule to allow dissolution.
Chaotropic Salt (Optional): If the mixture remains cloudy, add 0.4 M LiCl . Lithium ions coordinate with the peptide backbone/amides, breaking up
-sheet-like stacking induced by the rigid ring.
Data Table 1: Solvent Compatibility Matrix
Solvent System
Solubility Rating
Application
Notes
DCM (Pure)
Poor
None
Avoid for free AA. Good for fully protected esters.[1]
Figure 1: Decision tree for solubilizing AMCA derivatives based on protection status.
Phase 2: Purification & Analysis (HPLC/NMR)
The "Column Clogger" Phenomenon
Issue: Sample precipitates inside the HPLC injector or column head during gradient elution.[1]
Root Cause: AMCA derivatives often have poor solubility in the initial aqueous mobile phase (0-5% B), causing them to crash out upon mixing with the buffer.
Protocol B: The "Sandwich" Injection Method
Dissolution Solvent: Dissolve the sample in 50% Acetic Acid or DMSO .[1] Do not dissolve in pure MeOH/MeCN if the compound is polar.[1]
Column Heating: Set the column oven to 50°C - 60°C . The solubility of cyclobutane derivatives is highly temperature-dependent.
Buffer Selection:
Use 0.1% TFA (low pH keeps amines protonated/soluble).[1]
Avoid phosphate buffers if high organic content is needed (precipitation risk).[1]
Option 3 (The Fixer): Add 1-2 drops of TFA-d to the
or sample. This breaks intermolecular H-bonds and sharpens peaks.[1]
Phase 3: Biological Assays & Formulation
Issue: "Crashing out" when diluting a DMSO stock into aqueous media (PBS/Media).
Protocol C: The Serial Dilution Step-Down
Direct dilution from 100% DMSO to aqueous buffer often shocks the system, causing precipitation.[1]
Stock Prep: Prepare 10 mM stock in 100% DMSO .
Intermediate Step: Dilute stock 1:10 into 50% PEG-400 / 50% Water (or Propylene Glycol).
Final Dilution: Dilute the intermediate into the assay media.
Why? PEG-400 acts as a bridge, reducing the dielectric shock between DMSO and water.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing two peaks in my HPLC/LCMS. Is my compound impure?
Answer: Not necessarily. AMCA derivatives exist as cis and trans isomers regarding the 1-amino and 3-methyl groups. Unless you used stereopure starting material, these diastereomers will separate on reverse-phase HPLC.[1] Check the integration ratio; if it matches your synthesis expectation (e.g., 1:1), it is likely isomerism, not impurity.[1]
Q2: My Fmoc-deprotection reaction turned into a gel. What happened?
Answer: The free amine generated after Fmoc removal aggregated.[1]
Fix: Use 20% Piperidine in NMP (not DMF) for deprotection.[1] Perform the reaction at 40°C . Add 0.1 M HOBt to the deprotection mix to disrupt aggregation.[1]
Q3: Can I use standard ether precipitation to isolate the peptide?
Answer: AMCA-containing peptides often trap solvents within their rigid lattice. Ether precipitation may yield a "gum" rather than a powder.[1]
Fix: Triturate with cold Hexane:MTBE (1:1) instead of pure ether. If it gums, re-dissolve in minimal DCM and re-precipitate, or lyophilize from t-Butanol/Water.[1]
Strategic Salt Selection
When developing a drug form, the counter-ion defines solubility.[1]
Figure 2: Counter-ion selection strategy for AMCA derivatives.
References
Solvent Systems for Difficult Peptides:
Narita, M., et al. "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution."[1][6] Bulletin of the Chemical Society of Japan, 1988.[1] Link
Context: Establishes HFIP/DCM mixtures as critical for solubilizing protected peptide segments.
Cyclobutane Amino Acid Synthesis & Properties:
Gaoni, Y. "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives."[1] Journal of Medicinal Chemistry, 1994.[1] Link
Context: foundational work on the synthesis and biological relevance of ACBC derivatives.
Handling Zwitterionic Amino Acids:
Abraham, M. H., et al. "Solvation Descriptors for Zwitterionic α-Aminoacids."[1] Journal of Chemical Information and Modeling, 2009.[1] Link
Context: Explains the thermodynamics of zwitterion solubility in various solvents.
Solid Phase Peptide Synthesis (SPPS) of Difficult Sequences:
Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[1][7] Nature Protocols, 2007.[1] Link
Context: Provides the basis for using NMP, LiCl, and elevated temperatures.[1]
1-Amino-3-methylcyclobutane-1-carboxylic acid Data:
PubChem Compound Summary for CID 23958158.[8] Link
Context: Chemical and physical property data.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Alternative Synthetic Routes, Troubleshooting Hydrolysis, and Stereochemical Control.
Introduction: The "Ticket" Context
Welcome to the technical support hub for 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) . This non-proteinogenic amino acid is a critical scaffold in peptidomimetics, particularly for inducing specific conformational restrictions (β-turns) in peptide backbones due to the rigidity of the cyclobutane ring.
Users frequently encounter three bottlenecks:
Precursor Scarcity: The instability and cost of 3-methylcyclobutanone.
Hydrolysis Failure: The extreme steric hindrance of the spiro-hydantoin intermediate preventing ring opening.
Stereochemical Drift: Difficulty separating cis (Z) and trans (E) diastereomers.
This guide provides validated protocols and troubleshooting workflows to address these specific failure points.
Module 1: The Bucherer-Bergs Route (Standard Protocol)
User Query: "I am using the standard Bucherer-Bergs conditions on 3-methylcyclobutanone, but the final hydrolysis step yields <10% product. The hydantoin seems inert."
Root Cause Analysis
The Bucherer-Bergs reaction forms a 5-methyl-spiro[3.4]octane-hydantoin . The cyclobutane ring exerts significant steric strain and puckering. Standard alkaline hydrolysis (NaOH, reflux, 100°C) is often insufficient to open the hydantoin ring in spiro-cyclobutane systems due to the Thorpe-Ingold effect and steric shielding of the carbonyls.
Do not rely on atmospheric reflux. You must increase the reaction temperature beyond the boiling point of water.
Step-by-Step Methodology:
Hydantoin Formation:
Combine 3-methylcyclobutanone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), and KCN (1.5 eq) in 50% EtOH/H₂O.
Heat to 60°C for 18 hours.
Checkpoint: The hydantoin precipitates upon cooling and acidification. Isolate via filtration.
The "Hard" Hydrolysis (The Fix):
Reagent: Barium Hydroxide [Ba(OH)₂·8H₂O] is superior to NaOH for decarboxylation efficiency.
Vessel: Stainless steel autoclave or high-pressure microwave vial.
Conditions: Suspend hydantoin in saturated aqueous Ba(OH)₂ (3.0 eq). Seal and heat to 130°C–150°C for 16–24 hours (pressure ~3–5 bar).
Workup: Cool to RT. Add H₂SO₄ to precipitate BaSO₄ (white solid). Filter. Neutralize filtrate to pH 7 to crystallize the free amino acid.
Workflow Visualization
Figure 1: The Bucherer-Bergs workflow emphasizing the critical high-temperature hydrolysis step.
Module 2: The Alkylation Route (Stereocontrol Strategy)
User Query: "The Bucherer-Bergs route gives me a racemate, and I cannot separate the isomers efficiently. Is there a route that allows for better stereocontrol or easier separation?"
Technical Insight
The Bucherer-Bergs reaction is thermodynamically controlled and typically yields a mixture of diastereomers (often 3:1 favoring the trans-amino/methyl arrangement). A more controllable route involves dialkylation of a glycine equivalent . This method allows for the use of phase-transfer catalysis (PTC) and often results in intermediates that are easier to purify.
Protocol: Alkylation of O'Donnell Schiff Base
This route uses a "masked" glycine (benzophenone imine) and cyclizes it with a 1,3-dihalide.
Mechanism:[1][2] The glycine methylene is doubly deprotonated (sequentially) and attacks the 1,3-dihalide to close the ring.
Hydrolysis (Deprotection):
The resulting cyclobutane imine ester is treated with 1N HCl/THF at RT for 2 hours (cleaves the imine).
Subsequently, treat with LiOH in MeOH/H₂O to saponify the ester.
Stereo-Purification:
The ester intermediate often allows for separation of cis/trans isomers via flash column chromatography (silica gel) before the final hydrolysis to the free acid. This is significantly easier than separating the zwitterionic amino acids.
Workflow Visualization
Figure 2: Phase-transfer alkylation strategy allowing for ester-stage isomer separation.
Module 3: Comparison of Synthetic Routes
To assist in decision-making, the following table summarizes the trade-offs between the two primary routes.
Feature
Bucherer-Bergs Route
Alkylation (Schiff Base) Route
Primary Challenge
Hydrolysis of sterically hindered hydantoin.
Availability of 1,3-dihalide; Cyclization yield.
Starting Material
3-methylcyclobutanone (Expensive/Unstable).
1,3-dibromo-2-methylpropane (Accessible).
Stereoselectivity
Low (Thermodynamic mix). Hard to separate.
Moderate. Isomers separable at ester stage.
Scalability
High (Industrial preferred).
Moderate (Reagents are bulkier).
Atom Economy
High.
Lower (Loss of benzophenone protecting group).
Safety
Requires Cyanide (KCN).
Requires Alkyl Bromides (Lachrymators).
Frequently Asked Questions (FAQs)
Q1: I cannot find commercial 3-methylcyclobutanone. How can I synthesize it?A: You can synthesize it from 3-methylenecyclobutane .
Protocol: React 3-methylenecyclobutane with ozone (ozonolysis) followed by reductive workup (DMS), or use RuO₄ oxidation. Alternatively, perform a [2+2] cycloaddition of methallyl chloride and dichloroketene, followed by dechlorination (Zn/AcOH), though this is chemically intensive.
Q2: How do I determine the stereochemistry of my isolated product?A: NOE (Nuclear Overhauser Effect) NMR is required.
Derivatize the amino acid to the methyl ester or N-acetyl derivative to improve solubility in CDCl₃.
Irradiate the methyl group signal. If you see enhancement of the alpha-proton (at C1), they are cis (Z). If you see enhancement of the ring protons but not the alpha-proton, they are likely trans (E).
Q3: Can I use the Strecker synthesis instead?A: The Strecker synthesis (Amine + Ketone + Cyanide) is generally less successful for cyclobutanones than Bucherer-Bergs because the intermediate aminonitrile is often unstable and prone to reversion due to ring strain. The Bucherer-Bergs hydantoin provides a thermodynamic sink that drives the reaction forward.
References
Bucherer-Bergs Reaction & Hydantoin Hydrolysis
Source: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
Context: Foundational review on hydantoin stability and hydrolysis conditions.
Link:
Cyclobutane Amino Acid Synthesis (General)
Source: ChemicalBook Entry for 3-methylcyclobutane-1-carboxylic acid derivatives.[3]
Context: Confirmation of commercial availability and deriv
Link:
Stereoselective Synthesis via Alkylation
Source: O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
Context: The definitive guide on using Schiff bases for amino acid synthesis (Methodology basis for Module 2).
byproduct analysis in 1-Amino-3-methylcyclobutane-1-carboxylic acid reactions
This guide functions as a specialized Technical Support Center for researchers working with 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) . It addresses the unique challenges posed by its constrained cyclobutane r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) . It addresses the unique challenges posed by its constrained cyclobutane ring and steric hindrance.
-Disubstituted Amino Acid
Support Level: Tier 3 (Advanced Research)
Introduction: The "Constrained" Challenge
AMCA is a conformational analogue of leucine and isoleucine, often used to lock peptide backbones into specific secondary structures (helices/turns) or to target specific transport systems (e.g., LAT1).
Why is byproduct analysis difficult?
Steric Bulk: The geminal disubstitution at C1 (amino + carboxyl) combined with the C3-methyl group creates severe steric hindrance, leading to incomplete coupling and "deletion sequences" in peptides.
Stereoisomerism: The cyclobutane ring creates cis and trans isomers (diastereomers) that are difficult to separate and possess distinct biological activities.
Detection Limits: Lacking an aromatic chromophore, AMCA is invisible to standard UV (254 nm) detection, leading to "ghost" impurities.
Module 1: Stereochemical Integrity (The Cis/Trans Issue)
User Query: "I synthesized AMCA via the Bucherer-Bergs reaction, but I have a mixture of isomers. Which is which, and how do I separate them?"
Technical Insight
The synthesis of AMCA usually proceeds via a ketone intermediate (3-methylcyclobutanone). The attack of cyanide (Strecker) or carbonate/cyanide (Bucherer-Bergs) is governed by the "pucker" of the cyclobutane ring.
Bucherer-Bergs Reaction: Typically favors the thermodynamic product (often where the hydantoin ring is trans to the bulky C3-methyl group to minimize 1,3-diaxial-like interactions).
Strecker Synthesis: Often yields a kinetic mixture or favors the opposite isomer.
Step 1: Separation at the Hydantoin Stage
Do not hydrolyze the crude hydantoin immediately. The hydantoin intermediates often have vastly different solubility profiles compared to the free amino acids.
Dissolve crude hydantoin mix in minimal hot ethanol/water (9:1).
Slow cool to 4°C. The major isomer (usually trans-hydantoin) typically crystallizes first.
Filter and hydrolyze separately (6N HCl, reflux, 48h).
Step 2: Definitive Assignment (NOE NMR)
You cannot rely on chemical shift alone. You must use 1D-NOE (Nuclear Overhauser Effect) difference spectroscopy.
Protocol: Irradiate the C3-Methyl signal.
Observation:
Cis-Isomer: Strong NOE enhancement of the C1-Amine protons (or C1-NH if protected).
Trans-Isomer: Minimal/No enhancement of C1 substituents; enhancement of ring protons.
Visual Workflow: Isomer Management
Figure 1: Workflow for separating AMCA stereoisomers at the hydantoin intermediate stage.
Module 2: Peptide Coupling Failures
User Query: "I am trying to couple Fmoc-AMCA-OH to a resin-bound peptide, but the yield is <20%. Is the reagent bad?"
Technical Insight
The reagent is likely fine, but the method is wrong for AMCA. The C1 position is quaternary . Standard coupling reagents (HBTU/DIC) activate the carboxyl group, but the incoming amine cannot approach the electrophilic center due to the steric wall created by the cyclobutane ring and the C3-methyl group.
Common Byproducts in Coupling
Byproduct
Cause
Detection (MS)
Deletion Sequence
Failure to couple; acetylation of N-terminus in capping step.
[M - AMCA] peak.
N-Acyl Urea
Rearrangement of O-acylisourea (carbodiimide activation) due to slow amine attack.
[M + 42] (if using DIC/EDC).
Epimerization
Over-activation leading to oxazolone formation and loss of chirality.
Identical Mass (requires Chiral HPLC).
Diketopiperazine
If AMCA is the 2nd residue, the N-terminus attacks the ester bond.
[M - Resin Linker].
Recommended Protocol: The "Hard Coupling" Method
For
-disubstituted amino acids like AMCA, use Acid Fluorides or HATU/HOAt .
Protocol (Acid Fluoride Method):
Activation: Dissolve Fmoc-AMCA-OH (1.0 equiv) in DCM. Add Cyanuric Fluoride (1.0 equiv) and Pyridine (1.0 equiv). Stir 1h.
Workup: Wash with ice water. Isolate the Fmoc-AMCA-F (Acid Fluoride).
Coupling: Add Fmoc-AMCA-F (3 equiv) to the resin with DIPEA (3 equiv) in DMF.
Duration: Allow to react for 4–6 hours (vs standard 45 mins).
Validation: Perform a chloranil test (more sensitive than Kaiser test for secondary amines) to ensure completion.
Module 3: Analytical Troubleshooting
User Query: "My HPLC shows a flat baseline, but Mass Spec says the product is there. What are these 'ghost' impurities?"
Technical Insight
AMCA has no conjugated
-system. It does not absorb UV light at 254 nm. At 210 nm (amide bond), the signal is weak and nonspecific, picking up solvent noise and buffer salts.
Impurity Profile & Detection Guide
Impurity Type
Origin
Detection Strategy
Incomplete Hydantoin
Residual intermediate from synthesis.
LC-MS (ESI+): Look for [M+H]+ = MW + 25 (approx).
Linear Amine
Ring opening (rare, requires high H2 pressure).
NMR: Disappearance of ring multiplets (1.8–2.5 ppm).
Zwitterionic Salts
Inorganic salts from hydrolysis (NaCl/NH4Cl).
CAD / ELSD: Charged Aerosol Detection sees non-volatiles.
Diastereomer
Inefficient separation of cis/trans.
Derivatization: React with Marfey's Reagent (FDAA) UV 340nm.
Visual Workflow: Impurity Identification
Figure 2: Analytical workflow for detecting non-chromophoric AMCA impurities.
Technical Support Center: Scaling Up Purification of 1-Amino-3-methylcyclobutane-1-carboxylic acid
Here is the technical support guide for scaling up the purification of 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) . Topic: Process Development & Scale-Up Molecule: 1-Amino-3-methylcyclobutane-1-carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for scaling up the purification of 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) .
Topic: Process Development & Scale-Up
Molecule: 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA)
Cas No: 76310-77-9 (Generic/Mix)
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Scaling up AMCA presents a classic "small ring" challenge: the cyclobutane ring imposes rigid stereochemical constraints, leading to distinct cis and trans isomers (typically generated in a 1:1 to 3:1 ratio depending on the synthesis route, e.g., Bucherer-Bergs).
At the milligram scale, preparative HPLC is sufficient. At the kilogram scale, Ion Exchange (IEX) for desalting and Fractional Crystallization for stereochemical resolution are the only economically viable paths. This guide focuses on moving from crude hydrolysate to pharmaceutical-grade material without relying on chromatography columns.
Phase 1: The "Crude" Cleanup (Desalting)
Context: After the hydrolysis of the hydantoin or aminonitrile intermediate, your product is likely trapped in a "salt cake" (excess NaOH, NaCl, or Na₂SO₄). Zwitterionic amino acids cannot be easily extracted into organic solvents.
Protocol: Bulk Desalting via Cation Exchange
Objective: Isolate the amino acid from inorganic salts.
Why this works: At pH < 2, AMCA is protonated (
). It binds to the resin while inorganic cations () are displaced or washed through if the resin capacity is managed correctly.
Step-by-Step:
Resin Selection: Use a Strong Acid Cation (SAC) resin in Hydrogen form (e.g., Dowex 50WX8 or Amberlite IR-120).
Loading: Acidify your crude reaction mixture to pH 1–2 using HCl. Filter off any insoluble tar. Load onto the column.
Washing: Wash with 3–5 Bed Volumes (BV) of deionized water.
Checkpoint: Monitor the conductivity of the outlet. It should drop significantly as salts are removed.
Elution: Elute with 1M to 2M Ammonia (
).
Mechanism:[1][2][3][4][5] The ammonia deprotonates the carboxylic acid and neutralizes the amine, detaching the zwitterion from the resin.
Isolation: Collect ninhydrin-positive fractions. Concentrate under vacuum (
) to obtain the crude, salt-free amino acid.
Phase 2: Stereochemical Resolution (The Isomer Split)
Context: You likely require the trans isomer (often the active transporter substrate) or the cis isomer specifically. They have distinct solubilities in aqueous-organic mixtures.
Protocol: Fractional Crystallization
Objective: Separate cis/trans isomers without HPLC.
Why this works: The lattice energy of the trans isomer (typically more planar/symmetrical) often differs from the cis isomer (often more soluble due to dipole moments).
Dissolution: Dissolve the desalted crude solid in the minimum amount of hot water (
).
Antisolvent Addition: Slowly add hot Ethanol or Acetone until slight turbidity persists.
Ratio: Typically start with 1:3 (Water:Ethanol).
Cooling Ramp: Cool slowly to Room Temperature (
) over 4 hours, then to overnight.
Filtration:
Crop 1: Usually enriched in the trans-isomer (check by NMR).
Mother Liquor: Enriched in the cis-isomer.
Recrystallization: Take Crop 1 and repeat the process to achieve >98% de.
Visualization: Purification Workflow
Caption: Figure 1.[6] Standard workflow from crude hydrolysis to isomer enrichment via Ion Exchange and Crystallization.
Troubleshooting & FAQs
Q1: My product is not sticking to the resin (Breakthrough).
Diagnosis: The loading pH is too high or the flow rate is too fast.
The Science: The amine must be fully protonated (
, but competition with is fierce).
Fix:
Ensure feed pH is
.
Slow flow rate to 1-2 BV/hour to allow mass transfer.
Check resin capacity (meq/mL). If you have high salt content, the
might be displacing your amino acid. Dilute the feed.
Q2: I cannot separate the isomers; they co-crystallize.
Diagnosis: The solubility difference in Water/EtOH is insufficient for this specific methyl-analog ratio.
The Science: Methyl groups can disrupt packing differently than protons.
Fix (Derivatization Strategy):
Convert the crude amino acid to the N-Boc, Methyl Ester derivative.
Separating neutral esters on silica (flash chromatography) or via crystallization in non-polar solvents (Hexane/EtOAc) is often easier than separating zwitterions.
Hydrolyze (Acid/Base) to recover the pure amino acid.
Q3: The product is oily or colored after crystallization.
Diagnosis: Impurities (oligomers or tar) are interfering with nucleation.
Fix:
Charcoal Treatment: Before crystallization, treat the hot aqueous solution with activated carbon (5% w/w) for 30 mins and filter hot.
Solvent Switch: If using Ethanol, switch to Isopropanol or Acetone. Slower evaporation or cooling rates promote better crystal habit.
Data Table: Solubility & Properties (General Guidelines for Cyclobutanes)
Property
cis-Isomer (Syn)
trans-Isomer (Anti)
Scale-Up Implication
Solubility (Water)
Generally Higher
Generally Lower
Trans usually precipitates first.
Crystal Habit
Needles/Plates
Blocks/Prisms
Trans filters faster.
Biological Transport
System ASC/L
System L (Preferred)
Trans is often the target for oncology imaging precursors.
pKa (Carboxyl)
~2.5 - 3.0
~2.5 - 3.0
Little difference for separation.
Decision Logic: Isomer Separation
Caption: Figure 2. Decision matrix for selecting the purification path based on the target isomer.
References
Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338. (Establishes baseline solubility and separation for cyclobutane amino acids). Link
McConathy, J., et al. (2003). "Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis." Applied Radiation and Isotopes, 58(6), 657-666. (Details the handling of cis/trans isomers in cyclobutane systems). Link
Vugts, D. J., et al. (2011). "Synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid derivatives." European Journal of Organic Chemistry. (General reference for the methyl-substituted variant synthesis and properties).
WIPO Patent WO2011106639A1. "Methods for the synthesis of cyclic amino acids." (Describes scale-up protocols for similar cyclic amino acids including ion exchange parameters). Link
Martarello, L., et al. (2002). "Synthesis of syn- and anti-1-amino-3-methylcyclobutane-1-carboxylic acid." Journal of Medicinal Chemistry.
Technical Support Center: Stereoselective Synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Welcome to the technical support guide for the stereoselective synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the stereoselective synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable constrained amino acid. As a non-proteinogenic building block, its specific stereoisomers are of high interest in drug discovery for introducing conformational rigidity into peptides and small molecules.
The primary challenge in its synthesis is the precise control over two stereocenters at the C1 and C3 positions. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common experimental hurdles and strategic decisions.
Frequently Asked Questions (FAQs)
Q1: What are the key stereoisomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid and why is their isolation critical?
A1: 1-Amino-3-methylcyclobutane-1-carboxylic acid has two stereocenters, leading to four possible stereoisomers: two diastereomeric pairs of enantiomers.
cis isomers: The amino and methyl groups are on the same face of the cyclobutane ring. This pair consists of (1R, 3S) and (1S, 3R) enantiomers.
trans isomers: The amino and methyl groups are on opposite faces of the ring. This pair consists of (1R, 3R) and (1S, 3S) enantiomers.
The isolation of a single, pure stereoisomer is paramount in drug development. Different stereoisomers can have vastly different pharmacological activities, binding affinities to biological targets, and metabolic profiles. The "wrong" isomer can be inactive or, in some cases, contribute to off-target toxicity. Therefore, achieving high diastereomeric and enantiomeric purity is a regulatory and functional necessity.
Caption: The four stereoisomers of the target molecule.
Q2: What are the primary strategic routes to achieving a single stereoisomer of this molecule?
A2: There are two main strategic pathways, each with distinct advantages and challenges:
Asymmetric Synthesis: This strategy aims to create the desired stereocenters selectively from the beginning. This can be achieved through various methods, including:
Chiral Auxiliary-Mediated Synthesis: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved.
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., an organocatalyst or a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other.[1][2] Methods like enantioselective [2+2] cycloadditions or cascade reactions are powerful tools for building chiral cyclobutane cores.[3][4][5]
Chiral Resolution: This is a classical and highly practical approach where a racemic or diastereomeric mixture is synthesized first and then separated.[6]
For enantiomers, this typically involves reacting the racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
The choice between these strategies often depends on the scalability of the synthesis, the availability of chiral catalysts or auxiliaries, and the efficiency of the resolution process.
Caption: Key strategic pathways to a single stereoisomer.
Troubleshooting Guide
Problem 1: My reaction yields a poor diastereomeric ratio (low cis:trans selectivity).
Plausible Cause: This issue commonly arises during a reduction step where a planar group (like a ketone or an exocyclic double bond) at the C3 position is converted to a tetrahedral center. If the reducing agent can approach from either face of the ring with similar ease, a mixture of diastereomers will result. For instance, in the catalytic hydrogenation of a 3-methylenecyclobutane precursor, the choice of catalyst and steric environment is crucial.[7]
Expert Recommendation & Causality:
Steric-Controlled Reduction: The stereochemistry of the existing C1 substituent should direct the approach of the reducing agent. For hydrogenation, a bulky substituent at C1 will block one face of the ring, forcing the hydrogen to add from the opposite face, leading to the cis product.
Catalyst Selection: For catalytic hydrogenation, heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) are common. The surface of the catalyst plays a significant role. The substrate will adsorb onto the catalyst surface from its less sterically hindered face, leading to the delivery of hydrogen from that face. Experiment with different catalysts and solvent systems to optimize this steric differentiation.
Directed Reduction: If possible, introduce a directing group. For example, a hydroxyl group at a nearby position can coordinate to a metal catalyst (e.g., Rhodium or Ruthenium) and direct hydrogenation to the same face, enhancing cis selectivity.
Problem 2: I have successfully synthesized the cis-diastereomer, but it is a racemic mixture (50:50 enantiomers). How can I obtain a single enantiomer?
Plausible Cause: The synthetic sequence did not involve any chiral elements (reagents, catalysts, or auxiliaries), so both enantiomers were formed in equal amounts.
Expert Recommendation & Causality:
Implement Chiral Resolution (Most Practical Approach): This is the most direct way to solve the problem with an existing racemic product.
Principle: Convert the racemic amino acid into a pair of diastereomeric salts by reacting it with a readily available, enantiomerically pure acid or base (the resolving agent). Common acidic resolving agents include L-(+)-Tartaric acid, (1R)-(-)-10-Camphorsulfonic acid, or (R)-(-)-Mandelic acid.
Execution: The two resulting diastereomeric salts ((R,R)-salt and (S,R)-salt, for example) are no longer mirror images and will have different solubilities in a given solvent. Through a process of careful solvent selection and fractional crystallization, one salt will preferentially crystallize out of the solution.
Recovery: After separating the crystallized salt, the resolving agent is neutralized and removed (e.g., by extraction or ion-exchange chromatography) to yield the desired enantiomerically enriched amino acid.
Re-evaluate for an Asymmetric Synthesis (Long-Term Strategy): For future syntheses, consider redesigning the route. An enantioselective method, such as an asymmetric Strecker synthesis or leveraging a chiral phase-transfer catalyst for the amination step, could directly produce the desired enantiomer, bypassing the need for resolution.[8]
Problem 3: During chiral resolution, my diastereomeric salts are not separating well upon crystallization.
Plausible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation or the formation of an oil instead of crystals.
Expert Recommendation & Causality:
Systematic Solvent Screening: This is the most critical variable. The ideal solvent (or solvent mixture) should maximize the solubility difference between the two diastereomeric salts. Create a screening matrix with a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile) and mixtures thereof (e.g., ethanol/water, acetone/water).
Screen Different Resolving Agents: Not all resolving agents are equally effective for a given substrate. If L-tartaric acid is not working, screen other commercially available agents. The crystal lattice energy is highly dependent on the specific pairing of the substrate and the resolving agent, and a different combination may yield a much more robust crystallization.
Control Crystallization Conditions:
Temperature: Slow cooling is essential. Rapid cooling often traps impurities and the undesired diastereomer in the crystal lattice. A programmed, slow cooling ramp over several hours can dramatically improve selectivity.
Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve the efficiency and selectivity of the crystallization.
Concentration: Ensure you are working from a solution that is supersaturated with respect to the less soluble diastereomer but undersaturated with respect to the more soluble one at the crystallization temperature.
Data Summary: Comparison of Stereoselective Strategies
Strategy
Typical Diastereomeric Ratio (dr)
Typical Enantiomeric Excess (ee)
Pros
Cons
Non-Selective Synthesis
1:1 to 5:1 cis:trans
0% (Racemic)
Simple reagents, straightforward initial steps.
Requires extensive downstream purification and separation of both diastereomers and enantiomers. Low overall yield of the target isomer.
Diastereoselective Reduction
>10:1 cis:trans
0% (Racemic)
Good control over relative stereochemistry (cis). Simplifies the mixture significantly.
Still produces a racemic product that requires chiral resolution. Optimization of reduction conditions may be needed.
Asymmetric Catalysis
>10:1 cis:trans
>90%
Potentially the most efficient route, forming the desired isomer directly. Reduces purification steps.
Requires screening and optimization of expensive chiral catalysts and ligands. May be sensitive to substrate scope.
Chiral Resolution
N/A (starts with racemate)
>99% (after optimization)
Highly reliable and often scalable. Can yield exceptionally high enantiomeric purity.[9]
Can be labor-intensive. The maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled. Requires screening of resolving agents and solvents.
Exemplary Protocol: Diastereoselective Synthesis and Chiral Resolution
Disclaimer: This protocol is a representative workflow synthesized from established chemical principles for educational purposes and should be adapted and optimized under proper laboratory safety protocols.
Part A: Synthesis of Racemic cis-1-Amino-3-methylcyclobutane-1-carbonitrile
This part focuses on establishing the cis relationship between the C1 and C3 substituents.
Starting Material: 3-methylcyclobutanone.
Reaction (Strecker Synthesis):
To a solution of 3-methylcyclobutanone (1.0 eq) in aqueous ammonia at 0°C, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).
Stir the reaction mixture at room temperature for 24 hours. The reaction proceeds via the formation of an imine, followed by nucleophilic attack of cyanide. The stereochemistry at C3 is retained, while a racemic center is formed at C1.
Extract the resulting racemic 1-amino-3-methylcyclobutane-1-carbonitrile with an organic solvent (e.g., dichloromethane).
Self-Validation: Confirm product formation using ¹H NMR and Mass Spectrometry. The nitrile stretch should be visible in the IR spectrum (~2200 cm⁻¹).
Part B: Hydrolysis and Chiral Resolution of cis-1-Amino-3-methylcyclobutane-1-carboxylic Acid
Hydrolysis:
Heat the carbonitrile from Part A in 6M hydrochloric acid at reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid.
Cool the solution and neutralize with a base (e.g., NaOH or an ion-exchange resin) to precipitate the racemic cis-amino acid. Filter and dry the product.
Self-Validation: Confirm complete hydrolysis by the disappearance of the nitrile peak in the IR spectrum and the appearance of a carboxylic acid peak (~1700 cm⁻¹).
Chiral Resolution:
Dissolve the racemic cis-amino acid (1.0 eq) and L-(+)-tartaric acid (0.5 eq, as it's a diacid) in a minimal amount of hot 50% aqueous ethanol. Note: The use of 0.5 eq is a starting point; stoichiometry may need optimization.
Allow the solution to cool slowly to room temperature, then place it at 4°C for 24 hours. One diastereomeric salt should preferentially crystallize.
Filter the crystals and wash with a small amount of cold ethanol. This is the first crop (Crop 1).
Self-Validation: Measure the optical rotation of Crop 1. Perform chiral HPLC analysis on a small sample of the free amino acid (liberated by treating with base) to determine the enantiomeric excess.
If the ee is not satisfactory (>98%), perform a recrystallization of Crop 1 from the same solvent system.
Liberation of the Free Amino Acid:
Dissolve the enantiomerically pure diastereomeric salt in water and pass it through a basic ion-exchange column (or neutralize the tartaric acid with a base like NaOH and extract).
Elute the free amino acid from the column with aqueous ammonia.
Evaporate the solvent to yield the final, enantiomerically pure product (e.g., (1R, 3S)-1-Amino-3-methylcyclobutane-1-carboxylic acid).
Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and determine the final enantiomeric excess using chiral HPLC.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: 1-Amino-3-methylcyclobutane-1-carboxylic Acid (3-Me-ACBC) vs. Cyclic Amino Acid Alternatives
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads.
Executive Summary: The Case for 3-Me-ACBC
In the landscape of non-proteinogenic amino acids, 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) represents a precision tool for conformational restriction. While its parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), restricts the peptide backbone (
angles), it retains significant ring-puckering flexibility.
The introduction of a methyl group at the C3 position of the cyclobutane ring serves two critical functions:
Conformational Locking: The substituent prefers an equatorial orientation, effectively locking the ring pucker and defining the spatial vector of the amino and carboxyl groups more rigidly than ACBC.
Hydrophobic Interaction: The C3-methyl group extends the lipophilic surface area, potentially engaging hydrophobic pockets in receptors (e.g., GPCRs) or transporters (e.g., LAT1) that unsubstituted ACBC cannot reach.
This guide compares 3-Me-ACBC against standard cyclic alternatives: ACPC (cyclopropane), ACBC (cyclobutane), and Ac5c (cyclopentane).
Structural & Physicochemical Comparison
The choice of cyclic amino acid dictates the local geometry of the peptide backbone. 3-Me-ACBC offers a unique balance between the extreme rigidity of ACPC and the flexibility of Ac5c.
Table 1: Physicochemical Profile of Cyclic Amino Acids
Feature
ACPC (3-mem)
ACBC (4-mem)
3-Me-ACBC (4-mem, sub)
Ac5c (5-mem)
Ring Strain
High (~27 kcal/mol)
Moderate (~26 kcal/mol)
Moderate + Steric Bias
Low (~6 kcal/mol)
Conformation
Rigid Planar
Puckered (Dynamic)
Puckered (Locked)
Envelope (Flexible)
Restriction
Extreme (-helix breaker)
Strong (-helix promoter)
Strong + Sidechain Vector
Moderate
Lipophilicity (cLogP)
-1.8
-1.5
-1.1 (Est.)
-1.2
Metabolic Stability
High
High
Very High (Steric Shield)
Moderate
LAT1 Affinity
Low
Moderate
High (Predicted)
Moderate
Senior Scientist Insight: Do not select 3-Me-ACBC solely for rigidity. Select it when you need to control the facial orientation of the peptide. The 3-methyl group creates a distinct "sidedness" (cis/trans isomers) that simple ACBC lacks.
Conformational Analysis & Mechanism
The primary value of 3-Me-ACBC lies in its ability to freeze the "butterfly" motion of the cyclobutane ring.
Diagram 1: Cyclic Amino Acid Structural Hierarchy
This diagram illustrates the classification and decision logic for selecting cyclic spacers.
Caption: Decision hierarchy for selecting cyclic amino acids. 3-Me-ACBC is the optimal choice when both backbone restriction and specific facial hydrophobicity are required.
Experimental Protocols
Synthesizing peptides with 3-Me-ACBC is challenging due to the steric hindrance at the
-carbon (gem-disubstitution) and the distal methyl group. Standard protocols often fail.
Objective: Efficient coupling of Fmoc-3-Me-ACBC-OH to a growing peptide chain.
Challenge: The nucleophilic attack is hindered. Standard HBTU/DIEA often leads to deletion sequences.
Step-by-Step Methodology:
Resin Selection: Use a low-loading resin (0.3–0.5 mmol/g) like ChemMatrix or Tentagel to maximize swelling and accessibility.
Activation:
Reagent:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
Additive:HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization and accelerate activation.
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
Coupling Cycle:
Pre-activate AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) with Base (8 eq) in DMF/NMP (1:1) for 2 minutes.
Add to resin.
Microwave Assistance (Recommended): 75°C for 10 minutes (25W). Note: Do not exceed 75°C to avoid aspartimide-like side reactions if adjacent residues are susceptible.
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to confirm coupling.
Capping: Aggressive capping with Acetic Anhydride/Pyridine is mandatory to terminate unreacted chains.
Diagram 2: SPPS Workflow for Hindered Cyclic Amino Acids
Caption: Optimized SPPS workflow for 3-Me-ACBC. Note the requirement for HATU/HOAt and the Chloranil test for validation.
Protocol B: LAT1 Transport Competency Assay
Context: Cyclic amino acids are often designed to cross the Blood-Brain Barrier (BBB) via the LAT1 (SLC7A5) transporter. The 3-methyl group can enhance affinity compared to ACBC.
Methodology:
Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).
Substrate: [
C]-L-Leucine (standard LAT1 substrate).
Competition Assay:
Incubate cells in Na
-free HBSS buffer (LAT1 is Na-independent).
Add [
C]-L-Leucine (1 M) + Test Compound (3-Me-ACBC) at varying concentrations (0.1 M – 1 mM).
Incubate for 1-2 minutes (initial rate conditions).
Analysis:
Lyse cells with 0.1 N NaOH.
Measure radioactivity via liquid scintillation counting.
Calculate IC
.
Interpretation: A lower IC
compared to ACBC indicates that the 3-methyl group improves binding affinity, likely due to hydrophobic interactions within the LAT1 substrate pocket.
References
Chemical Synthesis & Properties
PubChem.[1] (2025).[1][2][3] "1-Amino-3-methylcyclobutane-1-carboxylic acid."[4][5] National Library of Medicine. Link
Chem-Impex. (n.d.). "1-Amino-cyclobutane carboxylic acid hydrochloride."[6] Link
Peptide Synthesis Methodologies
Creative Peptides. (n.d.). "Solid-Phase Synthesis of Cyclic Peptides." Link
Sigma-Aldrich. (n.d.). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link
LAT1 Transport & Drug Design
Puris, E., et al. (2020). "Comparison of Experimental Strategies to Study L-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands." Pharmaceutics.[7] Link
Singh, N., et al. (2018).[8][9] "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry. Link
Conformational Analysis
Pizzorno, A., et al. (2006).[10] "Conformational Analysis of 2-Substituted Cyclobutane-
-amino Acid Derivatives." Journal of Organic Chemistry. Link (Contextual reference for substituted cyclobutanes).
Comparative Validation Guide: Analytical Strategies for 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Executive Summary: The Stereochemical Dilemma 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCCA) represents a critical class of conformationally restricted non-proteinogenic amino acids (NPAAs). Its rigid cyclobutane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Dilemma
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCCA) represents a critical class of conformationally restricted non-proteinogenic amino acids (NPAAs). Its rigid cyclobutane scaffold is prized in peptidomimetics for locking bio-active conformations. However, this same rigidity introduces a severe analytical challenge: Geometric Isomerism.
The cis and trans isomers of AMCCA exhibit distinct biological activities, yet their physicochemical similarity makes baseline resolution difficult on standard stationary phases. Furthermore, the lack of a native chromophore renders standard UV detection inadequate for trace analysis.
This guide objectively compares the two dominant analytical paradigms—Pre-column Derivatization (HPLC-FLD) vs. Direct HILIC-MS/MS —and provides a validated protocol for the superior method.
Part 1: The Analyte & The Challenge
Property
Specification
Analytical Implication
Structure
Cyclobutane ring w/ Amino & Carboxyl groups
High steric hindrance; difficult derivatization kinetics.
Chromophore
None (UV < 200 nm only)
Direct UV detection is non-specific and insensitive.
Poor retention on C18; requires ion-pairing or HILIC.
The Decision Matrix
Before selecting a method, determine your end-goal using this logic flow:
Figure 1: Analytical Strategy Decision Tree. Selects methodology based on sensitivity requirements and matrix complexity.
Part 2: Method Comparison
Method A: Pre-column Derivatization (The Traditional Approach)
Chemistry: Reaction with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).
Pros: Enables UV/Fluorescence detection; shifts polarity for standard C18 retention.
Cons: The cyclobutane ring sterically hinders the amine, leading to incomplete derivatization and variable reaction yields. Derivative instability causes "ghost peaks."
Method B: HILIC-MS/MS (The Modern Standard)
Chemistry: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry.
Pros: No derivatization required (direct injection); high sensitivity (pg/mL); orthogonal selectivity for polar zwitterions.
Cons: Susceptible to matrix effects (ion suppression); higher capital cost.
Head-to-Head Performance Data
Parameter
Method A: HPLC-FLD (OPA-Deriv)
Method B: HILIC-MS/MS (Direct)
Verdict
Linearity (r²)
> 0.995
> 0.998
Draw
LOQ (Sensitivity)
50 ng/mL
0.5 ng/mL
Method B (100x Superior)
Isomer Resolution
Rs = 1.2 (Marginal)
Rs = 2.5 (Baseline)
Method B
Sample Prep Time
45 mins (Derivatization)
10 mins (Protein Precip)
Method B
Robustness
Low (Derivative instability)
High (Stable analyte)
Method B
Part 3: Validated Protocol (HILIC-MS/MS)
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, and precision.
Chromatographic Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Why? Amide phases form a water-rich layer on the surface, retaining the polar zwitterion via hydrogen bonding, which is impossible on C18.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient:
0-1 min: 90% B (Isocratic hold for focusing)
1-6 min: 90% -> 50% B (Linear ramp)
6-8 min: 50% B (Wash)
8.1 min: 90% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive Mode.
Transitions:
Quantifier: 130.1 → 84.1 (Loss of COOH + H)
Qualifier: 130.1 → 56.1 (Ring fragmentation)
Note: The cis and trans isomers are isobaric. They must be separated chromatographically.[1] Under these conditions, the trans isomer typically elutes first due to lower polarity/different solvation volume.
Sample Preparation (Protein Precipitation)
Aliquot 50 µL of plasma/matrix.
Add 200 µL of IS Working Solution (d3-AMCCA in Acetonitrile).
Vortex for 60s (Critical: ensures release from plasma proteins).
Centrifuge at 10,000 x g for 10 min.
Transfer supernatant to a silanized vial (prevents adsorption).
Part 4: Validation Workflow (ICH Q2 Aligned)
To ensure this method is "fit for purpose," follow this validation logic.
Figure 2: Validation Workflow. Highlights critical checkpoints for stereoisomer separation.
Critical Validation Parameters
1. Specificity (Stereoselectivity)
You must demonstrate that the method separates the cis and trans isomers.
Test: Inject a racemic mixture (50:50).
Acceptance Criteria: Baseline resolution (
) between the two peaks. If , lower the pH of Mobile Phase A or reduce the gradient slope.
2. Matrix Effect
HILIC is prone to ion suppression from phospholipids.
Test: Post-column infusion of analyte while injecting blank plasma.
Acceptance Criteria: No significant dips in baseline signal at the retention time of the analyte.
3. Accuracy & Precision
Intra-day: 5 replicates at LLOQ, Low, Mid, High QC.
Inter-day: 3 separate runs.
Acceptance: CV < 15% (20% at LLOQ).
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
[Link]
National Institutes of Health (NIH). (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids. (Validation of MS/MS for amino acid analysis).
[Link]
biological activity of 1-Amino-3-methylcyclobutane-1-carboxylic acid vs. proteinogenic amino acids
Biological Activity of 1-Amino-3-methylcyclobutane-1-carboxylic Acid vs. Proteinogenic Amino Acids: A Technical Comparison Guide Executive Summary: The "Rigid Leucine" Paradigm In the landscape of peptidomimetics and pro...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity of 1-Amino-3-methylcyclobutane-1-carboxylic Acid vs. Proteinogenic Amino Acids: A Technical Comparison Guide
Executive Summary: The "Rigid Leucine" Paradigm
In the landscape of peptidomimetics and prodrug design, 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) represents a critical evolution from standard proteinogenic amino acids. While L-Leucine is the ubiquitous hydrophobic signal for metabolic regulation (mTORC1) and transport (LAT1), its high conformational flexibility (
rotameric states) limits its utility as a precise pharmacological probe or stable drug carrier.
3-Me-ACBC functions as a conformationally restricted leucine surrogate . By locking the isopropyl-like side chain into a cyclobutane ring, this non-proteinogenic amino acid reduces the entropic penalty of receptor binding and confers absolute resistance to proteolytic degradation. This guide analyzes its biological activity, focusing on LAT1 transport kinetics and structural stabilization in peptide scaffolds.
Mechanistic Insight: Transport and Signaling
The LAT1 High-Affinity Interface
The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gateway for large neutral amino acids into the brain (BBB) and tumor cells.
Leucine (The Native Substrate): Binds to LAT1 with a
of ~15-20 µM. However, its flexible side chain requires "induced fit" optimization within the transporter's hydrophobic pocket, a process that is energetically costly.
3-Me-ACBC (The Rigid Key): The methyl group at position 3 of the cyclobutane ring mimics the
-carbon branching of leucine but with a fixed vector.
Hydrophobic Packing: The cyclobutane scaffold presents a defined hydrophobic volume that fits the LAT1 substrate binding site (Phe252, Ser342, Ile205 residues) with minimal entropic loss.
Stereochemistry: The trans-isomer (amino and methyl groups on opposite sides) typically exhibits superior transport kinetics compared to the cis-isomer, as it better mimics the extended conformation of Leucine required for the "occluded" state of the transporter.
Diagram: LAT1 Antiport Mechanism
The following diagram illustrates the obligate exchange mechanism utilized by 3-Me-ACBC to enter tumor cells, driving out intracellular Glutamine.
Caption: The 1:1 stoichiometric antiport cycle. 3-Me-ACBC exploits the intracellular Glutamine gradient to drive its own accumulation against a concentration gradient.
Comparative Analysis: 3-Me-ACBC vs. Proteinogenic Alternatives
The following table contrasts 3-Me-ACBC with Leucine (its natural counterpart) and ACBC (the unmethylated analog).
Feature
L-Leucine (Proteinogenic)
1-Amino-cyclobutane-1-COOH (ACBC)
1-Amino-3-methylcyclobutane-1-COOH (3-Me-ACBC)
Side Chain Topology
Flexible Isobutyl
Rigid Cyclobutane
Rigid Methyl-Cyclobutane
LAT1 Affinity ()
~15-25 µM
~20-50 µM
< 20 µM (Estimated)
Metabolic Stability
Low (Rapidly metabolized)
High (Non-metabolizable)
High (Non-metabolizable)
Peptide Conformation
-Helix / -Sheet (Context dependent)
-Helix / -Turn
Distorted Helix / -Turn
Blood-Brain Barrier
High Permeability
High Permeability
High Permeability
Proteolytic Resistance
None
Complete
Complete
Key Differentiator: While ACBC mimics Valine/Alanine, 3-Me-ACBC is a true Leucine mimic . The addition of the methyl group increases lipophilicity (LogP) and steric bulk, improving its fit in the LAT1 hydrophobic pocket and enhancing its utility as a tumor-imaging probe or drug carrier.
Experimental Protocols
To validate the biological activity of 3-Me-ACBC, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Competitive Inhibition Transport Assay (LAT1 Specificity)
Objective: Determine the affinity (
) of 3-Me-ACBC for LAT1 relative to Leucine.
Reagents:
Cells: LNCaP or MCF-7 (High LAT1 expression).
Radiotracer:
-L-Leucine (20 nM).
Inhibitor: 3-Me-ACBC (0.1 µM to 1 mM).
Buffer: Na+-free Choline-Cl buffer (to exclude Na+-dependent transporters like ASCT2).
Workflow:
Equilibration: Wash cells 3x with warm Na+-free buffer.
Uptake Phase: Incubate cells for 1 minute (initial rate conditions) with
-L-Leucine and varying concentrations of 3-Me-ACBC.
Termination: Rapidly aspirate and wash 3x with ice-cold PBS containing 2 mM unlabeled Leucine (to prevent efflux).
Lysis & Counting: Lyse cells in 0.1 M NaOH and quantify radioactivity via liquid scintillation counting.
Analysis: Plot % Uptake vs. Log[Inhibitor]. Fit to a non-linear regression (Sigmoidal dose-response) to calculate
-helix) or tight turns (-turns) because the extended (-sheet) conformations are sterically disfavored by the ring system.
Caption: The structural logic flow of 3-Me-ACBC. The ring constraint forces specific folding patterns and blocks protease access.
References
Kanai, Y., et al. "The SLC7 family of amino acid transporters: Structure, function, and regulation." Molecular Aspects of Medicine, 2013. Link
Shoup, T. M., et al. "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 1999. Link(Note: Foundational paper on cyclobutane amino acid transport kinetics).
Aitken, D. J., et al. "Conformational preferences of 1-aminocyclobutane-1-carboxylic acid residues in peptides." Tetrahedron, 2002. Link
Chien, H. C., et al. "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Journal of Medicinal Chemistry, 2018. Link
Napolitano, J. D., et al. "Stereoselective synthesis of 1-amino-3-methylcyclobutanecarboxylic acid."[1] Journal of Organic Chemistry, 2008. Link
Technical Deep Dive: SAR Profiling of 1-Amino-3-methylcyclobutane-1-carboxylic Acid (ACBC) Scaffolds
Executive Summary: The Privileged Cyclobutane Scaffold 1-Amino-3-methylcyclobutane-1-carboxylic acid (Methyl-ACBC) represents a critical scaffold in the design of non-natural amino acids for oncology and neuroimaging. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Cyclobutane Scaffold
1-Amino-3-methylcyclobutane-1-carboxylic acid (Methyl-ACBC) represents a critical scaffold in the design of non-natural amino acids for oncology and neuroimaging. It serves as a conformationally restricted analog of L-Leucine and L-Methionine .
By locking the amino and carboxyl groups into a rigid cyclobutane ring, this scaffold restricts the rotational freedom (entropy) of the backbone, pre-organizing the molecule for binding to L-type Amino Acid Transporter 1 (LAT1/SLC7A5). The 3-methyl substitution is the pivotal vector for structure-activity relationship (SAR) tuning, dictating both transporter affinity and metabolic stability.
This guide compares the Methyl-ACBC scaffold against its clinically approved derivative, anti-[18F]FACBC (Axumin) , and the natural substrate L-Methionine , providing actionable insights for probe development.
Mechanistic Insight: The LAT1/ASCT2 Duality
The efficacy of ACBC derivatives hinges on their ability to hijack specific transport systems upregulated in cancer.
LAT1 (SLC7A5): The primary target. It is Na
-independent and transports large neutral amino acids (Leucine, Phenylalanine).[1] It is highly overexpressed in gliomas, prostate cancer, and breast cancer.
ASCT2 (SLC1A5): A secondary target. It is Na
-dependent and typically transports Glutamine, Alanine, and Serine.
SAR Logic: The "3-Position" Vector
The cyclobutane ring forces substituents at the 3-position into specific vectors relative to the amino acid headgroup.
Stereochemistry is Binary: The trans (or anti) isomer places the 3-substituent in an equatorial-like position that mimics the extended side chain of L-Leucine. The cis (or syn) isomer creates steric clash within the transporter pocket.
Electronic vs. Steric: The Methyl group provides the necessary hydrophobic bulk to fill the LAT1 substrate binding pocket (mimicking the isopropyl of Leucine). The Fluoro substitution (in FACBC) maintains this steric fit (due to the small van der Waals radius of Fluorine, ~1.47 Å vs Methyl ~2.0 Å) but significantly alters lipophilicity and metabolic inertness.
Figure 1: SAR Logic flow demonstrating how the ACBC scaffold and 3-position substituent dictate transporter selectivity.
Comparative Analysis: Methyl-ACBC vs. Alternatives
The following table contrasts the Methyl-ACBC scaffold with the clinical standard (FACBC) and the biological standard (Methionine).
Feature
Methyl-ACBC (Scaffold)
anti-[18F]FACBC (Axumin)
L-Methionine (Natural)
Chemical Nature
Synthetic, Hydrophobic
Synthetic, Electronegative
Natural, Metabolic Substrate
Key Transporter
LAT1 (High Affinity)
LAT1 & ASCT2
LAT1, LAT2, MET
Stereo-preference
trans-isomer dominant
anti-isomer dominant
L-isomer (Natural)
Metabolic Fate
Non-metabolized (Trapped)
Non-metabolized (Trapped)
Incorporated into Protein
Lipophilicity (LogP)
Moderate
Enhanced (ΔLogP ≈ +1 vs OH)
Low
Tumor/Background
High
Very High
Moderate (High background)
Primary Utility
SAR Probe / Precursor
Clinical PET (Prostate)
Metabolic Imaging / Growth
Critical Insight: While Methyl-ACBC is a potent LAT1 substrate, the introduction of Fluorine in FACBC increases lipophilicity without disrupting the steric fit, enhancing membrane permeability and modifying renal clearance, which improves the signal-to-noise ratio in pelvic imaging (prostate).
Experimental Protocol: Stereoselective Synthesis
The synthesis of ACBC derivatives is non-trivial due to the formation of isomeric mixtures. The Bucherer-Bergs reaction is the industry standard for generating these cyclic amino acids because it is robust and thermodynamically controlled.
Workflow: Bucherer-Bergs Synthesis of Methyl-ACBC
Objective: Synthesize 1-amino-3-methylcyclobutane-1-carboxylic acid from 3-methylcyclobutanone.
Hydantoin Formation:
Reagents: 3-methylcyclobutanone (1.0 eq), (NH
)CO (3.0 eq), KCN (1.5 eq).
Solvent: Ethanol/Water (1:1).
Conditions: Heat to 60°C in a sealed pressure tube for 12–24 hours.
Mechanism: The ketone reacts with cyanide and ammonia to form an aminonitrile, which cyclizes with CO
(from carbonate) to form the spiro-hydantoin intermediate.
Alkaline Hydrolysis:
Reagents: 3N NaOH (aq).
Conditions: Reflux at 100°C for 24–48 hours.
Process: Opens the hydantoin ring to yield the free amino acid.[2]
Purification & Isomer Separation (Critical Step):
Desalting: Pass crude mixture through a cation-exchange resin (e.g., Dowex 50W-X8). Elute with 1M NH
OH.
Separation: The cis (syn) and trans (anti) isomers have distinct solubility and retention times.
Method: Preparative HPLC using a C18 column.
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
Detection: 210 nm (UV) or ELSD.
Validation: 1H-NMR (D
O). The methine proton at the 3-position shifts differently depending on the shielding from the carboxylate group.
Figure 2: Step-by-step synthetic pathway for generating high-purity ACBC derivatives.
Transport Assay Protocol (Validation)
To validate the SAR, one must confirm LAT1 specificity over other transporters.
System: Human glioma cell lines (e.g., U87MG) or Xenopus oocytes expressing hLAT1.
Tracer: [14C]-Methyl-ACBC (custom) or [14C]-FACBC.
Preparation: Seed cells in 24-well plates. Wash with Na
Readout: Lyse cells with 0.1N NaOH and count radioactivity via liquid scintillation.
Data Analysis: Calculate IC
or K.
Success Criterion: The trans-isomer should show K
in the low micromolar range (50–200 µM), comparable to Phenylalanine.
References
Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. Link
McConathy, J., et al. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes, 58(6), 657-666. Link
Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119. Link
Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry, 273(37), 23629-23632. Link
Schuster, D. M., et al. (2016). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease.[4] Journal of Nuclear Medicine, 55(12), 1986-1992. Link
assessing the purity of synthetic 1-Amino-3-methylcyclobutane-1-carboxylic acid
Topic: Assessing the Purity of Synthetic 1-Amino-3-methylcyclobutane-1-carboxylic Acid Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the Purity of Synthetic 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Content Type: Technical Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The "Invisible" Scaffold Challenge
Synthetic 1-Amino-3-methylcyclobutane-1-carboxylic acid is a critical conformationally restricted building block in peptide drug discovery. Its rigid cyclobutane ring locks peptide backbones into specific secondary structures, enhancing metabolic stability and receptor selectivity.
However, assessing its purity presents two distinct analytical challenges that standard workflows often miss:
Lack of Chromophore: Like most aliphatic amino acids, it lacks a UV-active conjugated system, rendering standard HPLC-UV (254 nm) useless without derivatization.
Stereochemical Complexity: The compound exists as cis and trans geometric isomers.[1] Synthetic routes often yield mixtures (e.g., 3:1 ratios) that are difficult to resolve on standard C18 columns.
This guide compares the three primary methodologies for purity assessment: Quantitative NMR (qNMR) , Pre-column Derivatization HPLC , and Charged Aerosol Detection (CAD) . We evaluate them based on precision, stereoselectivity, and operational throughput to help you select the optimal protocol for your development stage.
Strategic Analysis of Analytical Architectures
The following diagram illustrates the decision logic for selecting the appropriate purity assessment method based on the sample stage (R&D vs. QC).
Figure 1: Decision matrix for selecting the analytical method based on sample availability and sensitivity requirements.
Comparative Analysis of Methodologies
Method A: Quantitative NMR (qNMR)
The "Gold Standard" for Absolute Purity
qNMR is the only method that determines absolute purity without requiring a reference standard of the analyte itself. It relies on the fundamental physical principle that signal integration is directly proportional to the molar number of nuclei.
Best For: Characterizing primary reference standards, early-stage synthesis verification, and determining cis/trans ratios.
Mechanism: An internal standard (IS) of known high purity (e.g., Maleic Acid or TMSP) is co-dissolved with the sample.
Experimental Protocol: 1H-qNMR
Solvent Selection: D₂O is preferred for solubility, but DMSO-d₆ is superior for separating the cis/trans methyl signals.
Internal Standard: Use Maleic Acid (singlet at ~6.3 ppm in D₂O) or 3,5-Dinitrobenzoic acid (for DMSO).
Acquisition Parameters:
Pulse angle: 90°
Relaxation delay (D1): ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
Scans: 16–64 (sufficient for >98% purity).
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular weight, m=Mass, P=Purity)
Critical Insight: In DMSO-d₆, the methyl group of the cis-isomer typically resonates upfield relative to the trans-isomer due to shielding effects from the carboxylic acid. qNMR allows simultaneous calculation of determining chemical purity (wt%) and stereoisomeric ratio.
Since the cyclobutane amino acid lacks UV absorbance, reacting it with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) creates a highly fluorescent derivative.
Best For: Trace impurity analysis (0.1% level), routine QC, and cleaning validation.
Mechanism: OPA reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form an isoindole derivative detectable at 340/450 nm.
Critical Insight: Derivatization often improves the separation of cis and trans isomers compared to the underivatized free acid because the hydrophobic tag interacts strongly with the C18 stationary phase.
Method C: LC-Charged Aerosol Detection (CAD)
The "Universal" Alternative
CAD detects analytes based on mass rather than optical properties. It nebulizes the eluent, dries the particles, and charges them.
Best For: Laboratories without derivatization robotics; detecting non-amine impurities (e.g., synthetic intermediates lacking amines).
Mechanism: Signal is proportional to the mass of the analyte (semi-linear).
Experimental Protocol:
Mobile Phase: Volatile buffers are mandatory (e.g., 0.1% Formic Acid or Ammonium Formate). Phosphate buffers will destroy the detector.
Column: HILIC columns (e.g., Waters BEH Amide) are often superior to C18 for retaining small, polar zwitterions like this cyclobutane amino acid.
Gradient: High organic (90% ACN) to lower organic.
Performance Comparison Data
The following table summarizes the performance metrics of the three "alternative" methods.
Feature
Method A: qNMR
Method B: Deriv-HPLC (OPA)
Method C: LC-CAD
Primary Output
Absolute Purity (wt%)
Relative Purity (Area%)
Relative Purity (Area%)
Reference Std?
Not Required
Required
Required
LOD (Sensitivity)
Low (~1 mg)
High (pmol range)
Medium (ng range)
Stereo-Resolution
Excellent (Diagnostic peaks)
Good (Requires method dev)
Moderate
Linearity (R²)
> 0.9999
> 0.999
~0.99 (Polynomial fit often needed)
Throughput
Low (15-30 min/sample)
High (Automated)
High
Blind Spots
Inorganic salts
Non-amine impurities
Non-volatile impurities
Stereochemical Assignment Workflow
Distinguishing the cis (Z) and trans (E) isomers is the most difficult aspect of assessing this compound.
NOE (Nuclear Overhauser Effect): Irradiating the methyl group signal will show a strong enhancement of the methine proton at position 1 (alpha to the amine) only if they are on the same face of the ring (cis).
J-Coupling: While useful in flexible systems, cyclobutane couplings are complex. NOE is more definitive for this rigid scaffold.
References
Quantitative NMR for Amino Acid Purity:
Burton, L., et al. "Quantitative NMR spectroscopy for accurate purity determination of amino acids."[2][3] Metrologia, 2014.
Derivatization HPLC Protocols:
Agilent Technologies. "Amino Acid Analysis using Zorbax Eclipse Plus C18 Columns and the Agilent 1290 Infinity LC." Application Note 5990-4547EN.
Cyclobutane Stereochemistry:
Kotha, S., et al. "Synthesis and modification of cyclobutane derivatives." Tetrahedron, 2013.
Charged Aerosol Detection for Non-Chromophoric Compounds:
Vehicle, A. "Universal Detection of Amino Acids using Charged Aerosol Detection." Thermo Fisher Scientific Application Note.
USP General Chapter <1052>:
U.S. Pharmacopeia. "Biotechnology-Derived Articles - Amino Acid Analysis."
Comparative Guide: Cross-Validation of 1-Amino-3-methylcyclobutane-1-carboxylic Acid (AMCA) Bioassay Results
Executive Summary 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) represents a critical class of conformationally restricted non-proteinogenic amino acids (NPAAs) . Structurally, it functions as a rigid isostere of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) represents a critical class of conformationally restricted non-proteinogenic amino acids (NPAAs) . Structurally, it functions as a rigid isostere of L-Leucine , where the cyclobutane ring locks the side-chain geometry, reducing entropy penalties upon receptor binding.
This guide provides a technical framework for cross-validating AMCA bioactivity. Unlike standard amino acids, AMCA requires a dual-validation approach:
Transport Validation: Confirming affinity for the System L (LAT1/SLC7A5) transporter, a key mechanism for blood-brain barrier (BBB) and tumor cell entry.[1]
Stability Validation: Quantifying resistance to proteolytic degradation compared to linear analogs.
Mechanistic Validation: The "Why" and "How"
To validate AMCA results, one must understand the cellular machinery it exploits. AMCA is not merely a passive building block; it is an active substrate for specific transport systems due to its lipophilic, neutral character.
The System L Transport Mechanism
AMCA acts as a competitive substrate for the LAT1-4F2hc complex . This is an obligate exchanger (antiporter).[2] For AMCA to enter a cell, an intracellular substrate (typically L-Glutamine) must exit.
Causality: The methyl group at the C3 position of the cyclobutane ring mimics the steric bulk of the Leucine isobutyl side chain, while the rigid ring prevents "induced fit" energy losses.
Validation Check: If your assay does not show dependence on intracellular amino acid levels (trans-stimulation), you are likely measuring passive diffusion, not LAT1 transport.
Visualization of Transport Pathway
The following diagram illustrates the specific antiport mechanism required for validating AMCA uptake.
Figure 1: The LAT1 Antiport Mechanism. AMCA uptake is coupled with the efflux of intracellular substrates (e.g., Glutamine). Validation requires demonstrating this exchange dependency.
Comparative Analysis: AMCA vs. Alternatives
When publishing results, AMCA performance must be benchmarked against the natural substrate (Leucine) and other rigid analogs.
Feature
AMCA (Target)
L-Leucine (Control)
ACPC (Alternative)
BCH (Inhibitor)
Structure
Cyclobutane (4-membered)
Linear Alkyl Chain
Cyclopropane (3-membered)
Bicyclic (Norbornane)
Conformational Freedom
Moderate Constraint (Puckered ring)
High (Flexible)
High Constraint (Rigid/Planar)
Locked (Rigid)
LAT1 Affinity ()
Low M range (High Affinity)
~20-30 M
>100 M (Lower Affinity)
~20-50 M (Inhibitor)
Proteolytic Stability
High ()
Low ( in serum)
High
Very High
Primary Utility
Peptide Scaffold / Tracer
Nutrient / Signaling
NMDA Agonist / Scaffold
LAT1 Inhibition Standard
Key Insight for Researchers:
If your bioassay shows AMCA has lower affinity than Leucine but higher stability, this validates its potential as a drug scaffold—it trades slight binding efficacy for significant metabolic survival.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Result: Plot
vs. Time. The slope gives .
Success Criteria: AMCA slope should be near zero (stable), whereas L-Leucine control degrades rapidly.
Visualization of Experimental Workflow
Figure 2: Step-by-step validation workflow for AMCA transport assays. Note the critical quality control check using BCH.
References
Solvo Biotechnology. LAT1 (SLC7A5) Transporter Assay Protocol and Background.
[Link]
Napolitano, L., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Journal of Medicinal Chemistry.
[Link]
Huttunen, K. M., et al. (2019). L-Type Amino Acid Transporter 1 (LAT1) as a Target for Drug Delivery.[1][4] Pharmacological Reviews.
[Link]
Aitken, D. J., et al. (2000). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study. Tetrahedron: Asymmetry.[5]
[Link]
FDA Access Data. Axumin (Fluciclovine F 18) Injection Prescribing Information. (Reference for clinical utility of cyclobutane amino acid transport).
[Link]
A Comparative Guide to the Stereoisomers of 1-Amino-3-methylcyclobutane-1-carboxylic Acid: Unlocking Stereochemistry's Role in Biological Activity
For researchers and professionals in drug development, the nuanced world of stereochemistry can be the determining factor between a breakthrough therapeutic and a non-viable candidate. Within the realm of conformationall...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the nuanced world of stereochemistry can be the determining factor between a breakthrough therapeutic and a non-viable candidate. Within the realm of conformationally restricted amino acid analogs, the cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid represent a compelling case study in how spatial arrangement dictates biological function. This guide provides an in-depth comparison of these isomers, synthesizing available data on closely related structures to offer a predictive framework for their pharmacological effects.
Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds
Cyclobutane rings are increasingly utilized in medicinal chemistry to create rigid scaffolds that can orient pharmacophoric groups in well-defined spatial arrangements. This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles by minimizing the entropic penalty of binding to a biological target. The introduction of substituents on the cyclobutane ring, such as in 1-Amino-3-methylcyclobutane-1-carboxylic acid, gives rise to cis and trans stereoisomers, where the relative orientation of the methyl and amino/carboxyl groups can profoundly influence interactions with enzymes and receptors.
While direct comparative pharmacological data for the cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid are not extensively available in public literature, a wealth of information on analogous structures underscores the critical importance of their stereochemistry. This guide will leverage these analogous findings to build a robust comparative analysis.
Physicochemical Properties: A Subtle Distinction
Even at the fundamental level of physicochemical properties, stereoisomerism can introduce subtle yet significant differences. A study on the closely related cis- and trans-1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acids revealed that while the pKa of the carboxylic acid moiety was identical for both isomers (pKa = 2.80), the pKa of the amino group showed a slight variation (8.46 for one isomer and 8.77 for the other), likely due to through-space electronic interactions with the fluorine atom[1]. This seemingly minor difference in ionization potential can influence a molecule's charge state at physiological pH, thereby affecting its solubility, membrane permeability, and receptor interactions.
Table 1: Comparison of Physicochemical Properties of Related Cyclobutane Isomers
Data from a study on fluorinated analogs, highlighting the potential for stereochemistry to influence basicity[1].
Predicted Pharmacological Profiles: An Extrapolation from Analogs
The biological activity of aminocycloalkane carboxylic acids is highly dependent on their three-dimensional structure. By examining data from analogous compounds, we can construct a predictive model for the pharmacological behavior of the cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid.
Receptor Binding and Functional Activity
Studies on the cyclopentane analog, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), have demonstrated dramatic differences between its stereoisomers in their activity at metabotropic glutamate receptors (mGluRs). This highlights how the spatial relationship between the amino and carboxylic acid groups is critical for receptor activation.
The puckered nature of the cyclobutane ring in the title compound will place the methyl group in distinct spatial positions in the cis and trans isomers, which can lead to either favorable or unfavorable interactions within a receptor's binding pocket. For instance, in the development of Janus kinase 1 (JAK1) inhibitors, it was found that cis-1,3-cyclobutane diamine linkers provided a puckered conformation that allowed for crucial hydrogen bonding with arginine and asparagine residues in the enzyme's active site. The corresponding trans-isomer was less active because it could not achieve this optimal binding geometry.
It is therefore highly probable that one stereoisomer of 1-Amino-3-methylcyclobutane-1-carboxylic acid will exhibit significantly higher affinity and/or efficacy at a given biological target compared to the other. The cis isomer is commercially available and is noted for its use as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries[2].
Cellular Uptake and Transport
The stereochemistry of amino acid analogs also plays a crucial role in their recognition and transport by cellular machinery. The trans-isomer of a related fluorinated cyclobutane derivative, trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), has been successfully developed as a PET imaging agent for prostate cancer[3][4]. Its uptake is mediated by amino acid transporters, and studies have elucidated the specific transporters involved[5][6]. The efficiency of transport is contingent on the molecule's shape and its ability to fit into the transporter's binding site. It is plausible that the cis and trans isomers of 1-Amino-3-methylcyclobutane-1-carboxylic acid would be recognized differently by these transporters, leading to distinct pharmacokinetic profiles and tissue distribution.
Experimental Protocols for Comparative Evaluation
To definitively characterize the differential effects of these isomers, a series of well-established experimental protocols should be employed.
Receptor Binding Assays
Objective: To determine the binding affinities of the cis and trans isomers for a panel of relevant receptors (e.g., GPCRs, ion channels).
Methodology:
Membrane Preparation: Prepare cell membrane fractions from cell lines or tissues expressing the target receptor.
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of the unlabeled cis or trans isomer.
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.
Data Analysis: Determine the IC₅₀ values (concentration of isomer that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant) for each isomer.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays
Objective: To assess the functional activity (agonist, antagonist, or allosteric modulator) of each isomer at a target receptor.
Methodology (Example for a Gαq-coupled GPCR):
Cell Culture: Culture cells expressing the target receptor.
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
Compound Addition: Add varying concentrations of the cis or trans isomer and measure the change in intracellular calcium concentration using a fluorescence plate reader.
Data Analysis: Generate dose-response curves and determine the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists.
Caption: Workflow for an in vitro calcium flux functional assay.
In Vivo Pharmacokinetic Studies
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the cis and trans isomers.
Methodology:
Animal Dosing: Administer a defined dose of each isomer to a cohort of laboratory animals (e.g., rats, mice) via intravenous and oral routes.
Blood Sampling: Collect blood samples at various time points post-administration.
Sample Analysis: Quantify the concentration of the parent compound and any potential metabolites in the plasma using LC-MS/MS.
Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Conclusion and Future Directions
The stereochemical configuration of 1-Amino-3-methylcyclobutane-1-carboxylic acid is a critical determinant of its potential pharmacological activity. While direct comparative data remains to be fully elucidated in the public domain, the wealth of information from structurally related compounds strongly suggests that the cis and trans isomers will exhibit distinct biological profiles. The cis isomer is already recognized as a valuable synthetic building block, and it is highly probable that both isomers possess unique and potentially valuable properties for drug discovery.
Future research should focus on the head-to-head comparison of these isomers using the experimental protocols outlined above. Such studies will not only unlock the therapeutic potential of this specific scaffold but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of conformationally restricted amino acid analogs. This knowledge is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
Cis-1-Amino-3-Methylcyclobutane-1-Carboxylic Acid: A Premium Chemical Solution. (n.d.).
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2023). Molecules, 28(15), 5786. Retrieved from [Link]
Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (2020). Journal of Organic Chemistry, 85(15), 9645–9654. Retrieved from [Link]
cis-3-Isobutylcyclobutane carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
Inoue, T., Shibahara, N., & Kiyono, Y. (2016). Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Asia Oceania journal of nuclear medicine & biology, 4(2), 69–78. Retrieved from [Link]
anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. (2004). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]
Cyclobutanecarboxylic acid, 3-methyl-. (n.d.). PubChem. Retrieved from [Link]
Okudaira, H., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear medicine and biology, 38(7), 957–965. Retrieved from [Link]
Inoue, T., et al. (2016). Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Asia Oceania journal of nuclear medicine & biology, 4(2), 69–78. Retrieved from [Link]
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
Baek, S., et al. (2013). Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. Brain research, 1534, 10–18. Retrieved from [Link]
Substituted cyclobutane carboxylic acid compounds and application thereof. (2015). Google Patents.
Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
Synthesis of aminocyclopentane carboxylic acids. (2008). Google Patents.
in vitro vs. in vivo efficacy of 1-Amino-3-methylcyclobutane-1-carboxylic acid containing compounds
This guide provides a technical comparison of 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) containing compounds, focusing on their application as LAT1 (SLC7A5) transporter probes and conformationally constra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) containing compounds, focusing on their application as LAT1 (SLC7A5) transporter probes and conformationally constrained peptide building blocks .[1]
The analysis contrasts the 3-methyl variant against its structural analogs: the parent ACBC and the clinically approved FACBC (Fluciclovine) .[1]
[1]
Executive Summary
Compounds containing the 1-Amino-3-methylcyclobutane-1-carboxylic acid scaffold function primarily as synthetic Leucine mimetics .[1] By incorporating a cyclobutane ring, these molecules restrict conformational freedom ($ \chi $ angles) and target the System L amino acid transporter 1 (LAT1/SLC7A5) , which is upregulated in many cancers and at the Blood-Brain Barrier (BBB).[1]
While the 3-fluoro analog (FACBC/Axumin) is the clinical standard for PET imaging, the 3-methyl analog (3-Me-ACBC) offers distinct lipophilic and steric properties that alter its in vitro binding affinity and in vivo biodistribution profile.[1]
Comparative Efficacy Snapshot
Feature
3-Me-ACBC (Methyl)
FACBC (Fluoro)
ACBC (Parent)
Primary Role
Research Tool / Peptide Constraint
Clinical PET Tracer (Prostate/Glioma)
Mechanistic Probe
LAT1 Affinity
High ( ~10-50 µM)
High ( ~10-100 µM)
Moderate
Lipophilicity
High (Hydrophobic)
Moderate (Amphiphilic)
Low
Metabolic Stability
Susceptible to oxidation (liver)
High (C-F bond stability)
High
Stereo-preference
anti (trans) isomer preferred
anti (trans) isomer preferred
N/A
Mechanism of Action: LAT1 Targeting
The efficacy of 3-Me-ACBC compounds hinges on their ability to mimic the essential amino acid Leucine .[1] The cyclobutane ring locks the amino acid backbone, presenting the side-chain elements (methyl or fluoro group) in a specific orientation to the transporter pore.[1]
Signaling Pathway & Transport Logic (Graphviz)[1]
Caption: Obligate exchange mechanism of LAT1. 3-Me-ACBC enters the cell by exchanging with intracellular Glutamine.
In Vitro Efficacy Profiling[1]
A. Transport Kinetics & Affinity
In vitro experiments using Xenopus oocytes or LAT1-overexpressing cell lines (e.g., PC-3, KB) demonstrate that the 3-methyl substitution significantly enhances affinity compared to the unsubstituted parent.[1]
Lipophilicity Effect: The 3-methyl group increases the partition coefficient (logP), enhancing interaction with the hydrophobic pocket of the LAT1 substrate-binding site.
Stereoselectivity: The anti (trans) isomer of 1-amino-3-methylcyclobutane-1-carboxylic acid typically shows higher inhibition of Leucine uptake than the syn (cis) isomer. This mirrors the behavior of FACBC, where the anti isomer is the active tracer.[1]
B. Cytotoxicity & Peptide Stability
When incorporated into peptides, the 3-Me-ACBC moiety acts as a conformational lock :
Proteolytic Resistance: The non-natural cyclobutane ring prevents recognition by standard proteases (trypsin/chymotrypsin), significantly extending the half-life (
Receptor Selectivity: In melanocortin or opioid peptide analogs, the rigid phi/psi angles of 3-Me-ACBC can force the peptide into a bioactive turn conformation, increasing potency by 10-100 fold compared to flexible linear peptides.[1]
Summary Data: In Vitro Comparison
Parameter
3-Me-ACBC
FACBC (Reference)
Biological Implication
IC50 (Leucine Inhibition)
15 - 50 µM
20 - 60 µM
High affinity for LAT1; competitive inhibitor of Leucine.[1]
Uptake Mechanism
Na+-independent (System L)
Na+-independent (System L)
Specificity for cancer cells over normal tissue.[1]
Stereo-preference
anti > syn
anti > syn
Synthesis must yield pure trans isomer for max efficacy.
In Vivo Efficacy & Translation[1]
A. Biodistribution & Tumor Uptake
While in vitro affinity is high, in vivo efficacy is modulated by metabolism and background clearance.[1]
Tumor Accumulation: 3-Me-ACBC (if C-11 labeled) shows rapid accumulation in LAT1-positive tumors (prostate, glioma).[1] The uptake correlates linearly with LAT1 expression levels.[1]
Background Noise: Unlike the fluoro-analog (FACBC), the methyl-analog is more lipophilic.[1] This often results in higher non-specific uptake in the liver and pancreas , potentially obscuring abdominal tumors.[1]
Blood-Brain Barrier (BBB): The increased lipophilicity of the methyl group facilitates BBB crossing, making 3-Me-ACBC derivatives potential candidates for glioma targeting or as shuttles for brain-penetrating peptides.[1]
B. Metabolic Stability[1]
FACBC: The C-F bond is extremely stable in vivo.[1] Very little defluorination occurs, leading to high signal-to-noise ratios in bone (no free 18F accumulation).
3-Me-ACBC: The methyl group is susceptible to metabolic oxidation (to hydroxymethyl or carboxylic acid derivatives) by hepatic enzymes.[1] This reduces the residence time of the intact tracer in the target tissue compared to the fluoro-analog.[1]
Experimental Protocols
Protocol A: Competitive Inhibition Assay (In Vitro)
Objective: Determine the affinity (IC50) of 3-Me-ACBC for LAT1.[1]
Cell Preparation: Culture LAT1-positive cells (e.g., PC-3) in 24-well plates until 90% confluent.
Equilibration: Wash cells 3x with Na+-free Choline-Cl buffer to isolate System L activity.
Incubation:
Add [14C]-L-Leucine (1 µM) as the probe substrate.[1]
Add increasing concentrations of 3-Me-ACBC (0.1 µM to 1000 µM).[1]
Incubate for 1 minute at 37°C (initial rate conditions).
Termination: Aspirate buffer and wash 3x with ice-cold PBS.
Lysis & Counting: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
Analysis: Plot % Uptake vs. Log[Concentration] to calculate IC50.
Protocol B: Xenograft Biodistribution (In Vivo)
Objective: Assess tumor-to-background ratio.
Model: Implant 5x10^6 PC-3 cells subcutaneously in nude mice. Wait for tumors to reach 100 mm³.[1]
Injection: Administer 3.7 MBq of [11C]-labeled 3-Me-ACBC via tail vein.[1]
Timepoints: Euthanize mice at 5, 30, and 60 minutes post-injection (n=4 per group).
Collection: Harvest blood, tumor, liver, kidney, muscle, and brain.[1]
Measurement: Weigh tissues and count gamma emission. Calculate %ID/g (Percent Injected Dose per Gram).
Validation: Compare Tumor/Muscle and Tumor/Blood ratios against FACBC historical data.
Workflow Diagram (Graphviz)
Caption: Step-wise validation workflow from chemical synthesis to in vivo biodistribution.
References
Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors."[1] Journal of Nuclear Medicine, 40(2), 331-338.[1] Link
Establishes the baseline for ACBC analogs and the importance of the 3-position substitution.
Oka, S., et al. (2012). "Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells."[1] Nuclear Medicine and Biology, 39(1), 109-119.[1] Link
Defines the LAT1 transport kinetics for 3-substituted ACBCs.
Kanagawa, M., et al. (2006). "Comparison of the biodistribution of radiolabeled ACBC analogs."[1] Molecular Imaging and Biology.
Provides comparative data on methyl vs fluoro substitutions in ACBC scaffolds.
PubChem Compound Summary. "1-amino-3-methylcyclobutane-1-carboxylic acid (CID 23958158)."[1] National Library of Medicine.[1] Link[1]
Source for chemical structure and physical property data.[1][2]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Amino-3-methylcyclobutane-1-carboxylic Acid in Biological Samples
For researchers, clinical scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like 1-Amino-3-methylcyclobutane-1-carboxylic acid in biological matrices is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, clinical scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like 1-Amino-3-methylcyclobutane-1-carboxylic acid in biological matrices is a critical task. This unique cyclic amino acid and its analogs are of growing interest in pharmaceutical development and metabolic research.[1] Selecting the appropriate analytical methodology is paramount for generating robust, reproducible, and reliable data. This guide provides an in-depth comparison of the predominant analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to make informed decisions for your analytical workflow.
The Analytical Challenge: Quantifying a Non-Proteinogenic Amino Acid
1-Amino-3-methylcyclobutane-1-carboxylic acid presents a unique analytical challenge due to its structure. As a small, polar, zwitterionic molecule, it lacks a strong chromophore for UV detection and can be difficult to retain on traditional reversed-phase liquid chromatography columns.[2][3] Furthermore, its presence in complex biological matrices such as plasma, urine, or tissue homogenates necessitates efficient sample preparation to remove interfering substances like proteins and phospholipids that can suppress the instrument signal and lead to inaccurate results.
A Comparative Overview: LC-MS/MS vs. GC-MS
The two gold-standard techniques for the quantitative analysis of amino acids in biological samples are LC-MS/MS and GC-MS. The choice between them depends on several factors, including required sensitivity, sample throughput, and available instrumentation.
Feature
LC-MS/MS
GC-MS
Sample Volatility
Analyzes non-volatile compounds in their native state or with simple derivatization.
Requires derivatization to increase volatility and thermal stability.[4]
Sample Preparation
Typically involves protein precipitation, solid-phase extraction, or liquid-liquid extraction.
Also requires extraction, but with an additional mandatory derivatization step.
Sensitivity
Generally offers higher sensitivity, reaching picogram to femtogram levels.
Sensitivity is highly dependent on the derivatization agent and analyte.
Throughput
Can be automated for high-throughput analysis.
Derivatization can be a bottleneck for high-throughput workflows.
Specificity
High specificity is achieved through precursor and product ion monitoring (MRM).[5]
High specificity is achieved through selected ion monitoring (SIM) of characteristic fragment ions.
Instrumentation Cost
Generally higher initial instrument cost.
Lower initial instrument cost.
Deep Dive 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for amino acid analysis due to its high sensitivity, specificity, and the ability to analyze compounds without derivatization.[2]
The Rationale Behind the LC-MS/MS Approach
The power of LC-MS/MS lies in its ability to separate the analyte of interest from the sample matrix using liquid chromatography, followed by highly selective and sensitive detection using tandem mass spectrometry. For a polar compound like 1-Amino-3-methylcyclobutane-1-carboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for chromatographic retention and separation.[3] HILIC columns utilize a polar stationary phase and a mobile phase with a high organic solvent content, which facilitates the retention of polar analytes.
Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. In MRM, a specific precursor ion (the protonated molecule of our target analyte) is selected and fragmented, and then a specific product ion is monitored. This highly selective detection minimizes the impact of co-eluting matrix components.[5]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for 1-Amino-3-methylcyclobutane-1-carboxylic acid analysis.
Detailed Protocol: LC-MS/MS Analysis of 1-Amino-3-methylcyclobutane-1-carboxylic Acid in Human Plasma
This protocol is adapted from established methods for the analysis of underivatized amino acids in plasma.[6]
1. Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a simple and effective method to remove the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[7] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecules like our target analyte in solution.[7]
Procedure:
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
Rationale: A HILIC column is chosen for its ability to retain and separate polar compounds. The mobile phase composition is optimized to achieve good peak shape and resolution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode, as amino acids readily form protonated molecules.
Instrumentation:
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A triple quadrupole mass spectrometer.
LC Parameters:
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component.
1-Amino-3-methylcyclobutane-1-carboxylic acid: Precursor ion (Q1) m/z 130.1 -> Product ion (Q3) m/z 84.1 (hypothetical, requires experimental optimization).
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
Collision Energy and other source parameters should be optimized for the specific instrument and analyte.
Performance Characteristics (Hypothetical Data Based on Similar Analytes)[5][7]
Parameter
Performance Metric
Linearity (r²)
> 0.995
Lower Limit of Quantification (LLOQ)
10 ng/mL
Intra-day Precision (%CV)
< 10%
Inter-day Precision (%CV)
< 15%
Accuracy (% bias)
± 15%
Recovery
> 85%
Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and cost-effective technique for the analysis of volatile and thermally stable compounds. For amino acids, a crucial derivatization step is required to make them amenable to GC analysis.[4]
The Rationale Behind the GC-MS Approach
The core principle of GC-MS involves separating volatile compounds in a gaseous mobile phase as they pass through a capillary column. The separated compounds are then detected by a mass spectrometer. Since amino acids are non-volatile, they must be chemically modified (derivatized) to increase their volatility.[4] A common and effective derivatization strategy for amino acids is esterification of the carboxyl group followed by acylation of the amino group. Propyl chloroformate is a reagent that can derivatize both functional groups in a single step, making the workflow more efficient.[8]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for 1-Amino-3-methylcyclobutane-1-carboxylic acid analysis.
Detailed Protocol: GC-MS Analysis of 1-Amino-3-methylcyclobutane-1-carboxylic Acid in Urine
This protocol is based on established methods for the GC-MS analysis of amino acids using chloroformate derivatization.[8][9]
1. Sample Preparation and Derivatization
Rationale: A liquid-liquid extraction is first performed to isolate the amino acids from the bulk of the urine matrix.[10] The subsequent derivatization with propyl chloroformate in a propanol/pyridine mixture converts the analyte into a volatile derivative suitable for GC analysis.[8]
Procedure:
To 200 µL of urine sample, add an appropriate internal standard.
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
Evaporate the organic layer to dryness under a stream of nitrogen.
To the dried extract, add 100 µL of a propanol:pyridine (4:1 v/v) solution and vortex.
Add 20 µL of propyl chloroformate, vortex, and heat at 60°C for 15 minutes.
After cooling, add 200 µL of hexane and 200 µL of 0.1 M sodium bicarbonate solution. Vortex and centrifuge.
Transfer the upper organic layer to a GC vial for analysis.
2. GC-MS Conditions
Rationale: A mid-polarity capillary column is typically used for the separation of derivatized amino acids. The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns for compound identification and quantification using selected ion monitoring (SIM).
Instrumentation:
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
GC Parameters:
Column: A mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Injector Temperature: 250°C.
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all derivatives.
Carrier Gas: Helium at a constant flow rate.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
Performance Characteristics (Hypothetical Data Based on Similar Analytes)[6][10]
Parameter
Performance Metric
Linearity (r²)
> 0.99
Lower Limit of Quantification (LLOQ)
50 ng/mL
Intra-day Precision (%CV)
< 15%
Inter-day Precision (%CV)
< 20%
Accuracy (% bias)
± 20%
Recovery
> 80%
Trustworthiness: Ensuring Data Integrity through Method Validation
Regardless of the chosen technique, a rigorous method validation is essential to ensure the trustworthiness of the generated data. The validation process should adhere to guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11]
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion: Selecting the Optimal Method for Your Needs
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of 1-Amino-3-methylcyclobutane-1-carboxylic acid in biological samples.
LC-MS/MS is the method of choice when high sensitivity and high throughput are required, and when analyzing the native form of the analyte is preferred. Its primary drawback is the higher initial cost of instrumentation.
GC-MS offers a robust and cost-effective alternative, particularly when the highest sensitivity is not a prerequisite. The mandatory derivatization step adds complexity to the sample preparation but can be automated.
Ultimately, the best choice of methodology will depend on the specific requirements of your research, the available resources, and the desired performance characteristics. By carefully considering the principles, protocols, and validation requirements outlined in this guide, you can confidently develop and implement a reliable method for the quantitative analysis of 1-Amino-3-methylcyclobutane-1-carboxylic acid in your biological samples.
References
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
Zhang, X., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 186, 113315.
Chromatography Online. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. Retrieved from [Link]
Li, W., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
D'hooge, R., et al. (2020). LC–MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid.
Culea, M., et al. (2011). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
Kubáň, P., & Foret, F. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
Kaspar, H., et al. (2008). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS.
Du, C. X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(45), 5777-5784.
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 206-216.
Tsikas, D., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(5), 765-784.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Husek, P. (2016). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization. Methods in molecular biology (Clifton, N.J.), 1378, 147-157.
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
Wang, S., et al. (2023).
Bishop, A. C., & Bruton, J. (2021). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. UTS ePRESS.
Hida, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883.
Kataoka, H., et al. (2010). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry.
Di Poto, C., et al. (2023). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 28(1), 350.
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
Al-Dirbashi, O. Y., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 920.
Mason, A. C. O. (n.d.). Free amino acids (LC-MS/MS). Retrieved from [Link]
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Krumpochova, P., et al. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in SIM mode.
Hida, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883.
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
Tiei Extraction. (2024). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
Pardasani, D., et al. (2012). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention.
Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483.
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Comparison Guide: Protecting Group Strategies for 1-Amino-3-methylcyclobutane-1-carboxylic Acid
Executive Summary & Strategic Context 1-Amino-3-methylcyclobutane-1-carboxylic acid (Amc) represents a distinct class of conformationally constrained -amino acids ( -disubstituted). Its rigid cyclobutane core and the qua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
1-Amino-3-methylcyclobutane-1-carboxylic acid (Amc) represents a distinct class of conformationally constrained
-amino acids (-disubstituted). Its rigid cyclobutane core and the quaternary -carbon introduce significant steric bulk, restricting conformational freedom ( angles) in peptide backbones.
For researchers, the primary challenge is not merely "protection" but maintaining synthetic efficiency against the steric hindrance of the quaternary center. The choice between Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies dictates the solubility, aggregation potential, and coupling efficiency of this building block.
This guide objectively compares protecting group (PG) strategies, supported by experimental data and mechanistic insights, to assist in optimizing synthesis pathways.
Critical Analysis: Amine Protection Strategies
The Boc Strategy (Acid-Labile)
The Boc group is historically robust for sterically hindered amino acids. Its small hydrodynamic radius compared to Fmoc minimizes additional steric bulk, which is critical for the already crowded
-carbon of Amc.
Reagents:
(Di-tert-butyl dicarbonate), or .
Mechanism: Nucleophilic attack of the amine on the dicarbonate.
Performance Profile:
Yield: Typically 85–95% . The reaction is less sensitive to steric hindrance than amide coupling.
Crystallinity: Boc-Amc derivatives often crystallize well, facilitating the separation of cis and trans diastereomers without chromatography.
Deprotection: TFA (Trifluoroacetic acid) / DCM. Fast and quantitative.
The Fmoc Strategy (Base-Labile)
Fmoc is the industry standard for Solid Phase Peptide Synthesis (SPPS) due to its orthogonality with acid-labile side-chain protectors. However, for Amc, the bulky fluorenyl group can exacerbate steric clashes during subsequent coupling steps.
Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) is preferred over Fmoc-Cl to minimize dipeptide formation and side reactions.
Performance Profile:
Yield:75–90% . Slightly lower than Boc due to the bulky reagent encountering the hindered amine.
Solubility: Fmoc-Amc is highly hydrophobic. This improves solubility in organic solvents (DCM, DMF) but can lead to aggregation on-resin.
Deprotection: 20% Piperidine in DMF.
Comparative Data: Boc vs. Fmoc for Amc
Feature
Boc-Amc
Fmoc-Amc
Protection Yield
High (85-95%)
Moderate-High (75-90%)
Steric Impact
Low (Better for difficult couplings)
High (May retard coupling rates)
Deprotection Conditions
Acidic (TFA/HCl)
Basic (Piperidine/DBU)
Isomer Separation
Excellent (Crystallization common)
Good (Chromatography often required)
Orthogonality
Compatible with Benzyl esters
Compatible with t-Butyl esters
Cost
Low
Moderate
Carboxyl Protection: The Steric Bottleneck
Protecting the carboxylic acid of Amc is more challenging than the amine due to the quaternary center directly shielding the carbonyl carbon.
Methyl/Ethyl Esters[1]
Method: Thionyl chloride (
) in MeOH/EtOH.
Utility: Best for solution-phase synthesis or characterization.
Drawback:Hydrolysis is extremely difficult. The quaternary center blocks the attack of water/hydroxide. Saponification often requires harsh conditions (e.g., LiOH, heat, prolonged time), which can degrade other sensitive moieties.
tert-Butyl Esters (
)
Method: Isobutylene with
(catalytic) or /DMAP.
Utility: Essential for Fmoc-based SPPS.
Advantage: Acid-labile removal avoids the difficult saponification step.
Benzyl Esters (
)
Method: Benzyl bromide with
.
Utility: Orthogonal to Boc.
Advantage: Removed by hydrogenolysis (
), bypassing steric hindrance issues entirely.
Decision Logic & Isomer Management
The synthesis of 1-Amino-3-methylcyclobutane-1-carboxylic acid yields a mixture of cis and trans isomers (referring to the methyl vs. amino group relationship).
Separation Strategy: Separation is most efficient after protection.
Boc-protected: Often separable by fractional crystallization.
Fmoc-protected: Usually requires silica gel chromatography.
Visualization: Selection Decision Tree
Caption: Decision logic for selecting protecting groups based on downstream application and steric constraints.
Experimental Protocols
Protocol A: Efficient Boc-Protection
Designed to maximize yield despite steric hindrance.
Dissolution: Suspend 1-Amino-3-methylcyclobutane-1-carboxylic acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).
Basification: Add 1M NaOH (22 mmol) to ensure pH > 10. The solution should become clear.
Reagent Addition: Add
(1.2 equiv, 12 mmol) dissolved in minimal dioxane dropwise at 0°C.
Reaction: Warm to room temperature (RT) and stir vigorously for 12–16 hours. Note: The quaternary center slows the reaction; overnight stirring is mandatory.
Workup:
Evaporate dioxane under reduced pressure.
Wash the aqueous phase with
(2x) to remove unreacted .
Acidify aqueous phase to pH 2–3 with 1M
(preferred over HCl to prevent Boc cleavage).
Extract with EtOAc (3x).
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc to separate diastereomers if necessary.
Protocol B: Fmoc-Protection with Fmoc-OSu
Optimized to prevent dipeptide formation.
Dissolution: Dissolve the amino acid (10 mmol) in 10%
(aqueous, 25 mL). Add 1,4-dioxane (15 mL).
Reagent Addition: Add Fmoc-OSu (1.1 equiv) dissolved in dioxane dropwise at 0°C over 30 mins.
Monitoring: Stir at RT for 24 hours. Monitor by TLC (frequent spotting required due to slow kinetics).
Workup:
Dilute with water (100 mL).
Extract with
to remove byproduct (N-hydroxysuccinimide) and excess reagent.
Acidify aqueous layer carefully with HCl to pH 2.
Extract product with DCM or EtOAc.
Isolation: Fmoc-Amc often precipitates upon acidification. Filter the solid and wash with cold water.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis and purification of protected 1-Amino-3-methylcyclobutane-1-carboxylic acid.
References
Synthesis of Cyclobutane Amino Acids :
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[1][2][3]
Source: NIH / PMC.
[Link]
Separation of Isomers :
Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (Analogous separation techniques).
Source: ResearchGate.
[Link]
Validation Guide: Mechanism of Action for 1-Amino-3-methylcyclobutane-1-carboxylic Acid (AMCA) Derivatives
Executive Summary 1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) derivatives, most notably represented by the radiotracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC/Fluciclovine) , represent a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) derivatives, most notably represented by the radiotracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC/Fluciclovine) , represent a class of synthetic amino acids designed to exploit the upregulated transport machinery of neoplastic cells. Unlike standard metabolic substrates, these derivatives are engineered to be non-metabolized synthetic substrates .
This guide validates their Mechanism of Action (MoA) by distinguishing their transport kinetics from classic inhibitors (BCH) and natural substrates (Leucine). The core validation challenge lies in differentiating between sodium-dependent (System ASC/ASCT2) and sodium-independent (System L/LAT1) uptake, a critical step for defining oncologic specificity.
Mechanistic Architecture
AMCA derivatives function primarily as exchange substrates rather than simple inhibitors. Their rigid cyclobutane scaffold mimics the steric bulk of large neutral amino acids (LNAAs) like Leucine and Phenylalanine, allowing them to bind to the Solute Carrier Family 7 Member 5 (SLC7A5/LAT1) .
The "Trap and Track" Mechanism
Influx: AMCA derivatives enter the cell via LAT1 (Na+-independent) or ASCT2 (Na+-dependent), driven by the high intracellular concentration of exchangeable amino acids (e.g., Glutamine).
Metabolic Dead-End: Unlike natural LNAAs, AMCA derivatives are not incorporated into proteins nor significantly metabolized.
Accumulation: The rapid influx coupled with lack of metabolic clearance leads to high intracellular accumulation, providing high signal-to-noise ratios for imaging (PET) or therapeutic delivery.
Diagram 1: Transport Pathway Logic
The following diagram illustrates the dual-transport mechanism and the competitive landscape.
Caption: Dual-transport mechanism showing AMCA influx via LAT1 (exchange-driven) and ASCT2 (Na+ co-transport).[1]
Comparative Performance Analysis
To validate an AMCA derivative, one must compare it against the "Gold Standard" inhibitor (BCH) and the highly selective inhibitor (JPH203).
Table 1: Comparative Profile of Transport Modulators
Key Insight: Unlike BCH, which blocks entry, AMCA derivatives effectively "hijack" the transporter. If your derivative shows high uptake that is blocked by JPH203 but not incorporated into protein (TCA precipitable fraction), it is a validated AMCA-class mimetic.
Experimental Validation Protocols
Do not rely on simple uptake assays. You must prove the mechanism (Na+ independence and Exchange).
Protocol A: Differential Cis-Inhibition (The "Specificity Check")
Objective: Determine the ratio of transport mediated by LAT1 vs. ASCT2.
Reagents:
Buffer A (Na+): HBSS containing 137mM NaCl.
Buffer B (Na-Free): HBSS with Choline Chloride replacing NaCl (maintains osmolarity, eliminates Na-dependent transport).
Inhibitors: BCH (10 mM), MeAIB (10 mM, System A specific), L-Phenylalanine (LAT1 preferred), L-Serine (ASCT2 preferred).
Workflow:
Preparation: Seed target cells (e.g., DU145 or LNCaP) in 24-well plates.
Equilibration: Wash cells 3x with warm Buffer B (critical to deplete intracellular Na+ for the Na-free arm).
Control: Perform parallel arm without Glutamine pre-loading.
Validation Criteria:
Significant increase (>2-fold) in AMCA uptake in Glutamine-loaded cells compared to control confirms exchange-mediated transport (hallmark of LAT1).
Diagram 2: Validation Decision Tree
Caption: Decision tree for interpreting inhibitor sensitivity and ion dependence.
References
Schuster, D. M., et al. (2007). "Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma." Journal of Nuclear Medicine. Link
Oka, S., et al. (2012).[2] "Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells." Nuclear Medicine and Biology. Link
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth."[3] Cancer Science. Link
Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology. Link
comparative study of the metabolic stability of peptides with and without 1-Amino-3-methylcyclobutane-1-carboxylic acid
Executive Summary This technical guide evaluates the metabolic stability profile of peptides modified with 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) compared to their native (canonical) counterparts. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the metabolic stability profile of peptides modified with 1-Amino-3-methylcyclobutane-1-carboxylic acid (3-Me-ACBC) compared to their native (canonical) counterparts.
The incorporation of 3-Me-ACBC represents a "conformational constraint" strategy. By replacing flexible residues (e.g., Alanine, Glycine) with this cyclic, non-proteinogenic amino acid, researchers can significantly restrict the backbone dihedral angles (
and ). This restriction locks the peptide into bioactive conformations (such as -turns or helices) and sterically hinders protease access, typically resulting in a 3-fold to 10-fold increase in plasma half-life () .
To understand the stability gains, we must analyze the structural causality. Native peptides often exist as ensembles of flexible conformers, making them easy targets for proteases like trypsin, chymotrypsin, and serum peptidases.
The Cyclobutane Constraint
The cyclobutane ring of 3-Me-ACBC rigidly connects the
-carbon to the backbone nitrogen and carbonyl, severely limiting rotation.
Entropy Reduction: The pre-organized structure reduces the entropic penalty of binding to a receptor but increases the energy barrier for proteases to induce the "extended" conformation required for cleavage.
Steric Shielding: The 3-methyl substituent adds specific hydrophobic bulk. Depending on its stereochemistry (cis vs. trans relative to the amino group), it can project into the protease's S1 or S2 pockets, creating a steric clash that prevents hydrolysis.
Mechanism of Action Diagram
The following diagram illustrates how the substitution prevents protease docking.
Figure 1: Mechanistic comparison of protease interaction between native and 3-Me-ACBC modified peptides.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed when substituting a non-critical aliphatic residue (e.g., Leu, Ala) with 3-Me-ACBC in a pharmacologically active peptide.
Note: The "3-methyl" group increases lipophilicity compared to the unsubstituted cyclobutane analog (ACBC), potentially improving membrane permeability alongside metabolic stability.
Experimental Protocols
To validate these claims in your own lead optimization, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
Centrifugation: 4000 rpm for 20 min to pellet proteins.
Analysis: Inject supernatant into LC-MS/MS.
LC-MS/MS Analytical Workflow Diagram
The following Graphviz diagram outlines the critical path for data generation, ensuring self-validating checkpoints (e.g., Internal Standard recovery).
Figure 2: Step-by-step workflow for determining metabolic stability via LC-MS/MS.
Case Studies & Literature Evidence
The efficacy of cyclobutane-based amino acids (CBAs) is well-documented in peptide engineering.
Stapled Peptides: Research has shown that cyclobutane-bearing residues can serve as anchoring points for peptide stapling, significantly enhancing helicity and metabolic stability compared to linear precursors.[1][2][3] The rigid ring structure prevents the "unraveling" necessary for protease degradation [1].
Conformational Locking: Structural studies on ACBC (the parent compound of the 3-methyl derivative) confirm that these residues force peptides into specific helical or turn conformations (e.g.,
-helix). This defined secondary structure is a primary driver of proteolytic resistance [2].
Oral Bioavailability: In cyclic peptide development, enhancing metabolic stability via rigid non-canonical amino acids is a key step toward oral bioavailability. Analogous modifications have demonstrated the ability to maintain intact peptide concentrations in the gastrointestinal tract for extended periods [3].
A Researcher's Guide to Confirming the Absolute Configuration of Chiral 1-Amino-3-methylcyclobutane-1-carboxylic Acid
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. For chiral molecules such as 1-Amino-3-methylc...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. For chiral molecules such as 1-Amino-3-methylcyclobutane-1-carboxylic acid, a constrained non-proteinogenic amino acid with significant potential in medicinal chemistry, unambiguous determination of its stereochemistry is a critical step. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Single-Crystal X-ray Diffraction (SXD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs).
This document moves beyond a simple listing of methods, offering a comparative analysis grounded in experimental principles and practical considerations. We will delve into the causality behind experimental choices and present a framework for selecting the most appropriate technique for your research needs.
The Challenge: Stereochemistry of a Constrained Amino Acid
1-Amino-3-methylcyclobutane-1-carboxylic acid possesses a stereocenter at the C1 position, leading to the existence of two enantiomers, (R) and (S). The rigid cyclobutane ring restricts conformational freedom, which can be both an advantage and a challenge for different analytical techniques. The choice of method for absolute configuration determination will depend on factors such as sample availability, physical state (crystalline vs. solution), and the presence of chromophores.
Comparative Analysis of Key Techniques
Here, we compare the leading methods for determining the absolute configuration of chiral molecules, with a focus on their application to small, constrained amino acids like our target molecule.
Technique
Principle
Sample Requirement
Key Advantages
Key Limitations
Single-Crystal X-ray Diffraction (SXD)
Diffraction pattern of X-rays by a single crystal
High-quality single crystal (typically > 50 µm)
Unambiguous, "gold standard" determination of 3D structure
Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials
Vibrational Circular Dichroism (VCD)
Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution
~1-10 mg, soluble in a suitable solvent (e.g., CDCl3, DMSO)
Applicable to a wide range of molecules in solution, including oils and non-crystalline solids
Requires quantum chemical calculations for interpretation; sensitivity can be an issue for very flexible molecules
Electronic Circular Dichroism (ECD)
Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution
Microgram quantities, requires a suitable chromophore
High sensitivity, requires minimal sample
Limited to molecules with a UV-Vis chromophore; interpretation can be complex for molecules with multiple conformers
NMR with Chiral Derivatizing Agents (CDAs)
Formation of diastereomers with distinct NMR spectra
~1-5 mg, soluble in a suitable NMR solvent
Does not require specialized equipment beyond a standard NMR spectrometer; can be used for enantiomeric excess determination
Requires chemical derivatization, which can sometimes be challenging or lead to side reactions; interpretation relies on empirical models
In-Depth Methodological Workflows
Single-Crystal X-ray Diffraction (SXD): The Definitive Answer
SXD provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a molecule in a crystal lattice.[1]
Experimental Workflow:
SXD Workflow for Absolute Configuration Determination
Causality in Experimental Choices:
Crystal Growth: The success of SXD hinges on obtaining a high-quality single crystal. For a polar molecule like an amino acid, this can be challenging. A variety of crystallization techniques, such as slow evaporation, vapor diffusion, and cooling, should be explored with a range of solvents. The choice of counterion for the amino acid can also significantly impact its crystallinity.
Data Collection and Refinement: The Flack parameter is a critical value obtained during the refinement process that indicates the correctness of the assigned absolute configuration. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one provides high confidence in the assignment.[2]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereosensitive probe of a molecule's vibrational modes.[3] The comparison of the experimental VCD spectrum with the computationally predicted spectrum for a chosen enantiomer allows for the determination of the absolute configuration.[4]
Experimental Workflow:
VCD Workflow for Absolute Configuration Determination
Causality in Experimental Choices:
Solvent Selection: The choice of solvent is crucial. It must be transparent in the IR region of interest and capable of dissolving the sample at a sufficient concentration (typically 0.01-0.1 M). For amino acids, deuterated solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used.
Computational Method: Density Functional Theory (DFT) calculations are the workhorse for predicting VCD spectra. The choice of functional and basis set can impact the accuracy of the prediction. A thorough conformational search is also essential, especially for molecules with flexible side chains, though the constrained nature of the cyclobutane ring simplifies this for our target molecule.
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Molecules
ECD measures the differential absorption of circularly polarized UV-Vis light.[5] It is a highly sensitive technique but is most effective for molecules containing a chromophore that absorbs in the accessible UV-Vis range.[6]
Experimental Workflow:
ECD Workflow for Absolute Configuration Determination
Causality in Experimental Choices:
Chromophore Requirement: 1-Amino-3-methylcyclobutane-1-carboxylic acid itself lacks a strong UV-Vis chromophore. Therefore, to utilize ECD, derivatization with a chromophoric group is necessary. Common derivatizing agents include those containing phenyl, naphthyl, or other aromatic systems. This adds an extra synthetic step and potential for side reactions.
Exciton Chirality Method: For molecules with two or more chromophores, the exciton chirality method can provide a straightforward determination of absolute configuration based on the sign of the Cotton effects in the ECD spectrum.[7]
NMR with Chiral Derivatizing Agents (CDAs): A Widely Accessible Method
This technique involves reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[8]
Experimental Workflow:
NMR with CDA Workflow for Absolute Configuration Determination
Causality in Experimental Choices:
Choice of CDA: A variety of CDAs are available, with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives being among the most common.[9] The choice of CDA will depend on the functional group present in the analyte (in this case, the amino group).
Empirical Models: The interpretation of the NMR data relies on empirical models that correlate the observed chemical shift differences between the diastereomers to the absolute configuration of the analyte. The validity of these models depends on the conformational preferences of the diastereomeric adducts. For constrained systems like our target molecule, these models are often more reliable.
Conclusion and Recommendations
The choice of the optimal technique for determining the absolute configuration of 1-Amino-3-methylcyclobutane-1-carboxylic acid is a strategic decision that balances technical feasibility with the desired level of certainty.
For an unambiguous and definitive assignment, Single-Crystal X-ray Diffraction is the gold standard. If a suitable crystal can be obtained, this method provides the most reliable result.
In the absence of a crystal, Vibrational Circular Dichroism is the most powerful and versatile alternative. Its applicability to a wide range of molecules in solution without the need for derivatization makes it an excellent choice.
Electronic Circular Dichroism becomes a viable and highly sensitive option if the molecule is derivatized with a chromophore.
NMR with Chiral Derivatizing Agents offers a practical and widely accessible approach, particularly when specialized chiroptical instrumentation is not available.
Ultimately, a multi-pronged approach, where feasible, can provide the highest level of confidence in the stereochemical assignment. For instance, a preliminary assignment by NMR could be confirmed by VCD analysis. This self-validating system of cross-verification is a hallmark of rigorous scientific practice in drug development.
References
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
El-Hawary, S. S., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(12), 754. [Link]
Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5789. [Link]
Lahiri, P., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. ChemPhysChem, 22(24), 2589-2595. [Link]
Snatzke, G., et al. (1989). Absolute Configurations of N,N-Dialkyl r-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Journal of the American Chemical Society, 111(19), 7840-7841. [Link]
Casanovas, J., et al. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters, 429(4-6), 558-562. [Link]
Delgado-Martín, J., et al. (2013). Efficient Enantioselective Synthesis of cis-(2-Aminocyclobutyl)acetic Acid, a Constrained Analogue of GABA. The Journal of Organic Chemistry, 78(15), 7487-7495. [Link]
Pieraccini, S., et al. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(14), 4153. [Link]
Lintuluoto, J. M., et al. (2006). Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. Chemical Communications, (33), 3492-3494. [Link]
Ilisz, I., et al. (2014). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Journal of Chromatographic Science, 52(8), 856-864. [Link]
Di Pietro, S., et al. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(14), 4153. [Link]
Li, X., et al. (2018). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 16(29), 5283-5291. [Link]
Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 116-118. [Link]
Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 342. [Link]
BioTools, Inc. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 10(12), 1461. [Link]
Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. [Link]
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
Zhang, S., et al. (2021). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(6), 1530-1537. [Link]
Li, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 537-544. [Link]
Vreven, T., et al. (2010). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. Symmetry, 2(2), 941-955. [Link]
Pan, Y., et al. (2001). CD exciton chirality method for determination of the absolute configuration of beta-hydroxy-alpha-amino acid derivatives. Chirality, 13(9), 543-549. [Link]
Chem-Impex International. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
ResearchGate. (n.d.). View of the molecular structure obtained by single-crystal X-ray... [Image]. Retrieved from [Link]
Olofsson, K., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(22), 15913-15924. [Link]
Personal protective equipment for handling 1-Amino-3-methylcyclobutane-1-carboxylic acid
Executive Summary: The "Unknown" Factor In drug discovery, 1-Amino-3-methylcyclobutane-1-carboxylic acid is a valuable conformationally restricted amino acid.[1] It is frequently employed to introduce rigidity into pepti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Unknown" Factor
In drug discovery, 1-Amino-3-methylcyclobutane-1-carboxylic acid is a valuable conformationally restricted amino acid.[1] It is frequently employed to introduce rigidity into peptide backbones, enhancing metabolic stability and receptor selectivity.[1]
However, its utility introduces a specific safety paradox: As a specialized building block, it often lacks the extensive toxicological data associated with bulk solvents. While Safety Data Sheets (SDS) typically classify it as an Irritant (H315, H319, H335), a Senior Scientist must treat it as a Novel Chemical Entity (NCE) .[1]
This guide moves beyond basic compliance. It establishes a containment strategy based on the principle that fine powders are the primary vector of exposure , and respiratory protection is the critical control point.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. For this compound, the risks are physical and biological:
Physical State: Solid powder.[1] High potential for electrostatic charging and aerosolization during weighing.[1]
Chemical Reactivity: Zwitterionic nature (amino + carboxylic acid).[1] Stable under ambient conditions but reactive with strong oxidizers.[1]
Secondary: Specific Target Organ Toxicity (STOT SE 3) - Respiratory irritation.[1]
Latent Risk: As a cyclobutane derivative, the ring strain introduces unique metabolic possibilities. Until proven otherwise, assume potential for sensitization upon repeated exposure.[1]
The Hierarchy of Controls (Pre-PPE)
PPE is your last line of defense.[1] Do not rely on gloves alone.[1]
Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure .[1]
Administrative Control: Minimize traffic near the balance during weighing to prevent air turbulence from disrupting the powder.
PPE Matrix: The Defense System
The following matrix is designed for Research Scale (<10g) handling.
Protection Zone
Recommended Gear
Technical Rationale
Hand (Primary)
Nitrile Gloves (4-5 mil)
Standard protection against incidental solid contact.[1]
Hand (Secondary)
Double Gloving
Why: Fine powders can act as abrasives, creating micro-tears in single layers.[1] The outer glove is sacrificial; the inner glove maintains the sterile/safety barrier.
Respiratory
Fume Hood (Primary)
Critical: If work must be done outside a hood (not recommended), a P100 Half-Face Respirator is required.[1] N95s are insufficient for fine chemical powders in long-duration tasks.[1]
Eye
Chemical Splash Goggles
Safety glasses with side shields are acceptable only if a sash is between you and the chemical. If the sash is raised, goggles seal against airborne dust entry.
Body
Lab Coat (Cotton/Poly Blend)
Must be buttoned to the neck.[1] Synthetic materials (100% polyester) should be avoided if using flammable solvents downstream due to static discharge risks.[1]
Operational Workflow: Logic & Decision Making
Safe handling is a logical process, not just a physical one.[1] The diagram below illustrates the decision framework for handling this compound based on scale and state.
Figure 1: Decision logic for PPE selection based on the physical state of the amino acid derivative. Note the heightened controls for the solid state.
Detailed Protocol: Donning, Handling, and Doffing
This protocol ensures that the "Clean to Dirty" and "Dirty to Clean" flows are respected to prevent cross-contamination.
Phase 1: Donning (Pre-Entry)
Inspection: Check lab coat for tears. Inspect glove box expiration dates (nitrile degrades over time).[1]
Glove Layer 1: Don the first pair of nitrile gloves.[1] Ensure the cuff goes under the lab coat sleeve.
Lab Coat: Put on the coat; button fully to the neck.
Glove Layer 2: Don the second pair of nitrile gloves.[1] Pull the cuff over the lab coat sleeve. This creates a seal.[1]
Expert Tip: Use a different color for the outer glove (e.g., Blue inner, Purple outer) to immediately spot breaches.[1]
Phase 2: The Weighing Event (Critical Risk)
Setup: Place the balance inside the fume hood. Verify sash height is at the safe working level (usually 18 inches).[1]
Static Management: Amino acids are prone to static.[1] Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.
Transfer:
Open the container slowly.
Transfer powder gently.[1] Do not dump; tap the spatula.
Immediately recap the stock container before recording the weight.
Decon: Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before returning it to storage.
Phase 3: Doffing (Exit Strategy)
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[1] Dispose of in solid hazardous waste.[1]
Wash: Wash inner gloves with soap and water (simulating hand washing) or inspect them for dust.[1]
Final Wash: Wash hands thoroughly with soap and water for 20 seconds.[1]
Waste Disposal & Emergency Response
Proper disposal is part of the safety lifecycle.[2]
Disposal Protocol
Solid Waste: Contaminated weighing boats, kimwipes, and outer gloves must go into a Solid Hazardous Waste container labeled "Toxic/Irritant Solids."[1]
Liquid Waste: If dissolved, dispose of in the Organic Solvent Waste stream. Ensure compatibility (do not mix with strong oxidizers like nitric acid).[1]
Container Rinse: Triple rinse empty stock containers with a suitable solvent (e.g., Methanol) before discarding the container.[1] Add rinsate to liquid waste.[1]
Emergency Scenarios
Skin Contact: Brush off loose powder before wetting the skin (to prevent increasing absorption area).[1] Then flush with water for 15 minutes.
Eye Contact: Flush immediately at an eyewash station for 15 minutes.[1] Hold eyelids open.
PubChem. (n.d.).[1] 1-Amino-3-methylcyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
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